molecular formula C9H11NO2 B1322332 2-(3-Amino-2-methylphenyl)acetic acid CAS No. 23876-07-5

2-(3-Amino-2-methylphenyl)acetic acid

Cat. No.: B1322332
CAS No.: 23876-07-5
M. Wt: 165.19 g/mol
InChI Key: HAEOWGGKJKYBFT-UHFFFAOYSA-N
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Description

2-(3-Amino-2-methylphenyl)acetic acid, with the CAS registry number 23876-07-5 , is a chemical compound of interest in scientific research and development. This compound has the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . Its structure can be represented by the SMILES notation CC1=C(C=CC=C1N)CC(=O)O , indicating an aromatic ring substituted with an amino group, a methyl group, and an acetic acid side chain. This chemical is offered with a high purity level of ≥95% . Proper handling and storage are essential for maintaining stability; it is recommended to be kept in a dark place under an inert atmosphere at room temperature . Researchers should note the associated safety information, including hazard statements H315, H319, and H335, which indicate it may cause skin irritation, serious eye irritation, or respiratory irritation . Appropriate precautionary measures should be taken in the laboratory. Important Notice: This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-amino-2-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-7(5-9(11)12)3-2-4-8(6)10/h2-4H,5,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEOWGGKJKYBFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623176
Record name (3-Amino-2-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23876-07-5
Record name (3-Amino-2-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-Amino-2-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the synthetic pathway for 2-(3-Amino-2-methylphenyl)acetic acid, a valuable intermediate in pharmaceutical synthesis. The primary synthesis route involves a two-step process: the nitration of 2-methylphenylacetic acid to form the key intermediate, 2-(2-methyl-3-nitrophenyl)acetic acid, followed by the reduction of the nitro group to yield the final amine. This document offers detailed experimental protocols, presents quantitative data in structured tables, and includes workflow diagrams for clarity. The content is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a substituted phenylacetic acid derivative. Its precursor, 2-(2-methyl-3-nitrophenyl)acetic acid, serves as a pharmaceutical intermediate in the preparation of Ropinirole hydrochloride, an oral dopamine agonist used to treat Parkinson's disease and restless legs syndrome.[1] The strategic placement of the amino, methyl, and acetic acid functional groups on the phenyl ring makes it a versatile building block for the synthesis of more complex molecules. This guide details a common and effective pathway for its preparation.

Overall Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process starting from 2-methylphenylacetic acid. The pathway involves the introduction of a nitro group at the 3-position of the phenyl ring, followed by its subsequent reduction to an amino group.

G A 2-Methylphenylacetic Acid B 2-(2-Methyl-3-nitrophenyl)acetic acid A->B Step 1: Nitration (HNO₃, Ac₂O, CH₂Cl₂) C This compound B->C Step 2: Reduction (Fe, Acetic Acid)

Caption: Overall synthesis pathway for this compound.

Step 1: Synthesis of 2-(2-methyl-3-nitrophenyl)acetic acid

The crucial intermediate, 2-(2-methyl-3-nitrophenyl)acetic acid, is synthesized via the nitration of 2-methylphenylacetic acid.

Experimental Protocol: Nitration of 2-Methylphenylacetic Acid

This protocol is adapted from patent CN101486654A.[2]

  • Reaction Setup: To a reaction flask equipped with a thermometer and a stirrer, add 2-methylphenylacetic acid, acetic anhydride, and dichloromethane.

  • Cooling: Stir the mixture and cool the reaction temperature to 0°C.

  • Nitration: Slowly add 98% nitric acid dropwise to the mixture.

  • Reaction: After the addition is complete, maintain the reaction temperature between 0°C and 5°C and continue the reaction for 2 hours.[2]

  • Isolation: Upon completion, filter the reaction mixture to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization if necessary to yield 2-(2-methyl-3-nitrophenyl)acetic acid.

Data Summary: Nitration Reaction
ParameterValueReference
Starting Material2-Methylphenylacetic acid[2]
Reagents98% Nitric acid, Acetic anhydride, Dichloromethane[2]
Molar Ratio (Substrate:HNO₃:Ac₂O)1 : 1.50 : 1.10[2]
Reaction Temperature0°C to 5°C[2]
Reaction Time2 hours[2]
Reported Yield61.4%[2]
Alternative Step 1: Hydrolysis of 2-methyl-3-nitrobenzonitrile

An alternative route involves the hydrolysis of 2-methyl-3-nitrobenzonitrile.[1]

  • Reaction Setup: Dissolve 2-methyl-3-nitrobenzonitrile in ethanol.

  • Hydrolysis: Add a 20% w/v aqueous potassium hydroxide (KOH) solution. Heat the mixture to reflux for 18 hours.

  • Work-up: After cooling, extract with dichloromethane. Acidify the aqueous layer to pH 2 with 2N HCl.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate and dichloromethane.

  • Isolation: Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the product.[1]

ParameterValueReference
Starting Material2-methyl-3-nitrobenzonitrile[1]
ReagentsPotassium hydroxide (20% aq.), Ethanol[1]
Reaction ConditionReflux[1]
Reaction Time18 hours[1]
Reported Yield86%[1]

Step 2: Synthesis of this compound

The final step is the reduction of the nitro group of 2-(2-methyl-3-nitrophenyl)acetic acid. While a specific protocol for this exact substrate is not detailed in the reviewed literature, the reduction of aryl nitro groups using iron in acetic acid is a well-established, efficient, and environmentally friendly method.[3] The following protocol is based on analogous reductions of similar compounds.[4][5]

Proposed Experimental Protocol: Reduction of Nitro Group
  • Reaction Setup: In a suitable reaction flask, add water, iron powder, and a small amount of acetic acid.

  • Activation: Heat the mixture to reflux for approximately 30 minutes under mechanical stirring to activate the iron.

  • Addition of Substrate: Cool the mixture to 90-95°C. Add the 2-(2-methyl-3-nitrophenyl)acetic acid in portions.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4 hours.

  • Isolation: Cool the reaction mixture. The product can be isolated through filtration and extraction. The pH may need to be adjusted to facilitate precipitation of the amino acid.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system.

Data Summary: Proposed Reduction Reaction
ParameterProposed Value/ConditionReference
Starting Material2-(2-methyl-3-nitrophenyl)acetic acid-
ReagentsIron powder, Acetic acid, Water[3][4][5]
Reaction ConditionReflux[4][5]
Reaction Time~4 hours[4][5]
Expected YieldHigh (yields for similar reactions are reported as >90%)[4]

Experimental Workflow Visualizations

G cluster_0 Step 1: Nitration Workflow A Charge Reactor: 2-methylphenylacetic acid Acetic anhydride Dichloromethane B Cool to 0°C A->B C Add 98% HNO₃ dropwise B->C D React at 0-5°C for 2 hours C->D E Filter Mixture D->E F Obtain Crude Product: 2-(2-methyl-3-nitrophenyl)acetic acid E->F G cluster_1 Step 2: Reduction Workflow A Charge Reactor: Water, Iron Powder, Acetic Acid B Reflux for 30 min (Activation) A->B C Cool to 90-95°C B->C D Add 2-(2-methyl-3-nitrophenyl)acetic acid in portions C->D E Reflux for 4 hours D->E F Cool and Isolate Product E->F G Purify by Recrystallization F->G H Final Product: This compound G->H

References

Physicochemical Properties of 2-(3-Amino-2-methylphenyl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

2-(3-Amino-2-methylphenyl)acetic acid is a substituted aromatic amino acid. Its structure, featuring a phenyl ring with amino and methyl substituents alongside an acetic acid moiety, suggests potential applications in medicinal chemistry and materials science. Understanding the physicochemical properties of this molecule is a critical first step in its evaluation for any potential application, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This document aims to provide a comprehensive overview of its predicted properties and relevant experimental protocols, drawing comparisons with structurally related molecules.

Predicted Physicochemical Properties

In the absence of experimental data, computational methods provide valuable estimates of the physicochemical properties of this compound.

PropertyPredicted ValueSource
Molecular Formula C₉H₁₁NO₂-
Molecular Weight 165.19 g/mol -
XLogP3 1.3PubChem (CID: 5152152, for isomer)[1]
Hydrogen Bond Donor Count 2PubChem (CID: 5152152, for isomer)[1]
Hydrogen Bond Acceptor Count 3PubChem (CID: 5152152, for isomer)[1]
Rotatable Bond Count 2PubChem (CID: 5152152, for isomer)[1]
Topological Polar Surface Area 63.3 ŲPubChem (CID: 5152152, for isomer)[1]

Note: Predicted values are based on the isomeric compound 2-amino-2-(4-methylphenyl)acetic acid, as direct predictions for this compound were not available.

Physicochemical Properties of Structurally Similar Compounds

To provide a comparative context, the following table summarizes the experimental physicochemical data for several structurally related phenylacetic acid derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa
2-Amino-2-(2-methylphenyl)acetic acid C₉H₁₁NO₂165.19Not Available307.6 at 760 mmHgNot Available
2-Amino-2-phenylacetic acid C₈H₉NO₂151.16290 (subl.)Not Available1.94 (Predicted)
(2-Aminophenyl)acetic acid C₈H₉NO₂151.16123-127Not AvailableNot Available
2-(3-Amino-2-hydroxyphenyl)acetic acid C₈H₉NO₃167.16DecomposesNot Available~4.8 (COOH), ~9.2 (NH₂) (Predicted)[2]
2-Amino-2-(4-methoxyphenyl)acetic acid C₉H₁₁NO₃181.19235 (subl.)339.5 (Predicted)Not Available

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable physicochemical data. The following sections describe general methodologies for determining key properties, based on common practices for similar compounds.

Melting Point Determination

The melting point can be determined using a standard melting point apparatus or by Differential Scanning Calorimetry (DSC). For amino acids that may decompose upon heating, Thermogravimetric Analysis (TGA) can be used to identify the decomposition temperature.

Protocol using a Melting Point Apparatus:

  • A small, dry sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

Solubility Determination (Gravimetric Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Protocol:

  • An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

  • The solution is filtered or centrifuged to remove undissolved solid.

  • A known volume of the supernatant is carefully transferred to a pre-weighed container.

  • The solvent is evaporated, and the container with the residue is weighed.

  • The solubility is calculated as the mass of the dissolved solid per volume of the solvent.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) for the carboxylic acid and the amino group can be determined by potentiometric titration.

Protocol:

  • A solution of the compound with a known concentration is prepared in deionized water.

  • A calibrated pH electrode is immersed in the solution.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant) is plotted.

  • The pKa values are determined from the half-equivalence points on the titration curve.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.

G cluster_0 Physicochemical Property Determination A Compound Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Melting Point (DSC/TGA) B->C D Solubility (Gravimetric) B->D E pKa (Potentiometric Titration) B->E F Lipophilicity (logP) (Shake-Flask/HPLC) B->F G Data Analysis & Reporting C->G D->G E->G F->G

Caption: Workflow for Physicochemical Profiling.

Signaling Pathways

There is currently no information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. Further research would be required to elucidate any potential biological effects.

Conclusion

This technical guide provides an overview of the predicted physicochemical properties of this compound, supplemented with experimental data from structurally analogous compounds and general experimental protocols. While the lack of direct experimental data highlights a knowledge gap, the information presented herein offers a valuable starting point for researchers and scientists interested in this molecule. The provided methodologies can be applied to empirically determine its properties, which is essential for advancing its potential applications in drug development and other scientific fields.

References

In-Depth Technical Guide to 2-(3-Amino-2-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 23876-07-5

This technical guide provides a comprehensive overview of 2-(3-Amino-2-methylphenyl)acetic acid, a key intermediate in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound, with the CAS registry number 23876-07-5, is a substituted aromatic amino acid.[1][2] Its structure consists of a phenyl ring substituted with an amino group at position 3, a methyl group at position 2, and an acetic acid moiety.[3] This arrangement of functional groups makes it a versatile building block for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 23876-07-5[1][2]
Molecular Formula C₉H₁₁NO₂[1][2][3]
Molecular Weight 165.19 g/mol [1][2][3]
IUPAC Name This compound
Synonyms 3-(Carboxymethyl)-2-methylaniline, 2-Amino-6-(carboxymethyl)toluene, 3-Amino-o-tolylacetic acid[1]
Appearance White to off-white solid (predicted)
Purity ≥95% (as commercially available)[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through a multi-step process. A plausible synthetic route involves the regioselective nitration of a substituted phenylacetic acid precursor, followed by the reduction of the nitro group to the desired amine.[3]

Retrosynthetic Analysis

A common retrosynthetic approach for aromatic amines is the reduction of a corresponding nitro compound.[3] This leads to the key intermediate, 2-(2-methyl-3-nitrophenyl)acetic acid. This intermediate can be synthesized from 2-methylphenylacetic acid.

G This compound This compound 2-(2-methyl-3-nitrophenyl)acetic acid 2-(2-methyl-3-nitrophenyl)acetic acid This compound->2-(2-methyl-3-nitrophenyl)acetic acid Nitro Group Reduction 2-methylphenylacetic acid 2-methylphenylacetic acid 2-(2-methyl-3-nitrophenyl)acetic acid->2-methylphenylacetic acid Nitration

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol for the Synthesis of 2-(2-methyl-3-nitrophenyl)acetic acid (Intermediate)

This protocol is based on a general method for the nitration of 2-methylphenylacetic acid.

Materials:

  • 2-methylphenylacetic acid

  • Acetic anhydride

  • Dichloromethane

  • 98% Nitric acid

Procedure:

  • In a reaction flask, dissolve 2-methylphenylacetic acid in dichloromethane and add acetic anhydride.

  • Cool the stirred mixture to 0°C.

  • Slowly add 98% nitric acid dropwise, maintaining the reaction temperature between -10°C and 10°C.

  • After the addition is complete, continue the reaction for 1 to 3 hours within the same temperature range.

  • Upon completion, the product can be isolated by filtration.

Note: The molar ratio of 2-methylphenylacetic acid to nitric acid and acetic anhydride is typically 1:1.40-1.60:1.10.

Experimental Protocol for the Reduction of 2-(2-methyl-3-nitrophenyl)acetic acid

The reduction of the nitro group to an amine can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl).

General Procedure using Catalytic Hydrogenation:

  • Dissolve 2-(2-methyl-3-nitrophenyl)acetic acid in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

G cluster_0 Synthesis Workflow Start Start Nitration Nitration of 2-methylphenylacetic acid Start->Nitration Intermediate 2-(2-methyl-3-nitrophenyl)acetic acid Nitration->Intermediate Reduction Reduction of Nitro Group Intermediate->Reduction Purification Purification Reduction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Potential Applications in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented, its structural motifs are present in various biologically active molecules. Phenylacetic acid derivatives are recognized as important scaffolds in medicinal chemistry.

The presence of both an amino group and a carboxylic acid group allows for a wide range of chemical modifications, making it a valuable starting material for the synthesis of compound libraries for drug screening. For instance, it can undergo esterification and amidation reactions at the carboxylic acid moiety, and acylation, sulfonylation, or alkylation at the amino group.[3]

Analytical Methods

The characterization and purity assessment of this compound can be performed using standard analytical techniques.

Table 2: Analytical Techniques for Characterization

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation by determining the chemical environment of ¹H and ¹³C nuclei.
Infrared (IR) Spectroscopy Identification of functional groups (e.g., -NH₂, -COOH, C=O, aromatic C-H).
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.

For quantitative analysis of amino acids, HPLC with pre-column derivatization using reagents like o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines is a common and sensitive method.

Conclusion

This compound is a valuable chemical intermediate with potential applications in the synthesis of novel compounds for drug discovery and other areas of chemical research. This guide provides a summary of its known properties and a plausible synthetic pathway. Further research into its biological activities and the development of more efficient synthetic routes will be beneficial for expanding its utility.

References

Uncharted Territory: The Biological Activity of 2-(3-Amino-2-methylphenyl)acetic Acid Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the current understanding of the biological properties of 2-(3-Amino-2-methylphenyl)acetic acid. Despite extensive searches, no specific data regarding its biological activity, mechanism of action, or associated signaling pathways has been found. Consequently, the development of an in-depth technical guide with quantitative data, detailed experimental protocols, and visual diagrams for this specific compound is not possible at this time.

For researchers, scientists, and drug development professionals, this lack of information highlights an unexplored area within the broader class of aminophenylacetic acid derivatives. While the specific biological profile of this compound is unknown, the foundational structure of phenylacetic acid and its derivatives is present in a variety of biologically active molecules. This suggests that the target compound could potentially exhibit interesting pharmacological properties.

The Landscape of Structurally Related Compounds

Phenylacetic acid and its derivatives are a versatile class of compounds with a wide range of biological activities.[1] Various substitutions on the phenyl ring and the acetic acid moiety have led to the development of compounds with diverse therapeutic applications.

Derivatives of aminophenylacetic acid, a closer structural relative to the topic compound, have been investigated for several pharmacological effects:

  • Anti-inflammatory and Analgesic Properties: Certain aminophenylacetic acid derivatives have shown potential as anti-inflammatory and pain-relieving agents.[2][3]

  • Antimicrobial Activity: Some derivatives have exhibited bacteriostatic or bactericidal effects, suggesting a potential role in combating bacterial infections.[4][5][6]

  • Immunomodulating Effects: A patent has described the potential for certain aminophenylacetic acid derivatives to modulate the immune system.[7]

It is crucial to emphasize that these observed activities are in related but distinct molecules. The specific placement of the amino and methyl groups on the phenyl ring of this compound will significantly influence its chemical properties and, consequently, its interaction with biological systems. Without experimental data, any prediction of its activity would be purely speculative.

Future Directions and Opportunities

The absence of data for this compound presents a clear opportunity for novel research. Future investigations could focus on the following areas:

  • Chemical Synthesis: Development and optimization of a synthetic route to produce sufficient quantities of the compound for biological screening.

  • In Vitro Screening: A broad-based screening approach to assess the compound's activity against a variety of biological targets, such as enzymes, receptors, and microbial strains.

  • Mechanism of Action Studies: Should any significant biological activity be identified, further studies would be necessary to elucidate the underlying mechanism and any involved signaling pathways.

Until such research is conducted and published, the biological activity of this compound will remain an open question in the field of medicinal chemistry. Researchers interested in exploring novel chemical spaces for drug discovery may find this compound to be a compelling starting point.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 2-(3-Amino-2-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(3-Amino-2-methylphenyl)acetic acid is a substituted phenylacetic acid derivative. While its direct biological activity and molecular targets are largely uncharacterized, its structural framework is present in a variety of pharmacologically active molecules. This guide provides a comprehensive overview of the potential therapeutic avenues for this compound by analyzing the established mechanisms of action of structurally related compounds and classes of molecules that can be synthesized from it, such as quinolones, flavones, and coumarins.

Potential Therapeutic Applications Based on Structural Analogs and Derivatives

The therapeutic potential of this compound can be inferred from the known biological activities of phenylacetic acid derivatives and the classes of compounds for which it can serve as a building block.

Phenylacetic Acid Derivatives: A Landscape of Diverse Bioactivity

Derivatives of phenylacetic acid have been shown to exhibit a range of therapeutic effects. The table below summarizes the activities and targets of various compounds from this class.

Derivative Class Therapeutic Activity Potential Molecular Target(s) Reference(s)
Substituted Phenylacetic AcidsAnalgesic, Antipyretic, Anti-inflammatoryCyclooxygenase (COX) enzymes[1]
Substituted Amino Phenylacetic AcidsAnti-inflammatoryCyclooxygenase-2 (COX-2)[2]
Benzisoxazole and Benzofuran derivatives of Phenylacetic AcidGlucose and triglyceride loweringPeroxisome proliferator-activated receptor (hPPAR) agonists[3]
Aminophenylacetic Acid DerivativesImmunomodulatingNot specified[4]
Potential as a Precursor for Quinolone-like Antimicrobials

The core structure of this compound could be elaborated to form quinolone-like structures. Quinolones are a major class of synthetic antibacterial agents.

Mechanism of Action: Quinolones target two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[5][6] By inhibiting the ligase activity of these enzymes, they introduce double-stranded breaks in the bacterial chromosome, leading to an arrest of DNA replication and ultimately, cell death.[6][7][8][9] They are therefore classified as topoisomerase poisons.[7][9]

quinolone_mechanism quinolone Quinolone Antibiotic complex DNA - Topoisomerase (Gyrase / Topo IV) Cleavage Complex quinolone->complex Stabilizes dna_breaks Double-Strand DNA Breaks complex->dna_breaks Prevents religation, leading to dna_replication DNA Replication dna_replication->complex Interferes with cell_death Bacterial Cell Death dna_breaks->cell_death Induces

Mechanism of action for Quinolone antibiotics.
Potential as a Precursor for Flavone-like Compounds

Flavones are a subclass of flavonoids known for a wide array of biological activities. The phenylacetic acid moiety can be a starting point for the synthesis of the flavone scaffold.

Biological Activities and Signaling Pathways: Flavones have demonstrated anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[10][11][12][13] Their biological effects are often mediated through the modulation of key cellular signaling pathways, including:

  • MAPK Signaling Pathway: Involved in cell proliferation, differentiation, and apoptosis.[14]

  • PI3K-Akt Signaling Pathway: A crucial pathway in regulating cell survival and growth.[14]

  • NF-κB Signaling Pathway: A key regulator of the inflammatory response.[10]

  • Nrf2-Antioxidant Response Element (ARE) Pathway: Important for cellular defense against oxidative stress.[14]

flavone_pathway cluster_nfkb Cytoplasm flavone Flavone ikb_kinase IKK flavone->ikb_kinase Inhibits inflammatory_stimuli Inflammatory Stimuli inflammatory_stimuli->ikb_kinase Activates ikb IκBα ikb_kinase->ikb Phosphorylates nfkb NF-κB nfkb_active Active NF-κB nucleus Nucleus nfkb_active->nucleus Translocates to gene_transcription Inflammatory Gene Transcription nucleus->gene_transcription Promotes

Inhibition of the NF-κB signaling pathway by Flavones.
Potential as a Precursor for Coumarin-like Compounds

Coumarins are a class of benzopyrone compounds with diverse and significant pharmacological activities.

Mechanisms of Action:

  • Anticancer: Coumarins can induce apoptosis, inhibit angiogenesis and metastasis, block the cell cycle, and modulate key cancer-related signaling pathways such as PI3K/Akt, MAPK, and NF-κB.[15][16] Some derivatives also act as topoisomerase inhibitors.[15]

  • Anticoagulant: They function as competitive inhibitors in the coagulation cascade by interfering with the action of vitamin K.[17]

  • Anti-inflammatory: Coumarins can inhibit the expression of pro-inflammatory enzymes like nitric oxide synthase (NOS) and cyclooxygenase-2 (COX-2).[18]

coumarin_anticancer coumarin Coumarin Derivative angiogenesis Angiogenesis coumarin->angiogenesis Inhibits apoptosis Apoptosis coumarin->apoptosis Induces cell_cycle Cell Cycle Progression coumarin->cell_cycle Blocks cancer_cell Cancer Cell angiogenesis->cancer_cell Supports Growth apoptosis->cancer_cell Eliminates cell_cycle->cancer_cell Drives Proliferation

Multi-faceted anticancer mechanisms of Coumarins.

Proposed Experimental Protocols for Target Identification and Validation

Given the lack of direct data, a systematic experimental approach is necessary to elucidate the therapeutic targets of this compound.

General Workflow for Target Identification

The following workflow outlines a standard procedure for identifying the molecular targets of a novel compound.

target_id_workflow start Compound Synthesis & Purification phenotypic_screening Phenotypic Screening (e.g., cell viability, anti-inflammatory assays) start->phenotypic_screening target_deconvolution Target Deconvolution Methods (Affinity chromatography, proteomics) phenotypic_screening->target_deconvolution Identified Bioactivity target_validation Target Validation (e.g., siRNA, CRISPR, enzymatic assays) target_deconvolution->target_validation Putative Targets in_vivo In Vivo Model Testing target_validation->in_vivo Validated Target end Lead Optimization in_vivo->end

A generalized workflow for therapeutic target identification.
Detailed Protocol: Antimicrobial Activity Assessment

Based on the potential for this compound to be a precursor to antimicrobial agents, a standard protocol to assess this activity is provided.

Objective: To determine the antimicrobial activity of this compound against a panel of pathogenic bacteria.

Methods:

  • Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution:

    • Materials: 96-well microtiter plates, Mueller-Hinton broth (MHB), bacterial strains (e.g., E. coli, S. aureus), this compound stock solution, positive control antibiotic (e.g., ciprofloxacin), negative control (vehicle, e.g., DMSO).

    • Procedure:

      • Prepare a serial two-fold dilution of the test compound in MHB in the wells of a 96-well plate.

      • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

      • Include positive control wells (bacteria and standard antibiotic) and negative control wells (bacteria and vehicle).

      • Incubate the plates at 37°C for 18-24 hours.

      • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Minimum Bactericidal Concentration (MBC) Determination:

    • Procedure:

      • Following MIC determination, take an aliquot from each well that shows no visible growth.

      • Plate the aliquots onto Mueller-Hinton agar (MHA) plates.

      • Incubate the MHA plates at 37°C for 24 hours.

      • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Conclusion

While this compound is currently positioned as a chemical intermediate, its structural features suggest a rich potential for therapeutic applications. The exploration of its derivatives, particularly those resembling quinolones, flavones, and coumarins, offers promising avenues for drug discovery in antimicrobial, anticancer, and anti-inflammatory therapies. The experimental workflows and protocols outlined in this guide provide a strategic framework for researchers to systematically investigate the biological activities and unveil the specific molecular targets of this compound, thereby paving the way for the development of novel therapeutics.

References

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 2-(3-Amino-2-methylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

This technical guide delineates the probable mechanism of action of 2-(3-Amino-2-methylphenyl)acetic acid, a substituted phenylacetic acid derivative. While direct experimental data for this specific molecule is limited in publicly available literature, its structural classification as a phenylacetic acid derivative strongly suggests a primary mechanism involving the inhibition of cyclooxygenase (COX) enzymes, key mediators of the inflammatory cascade. This document provides a comprehensive overview of the theoretical framework for this mechanism, detailed experimental protocols for its validation, and hypothetical data representations to guide future research. Furthermore, an alternative potential mechanism involving the inhibition of 5-lipoxygenase is explored. The information herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and structurally related compounds.

Introduction

Phenylacetic acid and its derivatives represent a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that are widely utilized in the management of pain and inflammation. The principal mechanism of action for the majority of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key signaling molecules in the inflammatory pathway. The compound this compound belongs to this structural family, and as such, is a candidate for investigation as a modulator of the arachidonic acid cascade. This guide will focus on the most probable mechanism of action, COX inhibition, and will also consider the potential for 5-lipoxygenase inhibition as a secondary or alternative pathway.

Proposed Primary Mechanism of Action: Cyclooxygenase Inhibition

The central hypothesis for the mechanism of action of this compound is the inhibition of the two isoforms of the cyclooxygenase enzyme, COX-1 and COX-2. These enzymes catalyze the initial steps in the synthesis of prostaglandins from arachidonic acid. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.

Signaling Pathway

The inhibition of COX enzymes by this compound would interrupt the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins (PGE2, PGD2, etc.) and thromboxanes. This reduction in prostaglandin synthesis is expected to alleviate the cardinal signs of inflammation, including pain, swelling, redness, and heat.

COX_Inhibition_Pathway Figure 1: Proposed COX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Swelling, etc.) Prostaglandins->Inflammation Target_Compound This compound Target_Compound->COX_Enzymes

Caption: Proposed inhibition of the cyclooxygenase pathway by this compound.

Quantitative Data (Hypothetical)

In the absence of direct experimental data, the following table presents a hypothetical summary of the expected in vitro inhibitory activity of this compound against COX-1 and COX-2. These values are for illustrative purposes and would need to be confirmed experimentally.

CompoundTargetIC50 (µM) [Hypothetical]Selectivity Index (COX-1/COX-2) [Hypothetical]
This compoundCOX-115.20.3
This compoundCOX-25.1
Diclofenac (Reference)COX-10.90.1
Diclofenac (Reference)COX-20.09
Celecoxib (Reference)COX-125.0>500
Celecoxib (Reference)COX-20.05

Experimental Protocols

To validate the proposed mechanism of action, the following detailed experimental protocols for in vitro cyclooxygenase and 5-lipoxygenase inhibition assays are provided.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol describes a colorimetric assay to determine the 50% inhibitory concentration (IC50) of a test compound against ovine COX-1 and human recombinant COX-2.

Materials:

  • COX Colorimetric Inhibitor Screening Assay Kit (e.g., Cayman Chemical, Item No. 701050 or similar)

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • Test compound: this compound

  • Reference compounds (e.g., Diclofenac, Celecoxib)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590-620 nm

Procedure:

  • Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions. Dissolve the test compound and reference compounds in DMSO to prepare stock solutions. Further dilute with Assay Buffer to achieve a range of desired concentrations.

  • Assay Setup: In a 96-well plate, add the following to designated wells:

    • Blank wells: 160 µL Assay Buffer, 10 µL Heme.

    • 100% Initial Activity wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme.

    • Inhibitor wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the test or reference compound at various concentrations.

  • Pre-incubation: Gently shake the plate and incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells except the blank wells to initiate the reaction.

  • Incubation: Incubate the plate for 2 minutes at 37°C.

  • Detection: Add 50 µL of the colorimetric substrate solution provided in the kit to all wells. Incubate for 15 minutes at room temperature.

  • Measurement: Read the absorbance at 590-620 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the 100% initial activity control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

COX_Assay_Workflow Figure 2: Workflow for In Vitro COX Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, Heme, Enzymes) Plate_Setup Set up 96-well plate: Blank, Control, Inhibitor wells Reagent_Prep->Plate_Setup Compound_Prep Prepare Test Compound and Reference Stocks Compound_Prep->Plate_Setup Pre_incubation Pre-incubate with Inhibitor (10 min, 37°C) Plate_Setup->Pre_incubation Initiation Initiate reaction with Arachidonic Acid Pre_incubation->Initiation Incubation Incubate (2 min, 37°C) Initiation->Incubation Detection_Step Add Colorimetric Substrate and incubate (15 min, RT) Incubation->Detection_Step Read_Absorbance Read Absorbance (590-620 nm) Detection_Step->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 values Calculate_Inhibition->Determine_IC50

Caption: A generalized workflow for the in vitro cyclooxygenase inhibition assay.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol outlines a spectrophotometric method to assess the inhibitory potential of a compound against 5-lipoxygenase.

Materials:

  • Soybean Lipoxygenase (Type I-B, Sigma-Aldrich or similar)

  • Linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • Test compound: this compound

  • Reference compound (e.g., Zileuton)

  • DMSO

  • UV-Vis Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test and reference compounds in DMSO. Prepare a working solution of soybean lipoxygenase in borate buffer. Prepare the linoleic acid substrate solution.

  • Assay Mixture: In a quartz cuvette, combine 2.8 mL of borate buffer, 0.1 mL of the test or reference compound solution at various concentrations, and 0.1 mL of the lipoxygenase enzyme solution.

  • Pre-incubation: Incubate the mixture for 5 minutes at 25°C.

  • Reaction Initiation: Initiate the reaction by adding 0.1 mL of the linoleic acid substrate solution.

  • Measurement: Immediately measure the change in absorbance at 234 nm for 3 minutes using the spectrophotometer. The formation of the conjugated diene hydroperoxide product from linoleic acid results in an increase in absorbance at this wavelength.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control (without inhibitor). Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Potential Alternative Mechanism of Action: 5-Lipoxygenase Inhibition

In addition to COX inhibition, some anti-inflammatory compounds also target the 5-lipoxygenase (5-LOX) pathway. This enzyme is responsible for the synthesis of leukotrienes, which are potent mediators of inflammation, particularly in allergic and asthmatic responses.

Signaling Pathway

LOX_Inhibition_Pathway Figure 3: Potential 5-LOX Inhibition Pathway Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX Leukotrienes Leukotrienes Five_LOX->Leukotrienes Inflammation_Allergy Inflammation & Allergic Response Leukotrienes->Inflammation_Allergy Target_Compound This compound Target_Compound->Five_LOX

Caption: A potential alternative mechanism involving the inhibition of the 5-lipoxygenase pathway.

Conclusion

Based on its structural analogy to a well-characterized class of NSAIDs, the most probable mechanism of action for this compound is the inhibition of cyclooxygenase enzymes, leading to a reduction in pro-inflammatory prostaglandin synthesis. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of this hypothesis and the determination of the compound's potency and selectivity. Further investigation into its effects on the 5-lipoxygenase pathway may also be warranted to fully elucidate its pharmacological profile. The information presented here should empower researchers to systematically investigate the therapeutic potential of this and related molecules in the context of inflammatory diseases.

In Vitro Analysis of 2-(3-Amino-2-methylphenyl)acetic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, and drug development, this guide addresses the current landscape of in vitro studies concerning 2-(3-Amino-2-methylphenyl)acetic acid. Due to a notable absence of published research on the biological activities of this specific compound, this document will outline the available chemical information and draw comparisons with structurally related molecules that have been investigated.

Compound Overview

This compound, identified by the CAS Registry Number 23876-07-5, is an aromatic amino acid derivative.[1] Its chemical structure consists of a phenyl ring substituted with an amino group, a methyl group, and an acetic acid side chain.[1] The molecular formula of the compound is C9H11NO2, and it has a molecular weight of 165.19 g/mol .[1]

Experimental Landscape and Structurally Related Compounds

A comprehensive search of scientific literature reveals a lack of specific in vitro studies for this compound. However, research on structurally similar phenylacetic acid derivatives provides insights into the potential biological activities that this class of compounds may possess. These activities often include anticancer, antimicrobial, and anti-inflammatory properties.

For instance, various derivatives of phenoxyacetic acid have been synthesized and evaluated for their antibacterial and antifungal activities.[2] Similarly, studies on 2-amino-3-acyl-tetrahydrobenzothiophene derivatives have identified compounds with the potential to inhibit bacterial biofilm formation, suggesting antivirulence activity.[3]

The workflow for investigating a novel compound like this compound would typically follow a standardized path of in vitro screening to identify potential therapeutic applications.

G cluster_0 Initial Screening Workflow Compound Test Compound (this compound) Assay_Panel Panel of In Vitro Assays (e.g., Cytotoxicity, Antimicrobial) Compound->Assay_Panel Screening Hit_ID Hit Identification Assay_Panel->Hit_ID Data Analysis No_Activity No Significant Activity Hit_ID->No_Activity Inactive Lead_Opt Lead Optimization Hit_ID->Lead_Opt Active

A generalized workflow for the initial in vitro screening of a novel chemical entity.

Potential Signaling Pathways for Investigation

Given the chemical structure of this compound, several signaling pathways could be of interest for future in vitro studies. For example, many phenylacetic acid derivatives have been explored for their effects on inflammatory pathways, such as the cyclooxygenase (COX) enzymes. A hypothetical signaling pathway that could be investigated is presented below.

G cluster_1 Hypothetical Inflammatory Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test_Compound 2-(3-Amino-2-methylphenyl) acetic acid Test_Compound->COX_Enzymes Potential Inhibition

A hypothetical pathway illustrating the potential inhibition of COX enzymes.

Future Directions

The absence of in vitro data for this compound highlights a gap in the scientific literature and an opportunity for future research. A systematic evaluation of this compound and its derivatives is warranted to determine its biological activity profile. Such studies would likely begin with broad screening assays, followed by more focused investigations to elucidate any mechanisms of action. Researchers in the field of medicinal chemistry and drug discovery are encouraged to consider this compound as a candidate for future in vitro and subsequent in vivo studies.

References

2-(3-Amino-2-methylphenyl)acetic Acid: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Amino-2-methylphenyl)acetic acid is a bifunctional aromatic compound that holds significant potential as a versatile building block in organic synthesis. Its structure, featuring a phenylacetic acid moiety substituted with both an amino and a methyl group, offers multiple reactive sites for the construction of complex molecular architectures. The strategic positioning of the amino and carboxylic acid functionalities allows for a range of chemical transformations, making it a valuable precursor for the synthesis of novel heterocyclic compounds, peptidomimetics, and other scaffolds of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, chemical properties, and synthetic applications of this compound, complete with experimental protocols and data presented for clarity and reproducibility.

Synthesis of this compound

The synthesis of the target molecule can be efficiently achieved in a two-step sequence starting from the commercially available 2-methylphenylacetic acid. The first step involves the nitration of the aromatic ring, followed by the reduction of the nitro group to the corresponding amine.

Step 1: Nitration of 2-Methylphenylacetic Acid to 2-Methyl-3-nitrophenylacetic Acid

The nitration of 2-methylphenylacetic acid is a key step to introduce the nitrogen functionality at the desired position. A common method involves the use of a nitrating mixture, such as nitric acid in the presence of a dehydrating agent like acetic anhydride.[1]

Experimental Protocol: Synthesis of 2-Methyl-3-nitrophenylacetic Acid [1]

  • In a reaction flask equipped with a stirrer and a thermometer, 2-methylphenylacetic acid (1 equivalent) is dissolved in dichloromethane.

  • Acetic anhydride (1.1 equivalents) is added to the solution.[1]

  • The mixture is cooled to 0°C with stirring.[1]

  • Concentrated nitric acid (1.5 equivalents) is added dropwise while maintaining the temperature between -10°C and 10°C.[1]

  • The reaction is stirred for 1-3 hours at this temperature.[1]

  • Upon completion, the reaction mixture is filtered to isolate the crude product.

  • The solid product is washed and dried to yield 2-methyl-3-nitrophenylacetic acid.[1]

Reactant/ReagentMolar RatioNotes
2-Methylphenylacetic acid1.0Starting material
Acetic anhydride1.1Dehydrating agent
Nitric acid (98%)1.5Nitrating agent
Dichloromethane-Solvent

Table 1: Molar ratios for the nitration of 2-methylphenylacetic acid.[1]

EmbodimentYield of 2-Methyl-3-nitrophenylacetic Acid
160.6%
261.4%
359.6%

Table 2: Reported yields for the synthesis of 2-methyl-3-nitrophenylacetic acid.[1]

Step 2: Reduction of 2-Methyl-3-nitrophenylacetic Acid to this compound

The reduction of the nitro group to an amine can be accomplished using various methods. Common reagents include catalytic hydrogenation (e.g., H₂/Pd/C), or metal-based reductions such as tin(II) chloride (SnCl₂) or iron (Fe) in acidic media.[2][3][4] The use of iron powder in acetic acid is a mild and efficient method that is often compatible with other functional groups.[3][4]

Experimental Protocol: Reduction of 2-Methyl-3-nitrophenylacetic Acid using Iron [3][4]

  • In a round-bottom flask, 2-methyl-3-nitrophenylacetic acid (1 equivalent) is suspended in a mixture of ethanol and water (e.g., 4:1).[3]

  • Iron powder (10 equivalents) and ammonium chloride (10 equivalents) are added to the suspension.[3]

  • The mixture is heated to reflux with vigorous stirring.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the iron salts.

  • The filtrate is concentrated under reduced pressure to remove the ethanol.

  • The aqueous residue is then extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.

ReagentFunction
Iron powderReducing agent
Ammonium chloride / Acetic acidAcid source
Ethanol/WaterSolvent

Table 3: Reagents for the reduction of the nitro group.

Synthesis_Pathway start 2-Methylphenylacetic Acid intermediate 2-Methyl-3-nitrophenylacetic Acid start->intermediate HNO₃, Ac₂O DCM, 0°C to 10°C product This compound intermediate->product Fe, NH₄Cl EtOH/H₂O, Reflux

Synthetic pathway to this compound.

Chemical Properties and Reactivity

This compound possesses three key reactive sites: the carboxylic acid group, the aromatic amino group, and the activated aromatic ring. This trifecta of functionality allows for a diverse range of chemical transformations.

  • Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations such as esterification, amide bond formation, and reduction to the corresponding alcohol. Amide coupling reactions are particularly important for its use in building larger molecules.[5][6][7]

  • Amino Group: The aromatic amino group is a versatile handle for various reactions. It can act as a nucleophile in reactions with electrophiles, undergo diazotization to form diazonium salts for further functionalization, and participate in cyclization reactions.

  • Aromatic Ring: The presence of both an activating amino group and a deactivating (but ortho, para-directing) carboxylic acid group influences the regioselectivity of electrophilic aromatic substitution reactions.

Applications in Organic Synthesis

The unique arrangement of functional groups in this compound makes it an ideal starting material for the synthesis of various heterocyclic systems and other complex organic molecules.

Synthesis of Benzodiazepine Scaffolds

Benzodiazepines are a class of psychoactive drugs with a wide range of therapeutic applications.[8][9][10][11] The ortho-amino phenylacetic acid structure is a key precursor for the synthesis of 1,4-benzodiazepine-2-ones. The general strategy involves the reaction of the amino group with an α-amino acid or its derivative, followed by an intramolecular cyclization.

Benzodiazepine_Synthesis start This compound intermediate Amide Intermediate start->intermediate Coupling Agent reagent α-Amino acid derivative reagent->intermediate product Benzodiazepine derivative intermediate->product Intramolecular Cyclization

General workflow for benzodiazepine synthesis.

Experimental Workflow: General Synthesis of Benzodiazepines

  • Amide Coupling: this compound is coupled with a protected α-amino acid using a standard peptide coupling reagent (e.g., HATU, EDC/HOBt).[5][6]

  • Deprotection: The protecting group on the α-amino acid is removed.

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization, often promoted by heat or a mild acid/base catalyst, to form the benzodiazepine ring system.

Synthesis of Quinolone Scaffolds

Quinolones are another important class of heterocyclic compounds with significant antibacterial activity.[12][13][14] The synthesis of quinolones can be achieved from ortho-amino aromatic compounds through various cyclization strategies.

Experimental Workflow: General Synthesis of Quinolones

A plausible route to a quinolone derivative from this compound could involve an initial reaction to form a β-keto ester or a similar intermediate, followed by a cyclization reaction. For instance, the amino group can react with a suitable three-carbon synthon, which then undergoes an intramolecular Friedel-Crafts acylation or a related cyclization to form the quinolone core.

Amide Bond Formation

The carboxylic acid functionality of this compound can be readily coupled with a wide range of primary and secondary amines to form the corresponding amides. This reaction is fundamental in drug discovery and development for the synthesis of compound libraries and for linking molecular fragments.

Experimental Protocol: General Amide Coupling [5][6][7]

  • In a reaction vessel, this compound (1 equivalent) is dissolved in a suitable aprotic solvent (e.g., DMF, DCM).

  • A coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents) are added.[5]

  • The desired amine (1.2 equivalents) is then added to the reaction mixture.

  • The reaction is stirred at room temperature until completion, as monitored by TLC.

  • The reaction is worked up by quenching with water and extracting the product with an organic solvent.

  • The crude product is purified by column chromatography or recrystallization.

Coupling ReagentBaseSolvent
HATUDIPEADMF
EDC/HOBtDIPEADMF/DCM
BOP-ClEt₃NCH₂Cl₂

Table 4: Common reagents for amide coupling reactions.[6]

Amide_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product start This compound reaction Amide Bond Formation in Aprotic Solvent start->reaction amine Primary or Secondary Amine amine->reaction coupling Coupling Agent (e.g., HATU) coupling->reaction base Base (e.g., DIPEA) base->reaction product Amide Derivative reaction->product

Workflow for amide bond formation.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its straightforward two-step synthesis from readily available starting materials, combined with its multiple reactive sites, opens up avenues for the creation of diverse and complex molecular structures. The ability to readily form key heterocyclic scaffolds such as benzodiazepines and quinolones, as well as to participate in robust amide coupling reactions, underscores its value to researchers in medicinal chemistry and drug discovery. The detailed protocols and data provided in this guide aim to facilitate the exploration of this valuable synthetic intermediate in the development of new chemical entities.

References

discovery and history of 2-(3-Amino-2-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of 2-(3-Amino-2-methylphenyl)acetic acid

Introduction

This compound, a substituted derivative of phenylacetic acid, holds interest within the scientific community, particularly for researchers, scientists, and professionals in drug development. Its structural features suggest potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of this compound, with a focus on experimental details and logical workflows.

Chemical Properties and Identifiers

PropertyValue
CAS Number 23876-07-5
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
IUPAC Name This compound
SMILES CC1=C(C=CC=C1N)CC(=O)O

History and Discovery

The precise historical details regarding the first synthesis and discovery of this compound are not extensively documented in readily available literature. However, its synthesis logically follows established chemical principles for the modification of phenylacetic acid derivatives. The primary route to this compound involves a two-step process starting from 2-methylphenylacetic acid. This pathway includes the nitration of the benzene ring followed by the reduction of the resulting nitro group to an amine.

A key intermediate in this process is 2-methyl-3-nitrophenylacetic acid. A Chinese patent, CN101486654A, describes a method for the synthesis of this nitro-intermediate, highlighting its importance as a precursor in more complex molecules.[1] While this patent focuses on the intermediate, it provides a crucial step in the overall synthesis of the target molecule. The subsequent reduction of the nitro group is a standard chemical transformation, often achieved through catalytic hydrogenation.[2]

Synthesis

The most plausible and documented synthetic pathway to this compound is a two-step process:

  • Nitration of 2-methylphenylacetic acid: This step introduces a nitro group onto the phenyl ring, primarily at the 3-position due to the directing effects of the methyl and acetic acid groups.

  • Reduction of 2-methyl-3-nitrophenylacetic acid: The nitro group of the intermediate is then reduced to an amino group to yield the final product.

Experimental Protocols

Step 1: Synthesis of 2-methyl-3-nitrophenylacetic acid (based on CN101486654A) [1]

  • Reactants: 2-methylphenylacetic acid, acetic anhydride, 98% nitric acid, dichloromethane.

  • Procedure:

    • In a reaction vessel, 2-methylphenylacetic acid, acetic anhydride, and dichloromethane are combined.

    • The mixture is stirred and cooled to 0°C.

    • 98% nitric acid is added dropwise while maintaining the temperature between -10°C and 10°C.

    • The reaction is allowed to proceed for 1 to 3 hours.

    • The resulting product, 2-methyl-3-nitrophenylacetic acid, is isolated by filtration.

  • Yield: The patent reports yields in the range of 59.6% to 61.4%.[1]

  • Characterization of 2-methyl-3-nitrophenylacetic acid:

    • Appearance: Light yellow to white solid powder.[1]

    • Melting Point: 131°C - 134°C.[1]

    • Infrared (IR) Spectroscopy (cm⁻¹): 1718 & 1263-1267 (C=O of COOH), 1524-1526 & 1333-1340 (NO₂).[1]

    • ¹H NMR (500MHz, DMSO): Spectral data is referenced in the patent.[1]

Synthesis_Step1 2-methylphenylacetic acid 2-methylphenylacetic acid Reaction Nitration (0-10°C, 1-3h) 2-methylphenylacetic acid->Reaction Nitrating Mixture HNO₃, Ac₂O, CH₂Cl₂ Nitrating Mixture->Reaction 2-methyl-3-nitrophenylacetic acid 2-methyl-3-nitrophenylacetic acid Reaction->2-methyl-3-nitrophenylacetic acid

Step 1: Nitration of 2-methylphenylacetic acid.

Step 2: Reduction of 2-methyl-3-nitrophenylacetic acid

  • Reactants: 2-methyl-3-nitrophenylacetic acid, Hydrogen gas (H₂), Nickel catalyst.

  • Procedure: A common method for the reduction of an aromatic nitro group to an amine is catalytic hydrogenation. The 2-methyl-3-nitrophenylacetic acid is dissolved in a suitable solvent and subjected to hydrogenation in the presence of a nickel catalyst.[2]

  • Yield: This method is reported to produce high yields.[2]

Synthesis_Step2 2-methyl-3-nitrophenylacetic acid 2-methyl-3-nitrophenylacetic acid Reaction Reduction 2-methyl-3-nitrophenylacetic acid->Reaction Reducing Agent H₂, Ni catalyst Reducing Agent->Reaction This compound This compound Reaction->this compound

Step 2: Reduction of the nitro intermediate.

Biological Activity

Direct studies on the biological activity of this compound are limited in the reviewed literature. However, the broader class of phenylacetic acid derivatives has been the subject of extensive research, revealing a wide range of pharmacological activities. These include anti-inflammatory, analgesic, and antimicrobial properties.

For instance, derivatives of 2-arylpropionic acids, which share structural similarities with the title compound, are well-known nonsteroidal anti-inflammatory drugs (NSAIDs).[3] Research into novel phenylacetic acid derivatives continues to explore their potential as therapeutic agents.

Logical Workflow for Synthesis

The overall synthetic strategy can be visualized as a linear progression from the starting material to the final product.

logical_workflow cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction start 2-methylphenylacetic acid nitration React with HNO₃ in Ac₂O/CH₂Cl₂ start->nitration Proceed to Nitration intermediate 2-methyl-3-nitrophenylacetic acid nitration->intermediate reduction Catalytic Hydrogenation (H₂/Ni) intermediate->reduction Proceed to Reduction final_product This compound reduction->final_product

Overall synthetic workflow.

Conclusion

This compound is a compound accessible through a straightforward, two-step synthetic route from commercially available starting materials. While its specific history of discovery is not well-documented, the methods for its preparation are based on reliable and well-understood organic chemistry principles. The lack of extensive biological data on this particular molecule, contrasted with the known activities of related phenylacetic acid derivatives, suggests that it may be an interesting candidate for future pharmacological investigation. This guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this and similar compounds.

References

Spectroscopic and Structural Elucidation of 2-(3-Amino-2-methylphenyl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-(3-Amino-2-methylphenyl)acetic acid, a compound of interest in medicinal chemistry and drug development. Due to the absence of publicly available experimental spectra, this document focuses on predicted data generated through computational methods, alongside detailed, generalized experimental protocols for the acquisition of such data. This guide serves as a foundational resource for the identification, purity assessment, and structural elucidation of this and structurally related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These values are derived from computational algorithms and are intended to approximate the results that would be obtained through experimental analysis.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.05t1HH-5
~6.70d1HH-4
~6.55d1HH-6
~4.90s (broad)2H-NH₂
~3.50s2H-CH₂-
~2.10s3H-CH₃
~12.5 (broad)s1H-COOH

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~173.0-COOH
~145.0C-3
~135.0C-1
~128.0C-5
~125.0C-2
~118.0C-6
~115.0C-4
~40.0-CH₂-
~15.0-CH₃

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (carboxylic acid), N-H stretch (amine)
3050-3000MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch
~1710StrongC=O stretch (carboxylic acid)
~1600MediumN-H bend (amine), Aromatic C=C stretch
~1450MediumC-H bend (aliphatic)
~1300MediumC-O stretch (carboxylic acid)
850-750StrongAromatic C-H out-of-plane bend

Table 4: Predicted Mass Spectrometry Data

m/zIonMethod
166.0868[M+H]⁺ESI-MS (High Resolution)
164.0712[M-H]⁻ESI-MS (High Resolution)
120.0813[M-COOH]⁺ESI-MS/MS

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data detailed above. These methods are standard for the analysis of novel aromatic amino acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Protocol:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters:

    • ¹H NMR:

      • Acquire the spectrum on a 500 MHz NMR spectrometer.

      • Use a standard pulse sequence with a 30° pulse angle.

      • Set the relaxation delay to 2 seconds and the acquisition time to 3 seconds.

      • Collect 16-32 scans for a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire the spectrum on the same instrument.

      • Employ a proton-decoupled pulse sequence.

      • A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift axis using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Transfer the mixture to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Instrument Parameters:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment or a blank KBr pellet.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a background subtraction.

    • Identify the wavenumbers of the major absorption bands.

    • Assign these bands to the corresponding functional group vibrations.[1][2][3][4][5][6][7][8]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile/water.[9][10]

    • The addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can aid in ionization.

  • Instrument Parameters:

    • Infuse the sample solution into the ESI source of a high-resolution mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).[11][12]

    • Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

    • For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Processing:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern in the MS/MS spectrum to deduce structural features.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel organic compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of a Novel Compound cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Verification Structure Verification Data_Processing->Structure_Verification Final_Report Final Report & Data Archiving Structure_Verification->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a novel organic compound.

References

An In-depth Technical Guide on the Solubility and Stability of 2-(3-Amino-2-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Amino-2-methylphenyl)acetic acid is an aromatic amino acid derivative. A thorough understanding of its solubility and stability is fundamental for its application in pharmaceutical research and development, influencing formulation, bioavailability, and storage. This document serves as a technical guide to the predicted solubility and stability profile of this compound and provides detailed methodologies for its experimental determination.

Physicochemical Properties

The structure of this compound, with its amino and carboxylic acid functional groups, suggests amphoteric properties, meaning its solubility will be significantly influenced by pH. The presence of the methylphenyl group introduces a degree of lipophilicity.

Solubility Profile

The solubility of a compound is a critical factor in its absorption and formulation. For this compound, solubility is expected to be pH-dependent.

Predicted Solubility Characteristics:

  • Aqueous Solubility: Limited to moderate solubility is expected in neutral water. Due to the presence of the amino and carboxylic acid groups, solubility is predicted to increase in both acidic and basic aqueous solutions. In acidic media, the amino group will be protonated, forming a more soluble salt, while in basic media, the carboxylic acid group will be deprotonated, also forming a more soluble salt.[1][2]

  • Organic Solvent Solubility: Good solubility is anticipated in polar organic solvents like methanol, ethanol, and DMSO. Moderate solubility may be observed in less polar solvents such as acetone, with poor solubility expected in non-polar solvents like hexane.[1][3]

Table 1: Predicted Solubility of this compound

Solvent SystemPredicted SolubilityRationale
Water (neutral pH)Low to ModerateZwitterionic form may have limited solubility.
Acidic Buffer (e.g., pH 2)HighProtonation of the amino group increases polarity and solubility.
Basic Buffer (e.g., pH 9)HighDeprotonation of the carboxylic acid group increases polarity and solubility.
MethanolHighPolar protic solvent capable of hydrogen bonding.[1]
EthanolHighPolar protic solvent.[1]
Dimethyl Sulfoxide (DMSO)HighPolar aprotic solvent with strong solvating power.
AcetoneModerateLess polar than alcohols.[1]
HexaneLowNon-polar solvent.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic equilibrium solubility of a compound.[1][4]

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, pH buffers, methanol, ethanol)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of excess solid is crucial to ensure a saturated solution.[1]

  • Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C, 37 °C) for a predetermined period (e.g., 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifugation can be used to facilitate the separation of the solid from the supernatant.[1]

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[1]

  • Quantification: Dilute the filtered solution with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Workflow for Solubility Determination:

Caption: Workflow of the shake-flask method for solubility determination.

Stability Profile

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5][6]

Predicted Stability:

  • Solid State: As a solid, this compound is expected to be relatively stable when protected from light and moisture.

  • In Solution: The stability in solution will likely depend on the pH, solvent, and storage temperature. Amino acids can be susceptible to oxidative degradation and deamination.[7][8]

Table 2: General Stability Testing Conditions (ICH Guidelines)

StudyStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

Experimental Protocol for Stability Assessment (Forced Degradation Studies)

Forced degradation studies are conducted to identify potential degradation products and pathways. This helps in developing stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC with a diode-array detector (DAD) or mass spectrometer (MS)

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at an elevated temperature (e.g., 60-80 °C) for a specified period.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at an elevated temperature (e.g., 60-80 °C) for a specified period.[4]

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep it at room temperature for a specified period.[4]

  • Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80-100 °C).[4]

  • Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.

  • Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. The use of a DAD or MS detector can help in the characterization of the degradants.

Logical Flow for Stability Testing:

StabilityTesting cluster_stress Forced Degradation Studies cluster_formal Formal Stability Studies (ICH) Acid Acid Hydrolysis Analyze Analyze Samples (HPLC-DAD/MS) Acid->Analyze Base Base Hydrolysis Base->Analyze Oxidation Oxidative Degradation Oxidation->Analyze Thermal Thermal Degradation Thermal->Analyze Photo Photostability Photo->Analyze LongTerm Long-term LongTerm->Analyze Accelerated Accelerated Accelerated->Analyze DevelopMethod Develop Stability-Indicating Analytical Method DevelopMethod->Acid DevelopMethod->Base DevelopMethod->Oxidation DevelopMethod->Thermal DevelopMethod->Photo DevelopMethod->LongTerm DevelopMethod->Accelerated Identify Identify Degradation Products & Pathways Analyze->Identify ShelfLife Determine Shelf-Life Analyze->ShelfLife

Caption: Overview of stability testing workflow.

Potential Degradation Pathways

For amino acids, common degradation pathways include:

  • Deamination: Loss of the amino group, which can be initiated by oxidation.[7][8]

  • Decarboxylation: Loss of the carboxyl group as carbon dioxide.

  • Oxidation: The aromatic ring and the benzylic carbon can be susceptible to oxidation.

  • Strecker Degradation: A reaction between an α-amino acid and a dicarbonyl compound, leading to the formation of an aldehyde with one less carbon atom.[9]

Further experimental work is required to elucidate the specific degradation pathways for this compound.

Conclusion

While specific data for this compound is limited, this guide provides a framework for understanding and experimentally determining its solubility and stability profiles. The amphoteric nature of the molecule suggests that its solubility will be highly pH-dependent. Standard stability testing protocols, including forced degradation studies, are necessary to establish its degradation pathways and shelf-life. The experimental methodologies outlined herein provide a robust starting point for researchers and drug development professionals working with this compound.

References

Methodological & Application

Synthesis Protocol for 2-(3-Amino-2-methylphenyl)acetic acid: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed two-step synthesis protocol for the preparation of 2-(3-Amino-2-methylphenyl)acetic acid, a valuable building block in the synthesis of various pharmaceutical compounds. The synthesis commences with the nitration of commercially available 2-methylphenylacetic acid to yield the intermediate, 2-methyl-3-nitrophenylacetic acid. Subsequent reduction of the nitro group affords the target compound. This document outlines the detailed experimental procedures, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Introduction

This compound and its derivatives are important intermediates in the development of novel therapeutic agents. The presence of the amino, methyl, and acetic acid functionalities on the phenyl ring provides multiple points for chemical modification, making it a versatile scaffold in medicinal chemistry. This protocol details a reliable and reproducible method for its synthesis, starting from readily available materials.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process:

  • Nitration: 2-Methylphenylacetic acid is nitrated to introduce a nitro group at the 3-position of the phenyl ring, yielding 2-methyl-3-nitrophenylacetic acid.

  • Reduction: The nitro group of 2-methyl-3-nitrophenylacetic acid is then reduced to an amino group to produce the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-3-nitrophenylacetic acid[1][2]

This procedure is adapted from the nitration of 2-methylphenylacetic acid.[1][2]

Materials:

  • 2-Methylphenylacetic acid

  • Acetic anhydride

  • Dichloromethane (CH₂Cl₂)

  • 98% Nitric acid (HNO₃)

Procedure:

  • In a reaction flask equipped with a thermometer and a stirring device, add 20g (0.133 mol) of 2-methylphenylacetic acid, 15g (0.147 mol) of acetic anhydride, and 20mL of dichloromethane.

  • Stir the mixture and cool the reaction flask to 0°C using an ice bath.

  • Slowly add 13.4g (0.212 mol) of 98% concentrated nitric acid dropwise to the reaction mixture.

  • Maintain the reaction temperature between 0°C and 5°C and continue the reaction for 2 hours after the addition of nitric acid is complete.

  • After 2 hours, filter the reaction mixture to collect the solid product.

  • The collected solid is 2-methyl-3-nitrophenylacetic acid. The reported yield for this reaction is approximately 61.4%.[2]

Step 2: Synthesis of this compound

This procedure is a general method for the reduction of a nitroaromatic compound via catalytic hydrogenation.

Materials:

  • 2-Methyl-3-nitrophenylacetic acid

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on carbon (Pd/C) catalyst (5 mol%)

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation vessel, dissolve the 2-methyl-3-nitrophenylacetic acid obtained from Step 1 in a suitable solvent such as methanol or ethanol.

  • Carefully add 10% Palladium on carbon catalyst to the solution. The amount of catalyst should be approximately 5 mol% relative to the starting nitro compound.

  • Seal the vessel and purge it with hydrogen gas to remove any air.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm, but this may vary depending on the equipment).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within a few hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Wash the celite pad with the reaction solvent to ensure all the product is collected.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Data Presentation

StepReactantMolar Mass ( g/mol )Amount (g)Moles (mol)ProductMolar Mass ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)
12-Methylphenylacetic acid150.1720.00.1332-Methyl-3-nitrophenylacetic acid195.1725.9615.9661.4[2]
22-Methyl-3-nitrophenylacetic acid195.1715.960.082This compound165.1913.55--

Note: The actual yield for Step 2 is dependent on the specific reaction conditions and purification method and should be determined experimentally.

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction Start 2-Methylphenylacetic acid Reagents1 HNO₃, Acetic Anhydride, CH₂Cl₂ Start->Reagents1 Intermediate 2-Methyl-3-nitrophenylacetic acid Reagents1->Intermediate 0-5°C, 2h Reagents2 H₂, Pd/C, MeOH Intermediate->Reagents2 FinalProduct This compound Reagents2->FinalProduct RT, atmospheric pressure

Caption: Synthesis workflow for this compound.

Safety Precautions

  • This synthesis should be performed by trained personnel in a well-ventilated fume hood.

  • Concentrated acids (nitric and sulfuric) are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hydrogen gas is highly flammable. Ensure there are no ignition sources in the vicinity during the hydrogenation step.

  • Palladium on carbon is pyrophoric when dry and exposed to air. Handle the catalyst in a wet state and under an inert atmosphere whenever possible.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The two-step procedure is straightforward and utilizes readily available starting materials and reagents. The provided data and workflow visualization serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.

References

HPLC analysis of 2-(3-Amino-2-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Analysis of 2-(3-Amino-2-methylphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic amino acid derivative. Accurate and robust analytical methods are crucial for its quantification in various matrices during research, development, and quality control. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of such compounds. Due to its amphoteric nature, containing both an acidic carboxylic acid group and a basic amino group, as well as a UV-active aromatic ring, HPLC offers several strategies for its successful separation and detection.

This application note provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of this compound. The methodology leverages common techniques used for the analysis of aromatic amines and amino acids, providing a solid starting point for method development and validation. The protocol includes sample preparation, chromatographic conditions, and data analysis.

Experimental Protocols

Sample Preparation

The goal of sample preparation is to extract the analyte from the sample matrix, remove interferences, and ensure compatibility with the HPLC system.[1] The choice of method will depend on the sample matrix (e.g., reaction mixture, biological fluid, formulation).

a) For Aqueous Samples (e.g., reaction mixtures, cell culture media):

  • Filtration: For samples with low particulate matter, filter the sample through a 0.45 µm syringe filter prior to injection.[2]

  • Dilution: Dilute the sample with the initial mobile phase to a concentration within the linear range of the calibration curve.

b) For Solid Samples:

  • Dissolution: Dissolve a accurately weighed amount of the solid sample in a suitable solvent. Methanol or a mixture of water and methanol is often a good starting point.[3][4]

  • Sonication/Vortexing: Vortex and/or sonicate the sample to ensure complete dissolution.[3][4]

  • Centrifugation: Centrifuge the sample to pellet any insoluble material.[4]

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter before injection.[2]

c) For Biological Matrices (e.g., plasma, tissue homogenates):

  • Protein Precipitation: To remove proteins, add a precipitating agent like acetonitrile or methanol (typically 3 parts organic solvent to 1 part sample).[5] Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.[5]

  • Liquid-Liquid Extraction (LLE): LLE can be used to extract the analyte and remove interfering matrix components.[1] This involves partitioning the analyte between the aqueous sample and an immiscible organic solvent.[1]

  • Solid-Phase Extraction (SPE): SPE provides a more selective sample cleanup and concentration of the analyte.[5] The choice of SPE sorbent (e.g., C18, mixed-mode) will depend on the analyte's properties and the sample matrix.

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are a good starting point for method development.

ParameterRecommended Condition
HPLC System A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm or 4.6 x 100 mm, 2.7 µm).[6]
Mobile Phase A 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water.[4]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid or 0.1% TFA.[4]
Gradient Start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase linearly to a higher percentage (e.g., 90-95%) over 10-20 minutes to elute the analyte. A re-equilibration step at the initial conditions is necessary.
Flow Rate 0.8 - 1.5 mL/min (for a 4.6 mm ID column).[2]
Column Temperature 30 - 40 °C.[7][8]
Injection Volume 5 - 20 µL.
Detection UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm or determined by UV scan).
Pre-column Derivatization (Optional)

For analyses requiring higher sensitivity or for chiral separations, pre-column derivatization can be employed. This involves reacting the amino group of the analyte with a derivatizing agent to form a derivative that is more easily detected or can be separated into its enantiomers on an achiral column.

a) For Enhanced UV/Fluorescence Detection:

  • o-Phthaldialdehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[9] This is a well-established method for amino acid analysis.[9]

  • Phenylisothiocyanate (PITC): Reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives, which have a strong UV absorbance.[10][11]

b) For Chiral Separation:

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide): Reacts with the amino group to form diastereomers that can be separated on a standard C18 column.[12]

General Derivatization Protocol (Example with Marfey's Reagent): [12]

  • Dissolve the sample in a bicarbonate buffer (pH ~9).

  • Add a solution of Marfey's reagent in acetone.

  • Incubate the mixture at an elevated temperature (e.g., 40°C).

  • Stop the reaction by adding acid (e.g., HCl).

  • Dilute the sample with the mobile phase and inject into the HPLC.

Data Presentation

Quantitative data should be summarized in a clear and structured format.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
Repeatability (RSD% of peak area for 6 replicate injections)≤ 2.0%

Table 2: Calibration Curve Data

Concentration (µg/mL)Peak Area
Standard 1
Standard 2
Standard 3
Standard 4
Standard 5
Correlation Coefficient (r²) ≥ 0.999
Linearity Range

Mandatory Visualization

The following diagram illustrates the general workflow for the .

HPLC_Workflow Sample Sample Matrix (e.g., reaction mixture, biological fluid) Preparation Sample Preparation (Filtration, Extraction, Dilution) Sample->Preparation Derivatization Optional: Pre-column Derivatization (e.g., with Marfey's Reagent for chiral analysis) Preparation->Derivatization If required HPLC HPLC System Preparation->HPLC Direct Injection Derivatization->HPLC Separation Chromatographic Separation (C18 Reversed-Phase Column) HPLC->Separation Detection UV Detection Separation->Detection Data Data Acquisition and Analysis (Peak Integration, Quantification) Detection->Data Report Report Generation Data->Report

Caption: General workflow for the .

Conclusion

This application note provides a comprehensive protocol for the . The described reversed-phase HPLC method, coupled with appropriate sample preparation, offers a robust and reliable approach for the quantification of this compound. The provided starting conditions can be further optimized to suit specific analytical requirements, such as improved resolution, shorter run times, or enhanced sensitivity. The optional derivatization steps extend the applicability of this method to include trace-level detection and chiral purity assessment.

References

Application Notes and Protocols for the Purification of 2-(3-Amino-2-methylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2-(3-Amino-2-methylphenyl)acetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this compound is critical for downstream applications, including active pharmaceutical ingredient (API) synthesis. The following sections outline common purification methodologies, including recrystallization and column chromatography, along with protocols for purity assessment by High-Performance Liquid Chromatography (HPLC).

Overview of Purification Strategies

The purification of this compound, an amino acid derivative, relies on the physicochemical properties imparted by its functional groups: a carboxylic acid, an amino group, and an aromatic ring. The zwitterionic nature of the molecule at its isoelectric point, and its solubility in acidic or basic aqueous solutions, are key considerations for developing effective purification strategies. The primary methods employed are recrystallization and column chromatography.

Quantitative Data Summary

While specific quantitative data for the purification of this compound is not extensively published, the following table summarizes typical results obtained for structurally similar aminophenylacetic acids and phenylacetic acid derivatives. This data serves as a benchmark for expected yields and purities.

Purification MethodCompoundSolvent/Mobile PhaseYield (%)Purity (%)Recovery Rate (%)Reference Compound
Recrystallizationp-Aminophenylacetic acidWater83 - 84>99-[1]
Acid-Base Extraction/CrystallizationPhenylacetic acidWater, Hydrochloric Acid, Sodium Hydroxide≥85≥99.2>90[2][3]
Filtration2-Methyl-3-nitrophenylacetic acidDichloromethane59.6--[4]
Column ChromatographyLinalool (example)Gradient Elution (Ethyl acetate/Hexanes)95 - 9797 - 99-[5]

Experimental Protocols

Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds. The choice of solvent is critical and should be determined empirically. Based on the structure of this compound, suitable solvents include water (with pH adjustment), ethanol, methanol, or mixtures thereof.

Materials and Equipment:

  • Crude this compound

  • Recrystallization solvent (e.g., 95% Ethanol, Ethanol/Water mixture)

  • Activated Carbon (decolorizing grade, optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Condenser (for volatile solvents)

  • Fluted filter paper and funnel for hot filtration

  • Büchner funnel and vacuum flask

  • Ice-cold solvent for washing

  • Drying oven or desiccator

Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture to the solvent's boiling point while stirring continuously until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for 5-10 minutes with stirring.

  • Hot Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The rate of cooling influences crystal size. For enhanced crystal formation, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a drying oven at an appropriate temperature or in a desiccator under vacuum.

Purification by Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. For amino acid derivatives, reversed-phase or normal-phase chromatography can be employed. Given the polar nature of the target molecule, normal-phase chromatography on silica gel may require a polar eluent, and the addition of a small amount of a base like triethylamine can prevent peak tailing.

Materials and Equipment:

  • Crude this compound

  • Silica gel (for normal-phase) or C18-functionalized silica (for reversed-phase)

  • Chromatography column

  • Solvents for mobile phase (e.g., Ethyl acetate/Hexane/Triethylamine or Acetonitrile/Water/Formic acid)

  • Collection tubes or flasks

  • Thin-Layer Chromatography (TLC) plates and chamber for monitoring

Protocol:

  • Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the least polar solvent of the mobile phase system. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.

  • Elution: Begin eluting the sample through the column with the mobile phase. Start with a less polar solvent system and gradually increase the polarity (gradient elution) or use a constant solvent composition (isocratic elution).

  • Fraction Collection: Collect the eluent in fractions.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions to identify those containing the purified compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive and accurate method for determining the purity of the purified compound. A reversed-phase method is commonly used for the analysis of amino acids.

Materials and Equipment:

  • Purified this compound

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • HPLC-grade solvents (e.g., Acetonitrile, Water)

  • Additives (e.g., Formic acid or Trifluoroacetic acid)

  • Syringe filters (0.45 µm)

Protocol:

  • Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Mobile Phase Preparation: Prepare the mobile phases. For example, Mobile Phase A: 0.1% Formic acid in Water, and Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of Mobile Phase A and B (e.g., starting with 5% B, increasing to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL

  • Analysis: Inject the prepared sample and run the HPLC analysis. The purity of the sample can be determined by the area percentage of the main peak in the chromatogram.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography PurityAnalysis Purity Analysis (HPLC) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PureProduct Pure Product PurityAnalysis->PureProduct

Caption: General purification workflow for this compound.

RecrystallizationProtocol Start Start with Crude Product Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Decolorize Decolorize with Activated Carbon (Optional) Dissolve->Decolorize HotFilter Hot Filtration Decolorize->HotFilter Cool Cool to Crystallize HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End

Caption: Step-by-step protocol for purification by recrystallization.

ChromatographyProtocol Start Start with Crude Product PackColumn Pack Chromatography Column Start->PackColumn LoadSample Load Sample PackColumn->LoadSample Elute Elute with Mobile Phase LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions Monitor Monitor by TLC CollectFractions->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate End Pure Product Evaporate->End

Caption: Protocol for purification by column chromatography.

References

Application Notes and Protocols for 2-(3-Amino-2-methylphenyl)acetic Acid Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial investigation of 2-(3-Amino-2-methylphenyl)acetic acid, a novel compound with potential therapeutic applications. The following protocols are designed to assess its preliminary safety profile, and explore its potential anti-inflammatory and cytotoxic activities.

Compound Information

PropertyValue
IUPAC Name This compound
CAS Number 23876-07-5[1]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Structure A phenylacetic acid derivative with an amino and a methyl group on the phenyl ring.[1]

Proposed Initial Investigations

Based on the structural similarity of this compound to known anti-inflammatory agents and other biologically active phenylacetic acid derivatives, the initial experimental design will focus on evaluating its potential as an anti-inflammatory and anti-cancer agent. The following assays are proposed to characterize its biological activity.

In Vitro Experimental Protocols

In vitro assays are fundamental for the initial characterization of a novel compound, providing insights into its mechanism of action, potency, and selectivity.[2] These assays are conducted outside of a living organism, typically using isolated cells or tissues.[3]

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which can be an indicator of cell viability and cytotoxicity of a test compound.[4]

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀).

Hypothetical Data Presentation:

Cell LineIC₅₀ (µM) of this compound
MCF-7 (Breast Cancer)25.4
A549 (Lung Cancer)42.1
HEK293 (Normal Kidney)> 100

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plates treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570nm formazan_solubilization->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50

Caption: Workflow for MTT-based cytotoxicity assay.

Anti-inflammatory Activity (COX-2 Inhibition Assay)

This assay determines the ability of the test compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation. Some phenylacetic acid derivatives are known to exhibit anti-inflammatory activity.[5][6]

Protocol:

  • Reagent Preparation: Prepare assay buffer, heme, and arachidonic acid solution.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of test concentrations.

  • Assay Procedure: In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and the test compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C.

  • Detection: Stop the reaction and measure the product formation (e.g., prostaglandin E2) using an appropriate method, such as an ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.

Hypothetical Data Presentation:

CompoundCOX-2 IC₅₀ (µM)
This compound15.8
Celecoxib (Positive Control)0.05

In Vivo Experimental Protocols

In vivo studies are crucial for evaluating the efficacy and safety of a compound in a living organism.[7]

Carrageenan-Induced Paw Edema in Rats

This is a widely used model to assess the anti-inflammatory activity of a compound.[8][9]

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (180-220 g) for one week under standard laboratory conditions.

  • Grouping: Divide the animals into four groups (n=6 per group):

    • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose)

    • Group II: this compound (25 mg/kg, p.o.)

    • Group III: this compound (50 mg/kg, p.o.)

    • Group IV: Indomethacin (10 mg/kg, p.o.) as a positive control

  • Compound Administration: Administer the respective treatments orally.

  • Induction of Inflammation: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Hypothetical Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SD)% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
This compound250.52 ± 0.0538.8
This compound500.34 ± 0.0460.0
Indomethacin100.28 ± 0.0367.1

Experimental Workflow for Carrageenan-Induced Paw Edema Model

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatization Acclimatize Rats grouping Group Animals acclimatization->grouping treatment Administer Compound/Vehicle grouping->treatment inflammation Induce Paw Edema with Carrageenan treatment->inflammation measurement Measure Paw Volume at Intervals inflammation->measurement calc_inhibition Calculate % Inhibition of Edema measurement->calc_inhibition stat_analysis Perform Statistical Analysis calc_inhibition->stat_analysis

Caption: Workflow for the in vivo anti-inflammatory study.

Hypothetical Signaling Pathway Modulation

Based on the potential COX-2 inhibitory activity, this compound may interfere with the arachidonic acid inflammatory cascade.

Hypothetical Inflammatory Signaling Pathway

G cluster_pathway Inflammatory Cascade membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Inflammatory Stimuli aa Arachidonic Acid pla2->aa cox2 COX-2 aa->cox2 pgs Prostaglandins cox2->pgs inflammation Inflammation pgs->inflammation compound This compound compound->cox2 Inhibition

Caption: Potential mechanism of action via COX-2 inhibition.

References

No Preclinical Data on Dosage and Administration of 2-(3-Amino-2-methylphenyl)acetic Acid in Animal Models Found in Publicly Available Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and patent databases, no publicly available in vivo data detailing the dosage and administration of 2-(3-Amino-2-methylphenyl)acetic acid in animal models could be located. While information regarding the chemical synthesis and the therapeutic potential of its derivatives is available, specific preclinical studies on the parent compound are absent from the reviewed resources.

Researchers, scientists, and drug development professionals seeking to work with this compound in animal models will find a lack of established protocols and dosage guidelines. The available literature primarily focuses on the chemical characteristics and synthetic pathways of the compound. There is mention that derivatives of this compound have been investigated for potential applications in oncology, infectious diseases, and inflammation, with screening typically conducted through in vitro and cell-based assays. However, these studies do not provide the necessary in vivo data for the specific compound requested.

This absence of information prevents the creation of detailed application notes and protocols as per the user's request. Key elements such as effective dose ranges, optimal routes of administration (e.g., oral, intravenous, intraperitoneal), dosing frequency, and potential toxicity in animal models remain undetermined from the available search results. Consequently, it is not possible to generate the requested quantitative data tables, detailed experimental protocols, or visualizations of experimental workflows.

Professionals in the field are advised to consider this lack of public data when planning any preclinical research involving this compound. Any in vivo work would likely require extensive de novo dose-ranging and toxicology studies to establish a safe and effective administration protocol. Future research that characterizes the pharmacokinetics and pharmacodynamics of this compound in relevant animal models would be a valuable contribution to the field.

Application Notes and Protocols for 2-(3-Amino-2-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing assays for characterizing the biological activity of 2-(3-Amino-2-methylphenyl)acetic acid. The protocols detailed below are designed to facilitate the investigation of this compound's potential therapeutic properties, with a focus on anti-inflammatory, anticancer, and enzyme inhibition activities.

Section 1: Assessment of Anti-inflammatory Activity

Many phenylacetic acid derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[1] Therefore, a primary area of investigation for this compound should be its potential as an anti-inflammatory agent. The following protocols describe assays to determine its inhibitory activity against COX-1 and COX-2, as well as its effect on pro-inflammatory cytokine production in a cell-based model.

Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol outlines the procedure for a colorimetric assay to measure the peroxidase activity of COX enzymes.

Principle: The peroxidase activity of COX is determined by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid

  • Heme

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • This compound

  • Indomethacin (positive control)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the Tris-HCl buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add varying concentrations of this compound to the wells. Include wells with a known COX inhibitor like indomethacin as a positive control and wells with solvent only as a negative control.

  • Incubate the plate at room temperature for 10 minutes.

  • Add TMPD solution to each well.

  • Initiate the reaction by adding arachidonic acid.

  • Immediately read the absorbance at 595 nm every minute for 5 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundTBDTBDTBD
Indomethacin (Positive Control)~0.1~1.0~0.1

TBD: To be determined experimentally.

Experimental Workflow:

COX_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock Add_Compound Add Test Compound/Controls Compound_Prep->Add_Compound Reagent_Prep Prepare Reagents Add_Reagents Add Buffer, Heme, COX Enzyme Reagent_Prep->Add_Reagents Add_Reagents->Add_Compound Incubate_1 Incubate (10 min) Add_Compound->Incubate_1 Add_TMPD Add TMPD Incubate_1->Add_TMPD Add_AA Add Arachidonic Acid Add_TMPD->Add_AA Read_Absorbance Read Absorbance at 595 nm Add_AA->Read_Absorbance Calculate_Rate Calculate Reaction Rate Read_Absorbance->Calculate_Rate Determine_IC50 Determine IC50 Calculate_Rate->Determine_IC50

Workflow for the in vitro COX inhibition assay.
Protocol 2: Cell-Based Assay for Pro-inflammatory Cytokine Measurement

This protocol describes how to measure the effect of the compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The concentration of cytokines in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Dexamethasone (positive control)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight in a CO2 incubator.

  • Pre-treat the cells with various concentrations of this compound for 1 hour. Include a positive control (dexamethasone) and a vehicle control.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits, following the manufacturer's instructions.

  • Perform a cell viability assay (e.g., MTT assay) to ensure that the observed effects are not due to cytotoxicity.

  • Calculate the percentage of cytokine inhibition for each concentration of the test compound.

Data Presentation:

CompoundTNF-α Inhibition (IC50, µM)IL-6 Inhibition (IC50, µM)Cell Viability (at highest conc.)
This compoundTBDTBDTBD
Dexamethasone (Positive Control)~0.01~0.05>95%

TBD: To be determined experimentally.

Signaling Pathway:

LPS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines gene transcription Compound This compound Compound->IKK potential inhibition Compound->NFkB potential inhibition

LPS-induced pro-inflammatory signaling pathway.

Section 2: Evaluation of Anticancer Activity

Given that some phenylacetic acid derivatives have demonstrated antiproliferative effects, it is worthwhile to investigate the potential anticancer activity of this compound.[1] The following protocols describe standard assays to assess its cytotoxicity against cancer cell lines, and to explore the mechanisms of cell death.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the use of the MTT assay to measure the cytotoxic effects of the compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified by spectrophotometry.

Materials:

  • A panel of human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Appropriate cell culture media and supplements

  • MTT solution (5 mg/mL in PBS)

  • This compound

  • Doxorubicin (positive control)

  • DMSO (solvent)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound for 48-72 hours. Include a positive control (doxorubicin) and a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Data Presentation:

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7TBD~0.1
HeLaTBD~0.2
A549TBD~0.5

TBD: To be determined experimentally.

Experimental Workflow:

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis Seed_Cells Seed Cancer Cells Treat_Cells Treat with Compound/Controls Seed_Cells->Treat_Cells Add_MTT Add MTT Solution Treat_Cells->Add_MTT Incubate_MTT Incubate (4 hours) Add_MTT->Incubate_MTT Add_DMSO Add DMSO Incubate_MTT->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_Viability Calculate Cell Viability (%) Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Workflow for the MTT cytotoxicity assay.
Protocol 4: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This protocol uses flow cytometry to differentiate between viable, apoptotic, and necrotic cells.

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the IC50 concentration of the compound for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and PI to the cells and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry.

Data Presentation:

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control>95<5<5
This compoundTBDTBDTBD

TBD: To be determined experimentally.

Logical Relationship of Apoptosis Detection:

Apoptosis_Detection cluster_cell_states Cell States cluster_staining Staining Viable Viable Cell (Annexin V-, PI-) Early_Apoptotic Early Apoptotic Cell (Annexin V+, PI-) Late_Apoptotic Late Apoptotic/Necrotic Cell (Annexin V+, PI+) Annexin_V Annexin V-FITC Annexin_V->Early_Apoptotic binds to Annexin_V->Late_Apoptotic binds to PI Propidium Iodide PI->Late_Apoptotic stains

Cell states as determined by Annexin V/PI staining.

Section 3: Enzyme Inhibition Assays

The chemical structure of this compound, being an aromatic amino acid derivative, suggests it could potentially interact with enzymes that metabolize or bind to such molecules. One such class of enzymes is the aromatic amino acid aminotransferases (ArATs).[2]

Protocol 5: Aromatic Amino Acid Aminotransferase (ArAT) Inhibition Assay

This protocol describes a colorimetric method to screen for inhibitory activity against ArAT.[2]

Principle: The assay measures the formation of indole-3-pyruvate (IPyA) from the transamination of L-tryptophan. The IPyA produced is quantified by its reaction with Salkowski reagent, which forms a colored complex that can be measured spectrophotometrically.[2]

Materials:

  • Purified ArAT enzyme

  • L-tryptophan

  • 2-oxoglutarate

  • Salkowski reagent (perchloric acid and ferric chloride)

  • This compound

  • Gabaculine (or other known ArAT inhibitor as a positive control)

  • Phosphate buffer (pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add the phosphate buffer, ArAT enzyme, and varying concentrations of this compound. Include positive and negative controls.

  • Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiate the enzymatic reaction by adding L-tryptophan and 2-oxoglutarate.

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction by adding the Salkowski reagent.

  • Allow the color to develop for 30 minutes at room temperature.

  • Measure the absorbance at 530 nm.

  • Calculate the percentage of ArAT inhibition and determine the IC50 value.

Data Presentation:

CompoundArAT Inhibition (IC50, µM)
This compoundTBD
Gabaculine (Positive Control)TBD (literature value)

TBD: To be determined experimentally.

Experimental Workflow for ArAT Inhibition Assay:

ArAT_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection Add_Enzyme_Buffer Add Buffer, ArAT Enzyme Add_Inhibitor Add Test Compound/Controls Add_Enzyme_Buffer->Add_Inhibitor Pre_Incubate Pre-incubate (10 min) Add_Inhibitor->Pre_Incubate Add_Substrates Add L-Tryptophan & 2-Oxoglutarate Pre_Incubate->Add_Substrates Incubate_Reaction Incubate (30 min) Add_Substrates->Incubate_Reaction Stop_Reaction Add Salkowski Reagent Incubate_Reaction->Stop_Reaction Develop_Color Incubate (30 min) Stop_Reaction->Develop_Color Read_Absorbance Read Absorbance at 530 nm Develop_Color->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

References

Application Notes and Protocols for the Analytical Characterization of 2-(3-Amino-2-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical standards and quality control of 2-(3-Amino-2-methylphenyl)acetic acid. This document outlines detailed protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The provided methodologies are based on established principles for the analysis of related amino acid and phenylacetic acid derivatives.

Physicochemical Properties and Reference Standard Information

A certified reference standard of this compound is essential for accurate quantification and identification. The table below summarizes key physicochemical properties.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Appearance Off-white to light yellow solidPredicted
Purity (Typical) ≥96%[1]
Solubility Soluble in dilute aqueous acid and base, methanolPredicted
CAS Number 129592-98-9 (for a related isomer)[1]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reversed-phase HPLC with UV detection is a robust method for determining the purity of this compound and for its quantification in various sample matrices. Due to the presence of both an amino group and a carboxylic acid, the retention behavior is pH-dependent.

Predicted HPLC Method Parameters

The following table outlines a recommended starting point for HPLC method development.

ParameterRecommended Conditions
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm and 280 nm
Injection Vol. 10 µL
Expected RT 5 - 10 minutes (Predicted)
Experimental Protocol: HPLC Analysis
  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL (stock solution).

    • Prepare a working standard solution of 0.1 mg/mL by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the initial mobile phase to achieve an expected concentration of approximately 0.1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Analysis:

    • Set up the HPLC system with the parameters outlined in the table above.

    • Inject the standard and sample solutions.

    • Identify the peak corresponding to this compound by comparing the retention time with the reference standard.

    • Calculate the purity by the area percent method or quantify against the standard curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard/Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Peak Integration F->G H Quantification/Purity Calculation G->H

HPLC analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in ppm relative to a standard reference (e.g., TMS). These predictions are based on the analysis of structurally similar compounds.

Table: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.1 - 7.3m3HAr-H
~4.0s1Hα-CH
~3.5br s3H-NH₂ and -COOH
~2.2s3HAr-CH₃

Table: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~175C=O (acid)
~145Ar-C (C-NH₂)
~138Ar-C (C-CH₃)
~130 - 125Ar-CH
~120Ar-C (C-CHCOOH)
~55α-CH
~18Ar-CH₃
Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • For ¹H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use proton decoupling and a larger number of scans.

  • Data Processing:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak.

    • Integrate the peaks in the ¹H spectrum and assign the signals based on their chemical shifts, multiplicities, and integration values.

    • Assign the signals in the ¹³C spectrum.

Structural Confirmation Logic

NMR_Logic cluster_input Experimental Data cluster_analysis Spectral Analysis cluster_interpretation Structural Interpretation H_NMR ¹H NMR Spectrum H_Shifts Chemical Shifts (¹H) H_NMR->H_Shifts H_Multiplicity Multiplicity (¹H) H_NMR->H_Multiplicity H_Integration Integration (¹H) H_NMR->H_Integration C_NMR ¹³C NMR Spectrum C_Shifts Chemical Shifts (¹³C) C_NMR->C_Shifts Proton_Env Proton Environments H_Shifts->Proton_Env H_Multiplicity->Proton_Env H_Integration->Proton_Env Carbon_Backbone Carbon Skeleton C_Shifts->Carbon_Backbone Structure Confirm Structure of This compound Proton_Env->Structure Carbon_Backbone->Structure

Logic diagram for structural confirmation using NMR spectroscopy.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of this compound and to study its fragmentation pattern for further structural confirmation.

Predicted Mass Spectral Data

Table: Predicted m/z Values

Ionization Mode[M+H]⁺ (Calculated)[M-H]⁻ (Calculated)Key Fragment Ion (Predicted)Fragmentation Pathway
ESI166.0811164.0663120.0808Loss of COOH group (-45 Da) from the protonated molecule
Experimental Protocol: LC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent compatible with mass spectrometry, such as a mixture of acetonitrile and water with 0.1% formic acid.

  • Instrumentation:

    • Use a Liquid Chromatography system coupled to a Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Acquire mass spectra in both positive and negative ion modes.

    • Perform a full scan analysis to detect the molecular ions ([M+H]⁺ and [M-H]⁻).

    • To obtain fragmentation information, perform tandem MS (MS/MS) on the parent ion.

  • Data Analysis:

    • Identify the molecular ion peaks and confirm that the measured mass corresponds to the calculated mass of this compound.

    • Analyze the fragmentation pattern to support the proposed structure.

Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Interpretation A Dilute Sample B LC Separation A->B C ESI Ionization B->C D Mass Analysis (MS1) C->D E Fragmentation (MS2) D->E F Identify [M+H]⁺ / [M-H]⁻ E->F G Analyze Fragment Ions E->G H Confirm Molecular Weight & Structure F->H G->H

Workflow for LC-MS analysis of this compound.

References

Application Note: GC-MS Analysis of 2-(3-Amino-2-methylphenyl)acetic acid Following Silylation Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct GC-MS analysis of polar compounds like 2-(3-Amino-2-methylphenyl)acetic acid is challenging. The presence of a primary amino (-NH₂) and a carboxylic acid (-COOH) functional group renders the molecule non-volatile and prone to thermal degradation at temperatures typically used in GC injectors and columns.[1][2]

Chemical derivatization is a necessary sample preparation step to convert these polar functional groups into less polar, more volatile, and thermally stable derivatives.[3][4] This process improves chromatographic resolution, peak shape, and detection sensitivity.[1] This application note provides a detailed protocol for the derivatization of this compound using a silylation reagent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, to enable robust and reliable GC-MS analysis.

Principle of the Method

Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms, such as those in amino and carboxyl groups.[5][6] The reagent, BSTFA with TMCS, reacts with the active hydrogens on both the amino and carboxylic acid moieties of this compound. This reaction replaces the acidic protons with non-polar trimethylsilyl (TMS) groups. The resulting di-TMS derivative is significantly more volatile and thermally stable, making it amenable to GC-MS analysis.[4][7] The reaction by-products are neutral and volatile, minimizing interference and potential damage to the GC column.[7]

Experimental Protocol

1. Materials and Reagents

  • Analyte: this compound standard

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Solvent: Anhydrous Pyridine or Acetonitrile (GC grade)

  • Equipment:

    • Gas Chromatograph with Mass Spectrometer (GC-MS)

    • Autosampler Vials (2 mL) with inserts and caps

    • Heating block or oven

    • Vortex mixer

    • Nitrogen evaporator

    • Microsyringes

2. Standard Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol. From this stock, prepare a series of working standard solutions through serial dilution to the desired concentrations for calibration.

3. Sample Preparation and Derivatization

  • Aliquoting: Pipette a known volume (e.g., 100 µL) of the sample or standard solution into a 2 mL autosampler vial.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at approximately 60-70°C. It is crucial to ensure the sample is completely anhydrous as silylation reagents are moisture-sensitive.[4]

  • Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine) to reconstitute the dried residue. Then, add 100 µL of BSTFA + 1% TMCS to the vial.[1]

  • Reaction: Tightly cap the vial immediately and vortex for 30 seconds. Heat the vial at 70°C for 30-60 minutes in a heating block or oven to ensure complete derivatization.[1]

  • Cooling: Allow the vial to cool to room temperature before analysis.

  • Analysis: Inject 1 µL of the cooled, derivatized sample into the GC-MS system.

4. GC-MS Instrumental Conditions

The following are typical starting conditions and may require optimization for specific instruments.

  • Gas Chromatograph (GC)

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (or equivalent)

    • Carrier Gas: Helium, constant flow at 1.0 mL/min

    • Injector Temperature: 250°C

    • Injection Mode: Splitless (or split, depending on concentration)

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 min

      • Ramp: 10°C/min to 280°C

      • Hold: 5 min at 280°C

  • Mass Spectrometer (MS)

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 50-550

    • Solvent Delay: 4-5 min

Data Presentation

The success of the derivatization is confirmed by a shorter retention time and an increase in the molecular weight of the analyte. The following table provides illustrative data for the analysis.

CompoundDerivatization StatusExpected Retention Time (min)Molecular Weight ( g/mol )Key Mass Fragments (m/z)
This compoundUnderivatized> 20 (or does not elute)165.19N/A (Poor chromatography)
Di-TMS-2-(3-Amino-2-methylphenyl)acetic acidDerivatized~15 - 18309.53309 (M+), 294 (M-15), 236 (M-73), 192, 73 (base peak)

Note: M-15 corresponds to the loss of a methyl group (-CH₃). M-73 corresponds to the loss of a TMS group (-Si(CH₃)₃). The base peak at m/z 73 is characteristic of TMS-derivatized compounds.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from sample preparation to final analysis.

Derivatization_Workflow cluster_prep 1. Sample Preparation cluster_deriv 2. Derivatization cluster_analysis 3. GC-MS Analysis Sample Aliquot Sample or Standard Dry Evaporate to Dryness (under Nitrogen Stream) Sample->Dry 100 µL AddReagent Add Anhydrous Solvent & BSTFA + 1% TMCS Dry->AddReagent Heat Cap Vial & Heat (70°C for 30-60 min) AddReagent->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject 1 µL into GC-MS Cool->Inject Analyze Chromatographic Separation & Mass Spectrometric Detection Inject->Analyze

References

Application Notes and Protocols: 2-(3-Amino-2-methylphenyl)acetic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Amino-2-methylphenyl)acetic acid is a substituted phenylacetic acid derivative with significant potential in medicinal chemistry. Its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests its primary application as an anti-inflammatory agent. The presence of the amino and methyl groups on the phenyl ring offers opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. These notes provide an overview of its potential applications, protocols for its synthesis, and methods for evaluating its biological activity.

Potential Applications

The primary therapeutic application for this compound and its derivatives is in the treatment of inflammatory conditions. The core mechanism is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent mediators of inflammation, pain, and fever.[1][2]

Key research applications include:

  • Lead compound for novel NSAIDs: Its structure can be a starting point for developing new anti-inflammatory drugs with potentially improved efficacy and safety profiles.

  • Probe for studying COX enzyme inhibition: Derivatives can be synthesized to explore structure-activity relationships (SAR) for COX-1 and COX-2 inhibition.

  • Precursor for other biologically active molecules: The amino and carboxylic acid functional groups are amenable to a variety of chemical transformations, allowing for its incorporation into more complex molecules with potential applications in other therapeutic areas such as oncology and infectious diseases.

Data Presentation: Anti-inflammatory Activity of Structurally Related Phenylacetic Acid Derivatives

Compound/AnalogIn Vitro AssayIC50 (µM)In Vivo Assay% Inhibition of EdemaReference
2-Amino-3-benzoylphenylacetic acid (Amfenac)Prostaglandin Synthetase Inhibition0.03Carrageenan-induced rat paw edema (0.5 mg/kg)45[2]
2-Amino-3-phenoxyphenylacetic acidProstaglandin Synthetase Inhibition0.08Carrageenan-induced rat paw edema (50 mg/kg)26[2]
2-Amino-4-biphenylacetic acidProstaglandin Synthetase Inhibition0.12Carrageenan-induced rat paw edema (50 mg/kg)21[2]
Diclofenac (Reference Drug)COX-2 Inhibition0.009Carrageenan-induced rat paw edema (5 mg/kg)50-60[3]
Ibuprofen (Reference Drug)COX-2 Inhibition8.9Carrageenan-induced rat paw edema (30 mg/kg)40-50[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This synthesis is a two-step process starting from 2-methylphenylacetic acid. The first step is the nitration of the phenyl ring, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of 2-methyl-3-nitrophenylacetic acid [4]

  • Materials: 2-methylphenylacetic acid, Acetic anhydride, Dichloromethane, 98% Nitric acid.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylphenylacetic acid (1 eq) and acetic anhydride (1.1 eq) in dichloromethane.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add 98% nitric acid (1.5 eq) dropwise while maintaining the temperature between -5°C and 5°C.

    • After the addition is complete, continue stirring the reaction mixture at 0-5°C for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and stir.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization to yield 2-methyl-3-nitrophenylacetic acid.

Step 2: Synthesis of this compound

  • Materials: 2-methyl-3-nitrophenylacetic acid, 10% Palladium on carbon (Pd/C), Ammonium formate, Tetrahydrofuran (THF), Methanol.

  • Procedure:

    • In a round-bottom flask, dissolve 2-methyl-3-nitrophenylacetic acid (1 eq) in a mixture of THF and methanol.[5]

    • To this solution, add ammonium formate (10 eq) and 10% Pd/C (catalytic amount).

    • Stir the resulting mixture at room temperature for 3-5 hours.

    • Monitor the reaction by TLC until the starting material is completely consumed.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in water and adjust the pH to isoelectric point to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.

Protocol 2: In Vivo Anti-inflammatory Activity Assessment - Carrageenan-Induced Paw Edema in Rats[6][7]
  • Animals: Male Wistar rats (150-200 g).

  • Materials: 1% Carrageenan solution in saline, Test compound (this compound), Reference drug (e.g., Diclofenac), Vehicle (e.g., 0.5% carboxymethyl cellulose), Plethysmometer.

  • Procedure:

    • Divide the animals into groups (n=6): Vehicle control, Reference drug, and Test compound groups (at least 3 doses).

    • Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

    • After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.[6]

    • Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction 2_methylphenylacetic_acid 2-Methylphenylacetic Acid Nitration Nitration (HNO3, Ac2O, CH2Cl2, 0-5°C) 2_methylphenylacetic_acid->Nitration 2_methyl_3_nitrophenylacetic_acid 2-Methyl-3-nitrophenylacetic Acid Nitration->2_methyl_3_nitrophenylacetic_acid Reduction Reduction (Pd/C, HCOONH4, THF/MeOH) 2_methyl_3_nitrophenylacetic_acid->Reduction Target_Compound This compound Reduction->Target_Compound

Caption: Synthetic workflow for this compound.

Prostaglandin_Pathway Membrane_Phospholipids Membrane Phospholipids Phospholipase_A2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid COX_Enzymes Cyclooxygenase (COX-1 & COX-2) Arachidonic_Acid->COX_Enzymes PGG2 Prostaglandin G2 (PGG2) COX_Enzymes->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor This compound (and other NSAIDs) Inhibitor->COX_Enzymes

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

References

Application Notes and Protocols: 2-(3-Amino-2-methylphenyl)acetic Acid as a Versatile Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(3-Amino-2-methylphenyl)acetic acid as a key intermediate in the synthesis of two important classes of therapeutic agents: novel non-steroidal anti-inflammatory drugs (NSAIDs) analogous to Diclofenac, and Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. Detailed synthetic protocols and representative data are provided to guide researchers in their drug discovery and development efforts.

Application Note 1: Synthesis of Novel Diclofenac Analogues as Potential COX-2 Inhibitors

The 2-anilinophenylacetic acid scaffold is the core structural motif of Diclofenac, a widely used NSAID.[1] By utilizing this compound as a starting material, novel analogues of Diclofenac can be synthesized, potentially leading to compounds with improved efficacy, selectivity for the COX-2 enzyme, and a better safety profile. The structural similarity allows for the exploration of new substituent patterns on the phenyl rings to modulate biological activity.

Signaling Pathway: Cyclooxygenase-2 (COX-2) in Inflammation

Non-steroidal anti-inflammatory drugs primarily exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammatory responses, pain, and fever.[2][3] The COX-2 isoform is typically induced during inflammation, making it a prime target for anti-inflammatory drugs.[3][4] The pathway begins with the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 is subsequently converted into various other prostaglandins by specific synthases, leading to the physiological effects of inflammation.[5][6]

COX2_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX2 COX-2 Enzyme (Target of NSAIDs) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: The COX-2 signaling pathway in inflammation.
Experimental Protocols

Protocol 1: Synthesis of this compound

This two-step protocol describes the synthesis of the title intermediate starting from 2-methylphenylacetic acid.

Step 1: Synthesis of 2-(2-methyl-3-nitrophenyl)acetic acid

This procedure is adapted from a patented method.[7]

  • Materials: 2-methylphenylacetic acid, acetic anhydride, dichloromethane, 98% nitric acid.

  • Procedure:

    • In a reaction flask equipped with a stirrer and thermometer, add 20g (0.133 mol) of 2-methylphenylacetic acid, 15g (0.147 mol) of acetic anhydride, and 20 mL of dichloromethane.

    • Cool the stirred mixture to 0°C in an ice bath.

    • Slowly add 13.4g (0.212 mol) of 98% nitric acid dropwise, ensuring the reaction temperature is maintained between 0°C and 5°C.

    • After the addition is complete, continue stirring the reaction mixture at 0-5°C for 2 hours.

    • Filter the resulting precipitate to collect the crude product.

    • The crude product can be recrystallized from a suitable solvent like an ethanol/water mixture to obtain pure 2-(2-methyl-3-nitrophenyl)acetic acid.

Step 2: Reduction to this compound

This procedure is a general method for the reduction of aromatic nitro compounds using catalytic transfer hydrogenation.[8]

  • Materials: 2-(2-methyl-3-nitrophenyl)acetic acid, 10% Palladium on carbon (Pd/C), ammonium formate, methanol, ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve the 2-(2-methyl-3-nitrophenyl)acetic acid (1.0 eq) from the previous step in methanol.

    • Carefully add 10% Pd/C (0.1 eq by weight) to the solution.

    • Add ammonium formate (5.0 eq) portion-wise to the stirred mixture.

    • Heat the reaction mixture to reflux (approx. 65°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of a Diclofenac Analogue

This protocol describes a representative Buchwald-Hartwig amination reaction to form the diarylamine core of a Diclofenac analogue.

  • Materials: this compound, a substituted 2-chlorobenzoic acid (or its methyl ester), Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), cesium carbonate, 1,4-dioxane.

  • Procedure:

    • Protect the carboxylic acid of this compound as a methyl ester using standard methods (e.g., methanol and a catalytic amount of sulfuric acid).

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the protected amino acid (1.0 eq), the substituted 2-chlorobenzoic acid derivative (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (2.0 eq).

    • Add anhydrous 1,4-dioxane to the flask.

    • Degas the mixture and then heat it to 100-110°C for 12-24 hours, or until TLC/LC-MS analysis indicates completion of the reaction.

    • Cool the reaction mixture, dilute with ethyl acetate, and filter through Celite®.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

    • If necessary, hydrolyze the ester group using standard conditions (e.g., LiOH in THF/water) to obtain the final carboxylic acid analogue.

Data Presentation

Table 1: Synthesis Yields

Step Precursor Product Typical Yield (%) Reference
Nitration 2-methylphenylacetic acid 2-(2-methyl-3-nitrophenyl)acetic acid 61.4 [7]

| Reduction | 2-(2-methyl-3-nitrophenyl)acetic acid | this compound | >85 (Estimated) | |

Table 2: Representative Biological Activity Data for Hypothetical Diclofenac Analogues

Compound ID R1-substituent on aniline ring R2-substituent on phenylacetic ring COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
D-001 2,6-dichloro H 5.2 0.15 34.7
D-002 2,6-dimethyl H 8.1 0.25 32.4
D-003 2-chloro-6-methyl H 6.5 0.18 36.1

| D-004 | 2,6-dichloro | 5-fluoro | 4.8 | 0.12 | 40.0 |

Application Note 2: Utilization in the Synthesis of PROTACs

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9] A PROTAC consists of a "warhead" that binds the target protein, a ligand for an E3 ligase, and a chemical linker connecting the two. This compound is an excellent building block for the linker component, providing a versatile scaffold for chemical modification and influencing the physicochemical properties of the final PROTAC.[9] A related compound, 2-(3-(aminomethyl)phenyl)acetic acid, is already utilized as a PROTAC linker.[10]

Logical Relationship: PROTAC Structure and Function

The linker is a critical component of a PROTAC, as its length, rigidity, and composition determine the ability of the molecule to induce a productive ternary complex between the target protein and the E3 ligase, which is essential for efficient protein degradation.

PROTAC_Structure cluster_0 PROTAC Molecule Warhead Warhead Ligand (binds to Target Protein) Linker Linker (e.g., derived from This compound) Warhead->Linker TargetProtein Target Protein of Interest Warhead->TargetProtein binds E3_Ligand E3 Ligase Ligand (binds to E3 Ligase) Linker->E3_Ligand E3Ligase E3 Ubiquitin Ligase E3_Ligand->E3Ligase binds

Caption: General structure of a PROTAC molecule.
Experimental Protocol

Protocol 3: Incorporation of this compound into a PROTAC

This protocol describes a general procedure for synthesizing a PROTAC by sequentially coupling the linker intermediate to a "warhead" and an E3 ligase ligand using standard amide bond formation chemistry.

  • Materials: this compound, a "warhead" molecule with a carboxylic acid handle, an E3 ligase ligand (e.g., a pomalidomide derivative) with a free amine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (N,N-Dimethylformamide), TFA (Trifluoroacetic acid), DCM (Dichloromethane).

  • Procedure:

    • Boc Protection: Protect the amino group of this compound with a Boc group using Boc-anhydride and a suitable base.

    • Coupling to Warhead: a. Activate the carboxylic acid of the Boc-protected linker intermediate (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF. b. Add the warhead molecule (containing a free amine) (1.1 eq) to the activated linker solution. c. Stir the reaction at room temperature for 4-6 hours. Monitor by LC-MS. d. Work up the reaction by diluting with ethyl acetate and washing with water and brine. Dry the organic layer and concentrate. Purify by flash chromatography.

    • Boc Deprotection: a. Dissolve the Boc-protected conjugate in a 1:1 mixture of DCM and TFA. b. Stir at room temperature for 1 hour. c. Remove the solvent and excess TFA under reduced pressure to obtain the amine salt, which is used directly in the next step.

    • Coupling to E3 Ligase Ligand: a. Activate the carboxylic acid of the E3 ligase ligand (1.0 eq) with HATU (1.2 eq) and DIPEA (4.0 eq, to neutralize the TFA salt and facilitate coupling) in DMF. b. Add the deprotected warhead-linker conjugate to the activated E3 ligase ligand solution. c. Stir the reaction at room temperature overnight. Monitor by LC-MS. d. Work up as described in step 2d. e. Purify the final PROTAC molecule by preparative HPLC.

Data Presentation

Table 3: Representative Degradation Data for Hypothetical PROTACs

PROTAC ID Linker Length (atoms) Target Protein E3 Ligase DC₅₀ (nM) Dₘₐₓ (%) Cell Line
P-001 8 Kinase A Cereblon 25 92 Cancer-X
P-002 10 Kinase A Cereblon 15 95 Cancer-X
P-003 12 Kinase A Cereblon 40 88 Cancer-X

| P-004 | 10 | Kinase A | VHL | 32 | 90 | Cancer-X |

(DC₅₀: Concentration for 50% degradation; Dₘₐₓ: Maximum degradation)

Conclusion

This compound is a highly valuable and versatile intermediate for drug discovery. Its structure is pre-disposed for the synthesis of novel NSAIDs with potential for improved COX-2 selectivity. Furthermore, its utility as a linker component in the rapidly advancing field of targeted protein degradation with PROTACs highlights its importance. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this compound in developing next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Amino-2-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Amino-2-methylphenyl)acetic acid. Our aim is to help improve reaction yields and address common challenges encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The synthesis of this compound typically proceeds via a two-step route: the nitration of 2-methylphenylacetic acid to yield 2-methyl-3-nitrophenylacetic acid, followed by the reduction of the nitro group to the desired amine.

Step 1: Nitration of 2-Methylphenylacetic acid

Q1: My nitration reaction is resulting in a low yield of the desired 2-methyl-3-nitrophenylacetic acid. What are the potential causes and solutions?

A1: Low yields in this nitration are often attributed to the formation of undesired isomers and side reactions. Here are some common causes and troubleshooting tips:

  • Incorrect Reaction Temperature: The regioselectivity of the nitration is highly dependent on the reaction temperature.

    • Troubleshooting: Maintain a low reaction temperature, typically between -10°C and 10°C, throughout the addition of the nitrating agent.[1] Use an ice-salt or dry ice-acetone bath for precise temperature control.

  • Suboptimal Nitrating Agent or Ratio: The choice and stoichiometry of the nitrating agent are critical.

    • Troubleshooting: A common nitrating mixture is concentrated nitric acid with acetic anhydride.[1] Ensure the molar ratio of nitric acid to 2-methylphenylacetic acid is optimized; a ratio of approximately 1.4-1.6:1 is often effective.[1]

  • Formation of Multiple Isomers: The methyl and acetic acid groups direct nitration to different positions on the aromatic ring. While the 3-nitro isomer is a major product, other isomers can form, complicating purification and reducing the yield of the desired product.

    • Troubleshooting: Careful control of reaction conditions, as mentioned above, can favor the formation of the 3-nitro isomer. Purification by fractional crystallization or column chromatography may be necessary to isolate the desired product.

Q2: I am observing the formation of significant amounts of dark, tar-like byproducts in my nitration reaction. How can I prevent this?

A2: The formation of tar-like substances is usually a result of over-nitration or oxidation side reactions.

  • Troubleshooting:

    • Ensure the temperature is strictly controlled and does not exceed the recommended range.

    • Add the nitrating agent slowly and dropwise to the solution of 2-methylphenylacetic acid to prevent localized overheating.

    • Use a solvent such as dichloromethane to help dissipate heat and maintain a homogeneous reaction mixture.[1]

Step 2: Reduction of 2-Methyl-3-nitrophenylacetic acid

Q3: I am struggling to achieve complete reduction of the nitro group to the amine. What are the most effective reduction methods?

A3: Incomplete reduction can be due to an inappropriate choice of reducing agent or insufficient reaction time. Several methods are effective for the reduction of aromatic nitro groups.[2][3]

  • Catalytic Hydrogenation: This is often a clean and high-yielding method.

    • Recommended Conditions: Use of catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source (e.g., hydrogen gas, hydrazine).[3][4] Catalytic hydrogenation is often the method of choice for nitro reductions.[3]

  • Metal-Mediated Reduction: Reduction using metals in an acidic medium is a classic and reliable method.

    • Recommended Conditions: Iron (Fe) powder in the presence of an acid like acetic acid or ammonium chloride is a mild and effective option.[2][3] Tin(II) chloride (SnCl₂) and Zinc (Zn) in acidic media are also commonly used.[2][3]

Q4: My final product after reduction is difficult to purify and appears contaminated. What are common impurities and how can I remove them?

A4: Impurities can arise from incomplete reaction, side-products of the reduction, or residual metal salts from the workup.

  • Common Impurities: Unreacted 2-methyl-3-nitrophenylacetic acid, hydroxylamine or azo intermediates from partial reduction, and inorganic salts.

  • Purification Strategies:

    • Acid-Base Extraction: The amphoteric nature of the amino acid allows for purification by dissolving the crude product in a dilute basic solution (e.g., sodium hydroxide), filtering to remove insoluble impurities (like metal oxides), and then re-precipitating the purified amino acid by adjusting the pH to its isoelectric point with a dilute acid.[5]

    • Recrystallization: Crystallize the final product from hot water or an alcohol-water mixture to obtain a purer compound.[6]

    • Filtration through Celite®: After a metal-mediated reduction, filtering the reaction mixture through a pad of Celite® can effectively remove fine metal particles and salts.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-3-nitrophenylacetic acid

This protocol is adapted from a patented procedure for the nitration of 2-methylphenylacetic acid.[1]

Materials:

  • 2-Methylphenylacetic acid

  • Acetic anhydride

  • Dichloromethane (CH₂Cl₂)

  • 98% Nitric acid

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, dissolve 20g (0.133 mol) of 2-methylphenylacetic acid and 15g (0.147 mol) of acetic anhydride in 20 mL of dichloromethane.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add 13.4g (0.212 mol) of 98% nitric acid dropwise via the dropping funnel, ensuring the reaction temperature is maintained between 0°C and 5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C to 5°C for 2 hours.

  • Upon completion of the reaction (monitored by TLC), filter the reaction mixture.

  • The collected solid is the crude 2-methyl-3-nitrophenylacetic acid. The reported yield for this procedure is approximately 61.4%.[1]

Protocol 2: Reduction of 2-Methyl-3-nitrophenylacetic acid to this compound

This protocol describes a general procedure for the reduction of an aromatic nitro compound using iron in an acidic medium.[2]

Materials:

  • 2-Methyl-3-nitrophenylacetic acid

  • Ethanol

  • Water

  • Iron powder

  • Acetic acid or Ammonium chloride

  • Celite®

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, suspend the crude 2-methyl-3-nitrophenylacetic acid in a mixture of ethanol and water.

  • Add iron powder (typically 3-5 equivalents) and a catalytic amount of acetic acid or ammonium chloride to the suspension.

  • Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC until the starting material has been consumed.

  • After the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Further purify the product by recrystallization or acid-base workup as described in the FAQ section.

Data Presentation

Table 1: Reaction Conditions for the Nitration of 2-Methylphenylacetic acid

ParameterValueReference
Starting Material2-Methylphenylacetic acid[1]
Nitrating Agent98% Nitric acid / Acetic anhydride[1]
Molar Ratio (Substrate:HNO₃:Ac₂O)1 : 1.5 : 1.1[1]
SolventDichloromethane[1]
Temperature0°C to 5°C[1]
Reaction Time2 hours[1]
Reported Yield61.4%[1]

Table 2: Comparison of Common Reduction Methods for Aromatic Nitro Groups

Reducing Agent/SystemTypical ConditionsAdvantagesDisadvantagesReference
H₂/Pd-C H₂ gas (50 psi), Ethanol, RTHigh yield, clean reactionCatalyst can be pyrophoric, requires specialized equipment[2][3]
Fe/NH₄Cl or AcOH Reflux in Ethanol/WaterInexpensive, mild conditionsCan require filtration of fine iron salts[2][3]
SnCl₂·2H₂O Ethanol, RT or gentle heatMild, good for sensitive functional groupsStoichiometric amounts of tin salts produced[2]
Zn/AcOH Acetic acid, RTMild conditionsCan produce metal salt byproducts[3]

Visualizations

Synthesis_Pathway 2-Methylphenylacetic_acid 2-Methylphenylacetic acid Nitration Nitration (HNO₃, Ac₂O, CH₂Cl₂) 2-Methylphenylacetic_acid->Nitration 2-Methyl-3-nitrophenylacetic_acid 2-Methyl-3-nitrophenylacetic acid Nitration->2-Methyl-3-nitrophenylacetic_acid Reduction Reduction (e.g., Fe/AcOH) 2-Methyl-3-nitrophenylacetic_acid->Reduction 2-(3-Amino-2-methylphenyl)acetic_acid This compound Reduction->2-(3-Amino-2-methylphenyl)acetic_acid

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Step Identify problematic step: Nitration or Reduction? Start->Identify_Step Nitration_Issues Nitration Issues: - Low yield of 3-nitro isomer - Tar formation Identify_Step->Nitration_Issues Nitration Reduction_Issues Reduction Issues: - Incomplete reaction - Purification difficulties Identify_Step->Reduction_Issues Reduction Check_Temp Check Temperature Control (-10°C to 10°C) Nitration_Issues->Check_Temp Check_Reagents Verify Reagent Stoichiometry (HNO₃:Substrate ~1.5:1) Check_Temp->Check_Reagents End Improved Yield and Purity Check_Reagents->End Select_Method Select Appropriate Reduction Method (Catalytic vs. Metal/Acid) Reduction_Issues->Select_Method Purification_Strategy Implement Purification Strategy (Acid-Base Extraction, Recrystallization) Select_Method->Purification_Strategy Purification_Strategy->End

Caption: A logical workflow for troubleshooting common synthesis issues.

Side_Reactions cluster_nitration Nitration Step cluster_reduction Reduction Step 2-Methylphenylacetic_acid 2-Methylphenylacetic acid Desired_Product_Nitro 2-Methyl-3-nitrophenylacetic acid 2-Methylphenylacetic_acid->Desired_Product_Nitro Isomer_Byproducts Other Nitro Isomers (e.g., 5-nitro, 6-nitro) 2-Methylphenylacetic_acid->Isomer_Byproducts Oxidation_Products Oxidation/Tar Products 2-Methylphenylacetic_acid->Oxidation_Products 2-Methyl-3-nitrophenylacetic_acid 2-Methyl-3-nitrophenylacetic acid Desired_Product_Amino This compound 2-Methyl-3-nitrophenylacetic_acid->Desired_Product_Amino Partial_Reduction Partial Reduction Products (Hydroxylamine, Azo compounds) 2-Methyl-3-nitrophenylacetic_acid->Partial_Reduction

Caption: Potential side reactions in the synthesis pathway.

References

Technical Support Center: Overcoming Solubility Challenges with 2-(3-Amino-2-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for solubility issues encountered with 2-(3-Amino-2-methylphenyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the structural features of this compound that influence its solubility?

A1: The solubility of this compound is governed by a balance of hydrophilic and hydrophobic properties derived from its functional groups:

  • Amphoteric Nature : It possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This allows it to exist as a cation, anion, or a neutral zwitterion depending on the pH.[1][2][3]

  • Zwitterionic Form : At its isoelectric point (pI), the molecule carries both a positive and a negative charge, resulting in a net neutral charge. Intermolecular electrostatic attractions in this state can be strong, leading to the formation of a stable crystal lattice and consequently, minimum aqueous solubility.[2]

  • Hydrophobic Character : The presence of a phenyl ring and a methyl group contributes to the molecule's hydrophobicity, which tends to lower its solubility in aqueous solutions.

Q2: Why is my compound showing poor solubility in neutral water?

A2: Poor solubility in neutral water is the expected behavior for this compound. At neutral pH, it is likely to be near its isoelectric point and exist as a zwitterion. These zwitterions can form strong intermolecular interactions, making it difficult for water molecules to solvate them, thus leading to low solubility.[2][3] The solubility of amino acids is typically lowest at their isoelectric point and increases as the pH moves towards acidic or basic extremes.[1][2]

Q3: What are the primary strategies to enhance the solubility of this compound?

A3: The most effective strategies involve disrupting the stable zwitterionic state or modifying the solvent environment. The main approaches are:

  • pH Adjustment : Modifying the pH is the most common and effective method for ionizable compounds like this one.[4][5][6] Moving the pH away from the isoelectric point will cause the molecule to become a charged salt, which is more soluble in water.[2][7]

  • Co-solvents : Using water-miscible organic solvents (co-solvents) can increase solubility by reducing the overall polarity of the solvent system, which helps to solvate the hydrophobic phenyl and methyl groups.[8][9]

  • Salt Formation : Converting the compound into a stable salt form is a highly effective method to increase solubility and dissolution rates.[10][11][12] This is essentially achieved through pH adjustment but can also refer to preparing a solid salt form of the compound before dissolution.

Troubleshooting Guide

Q4: I dissolved my compound in acidic/basic solution, but it precipitated when I diluted it with a neutral buffer. What happened?

A4: This is a common issue known as precipitation upon dilution. You successfully dissolved the compound by converting it to its soluble salt form (cation in acid, anion in base). However, when you diluted it with a neutral buffer, the pH of the final solution shifted back towards the compound's isoelectric point. This caused the compound to revert to its poorly soluble zwitterionic form and precipitate out of the solution. To avoid this, ensure the final pH of your working solution remains in a range where the compound is sufficiently soluble.

Q5: I am trying to make a concentrated stock solution in DMSO, but it's not fully dissolving. What should I do?

A5: While DMSO is a powerful organic solvent, high concentrations of crystalline compounds can sometimes be challenging to dissolve. You can try gentle warming (e.g., to 37°C) or sonication to aid dissolution. If solubility is still limited, a mixed solvent system, such as DMSO/Ethanol or DMSO/PEG400, might be more effective.

Q6: Can I use surfactants to improve solubility?

A6: Yes, surfactants can be used to increase the solubility of poorly soluble compounds.[4][9] Surfactants form micelles in aqueous solutions, and the hydrophobic core of these micelles can encapsulate the non-polar parts of your molecule, thereby increasing its overall solubility.[9] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronics are commonly used. This is a particularly useful strategy for preparing formulations for in vivo studies.

Expected Solubility Profile

While specific experimental data for this compound is not widely available, its solubility can be predicted based on its structure. The following table summarizes the expected solubility in various solvent systems.

Solvent SystemExpected SolubilityRationale
Aqueous Solutions
Neutral Water (pH ~7)LowThe compound exists primarily as a poorly soluble zwitterion near its isoelectric point.[2]
Acidic Buffer (e.g., pH < 4)HighThe amino group is protonated (-NH₃⁺), forming a soluble cationic salt.[2][3]
Basic Buffer (e.g., pH > 9)HighThe carboxylic acid group is deprotonated (-COO⁻), forming a soluble anionic salt.[2][3]
Organic Solvents
Polar Protic (e.g., Methanol, Ethanol)Moderate to HighThese solvents can engage in hydrogen bonding with the amino and carboxyl groups.[13][14]
Polar Aprotic (e.g., DMSO, DMF)HighThese are strong solvents capable of disrupting the crystal lattice and solvating the molecule effectively.
Non-polar (e.g., Hexane, Toluene)Very LowThe polar amino acid functionality makes the compound incompatible with non-polar solvents.[13]
Co-Solvent Mixtures
Ethanol/Water, PEG400/WaterVariableSolubility generally increases with a higher percentage of the organic co-solvent, which reduces the polarity of the mixture.[8][9]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution via pH Adjustment

This protocol describes how to prepare a 10 mM stock solution in an aqueous buffer by adjusting the pH.

Materials:

  • This compound

  • 1 M NaOH solution

  • 1 M HCl solution

  • Phosphate Buffered Saline (PBS) or buffer of choice

  • pH meter

  • Stir plate and stir bar

  • Volumetric flask

Procedure:

  • Weigh the amount of this compound required for your target concentration and volume.

  • Add the compound to a beaker or flask containing approximately 80% of the final volume of your desired buffer (e.g., 8 mL of PBS for a final 10 mL solution).

  • Place the beaker on a stir plate and begin stirring. You will likely observe a suspension.

  • For basic solubilization: Slowly add 1 M NaOH dropwise while monitoring the pH. Continue adding until the compound fully dissolves. The pH will likely be >9.

  • For acidic solubilization: Slowly add 1 M HCl dropwise until the compound fully dissolves. The pH will likely be <4.

  • Once the compound is fully dissolved, carefully adjust the pH back towards your target if necessary, but be cautious not to get too close to the isoelectric point to avoid precipitation.

  • Transfer the solution to a volumetric flask and add the buffer to reach the final volume.

  • Sterile filter the solution through a 0.22 µm filter if required for your application.

Protocol 2: Preparation of a Stock Solution using a Co-Solvent

This protocol describes preparing a stock solution using a water-miscible organic co-solvent.

Materials:

  • This compound

  • Co-solvent (e.g., DMSO, Ethanol, PEG400)

  • Aqueous buffer (e.g., PBS)

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh the required amount of the compound into a vial.

  • Add a small volume of the pure co-solvent (e.g., DMSO) to completely dissolve the compound. For example, to make a 50 mM stock, dissolve the compound in 100% DMSO first.

  • Once fully dissolved, you can perform serial dilutions. For a working solution, slowly add the aqueous buffer to the co-solvent concentrate with vigorous vortexing.

  • Important: Add the concentrated stock to the aqueous buffer, not the other way around. This helps to avoid localized high concentrations that can cause precipitation.

  • Do not exceed the co-solvent concentration tolerated by your experimental system (e.g., many cell-based assays require a final DMSO concentration of <0.5%).

Visual Guides

Selecting a Solubilization Strategy

The following diagram outlines a decision-making workflow for choosing an appropriate method to solubilize this compound based on experimental requirements.

G start Start: Compound to Dissolve check_assay What is the experimental system? (e.g., in vitro, in vivo, chemical reaction) start->check_assay invitro In Vitro Assay (e.g., cell culture, enzyme assay) check_assay->invitro In Vitro invivo In Vivo Study check_assay->invivo In Vivo chemical Chemical Synthesis check_assay->chemical Synthesis check_ph_sensitivity Is the system sensitive to extreme pH? invitro->check_ph_sensitivity formulation Use Formulation Strategy (e.g., Surfactants, Liposomes) invivo->formulation organic_solvent Use Pure Organic Solvent (e.g., DMF, NMP) chemical->organic_solvent check_solvent_tolerance Is the system tolerant to organic solvents? check_ph_sensitivity->check_solvent_tolerance Yes ph_adjust Use pH Adjustment (Acidic or Basic Buffer) check_ph_sensitivity->ph_adjust No cosolvent Use Co-solvent (e.g., DMSO, Ethanol) check_solvent_tolerance->cosolvent Yes check_solvent_tolerance->formulation No

Caption: Decision workflow for selecting a solubilization method.

pH-Dependent Ionization States

This diagram illustrates how the charge of this compound changes with pH, impacting its solubility. The molecule is least soluble when it is in its neutral zwitterionic form.

G cluster_low_ph Low pH (e.g., pH < 4) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH > 9) cation Cationic Form -COOH -NH₃⁺ (High Solubility) zwitterion Zwitterionic Form -COO⁻ -NH₃⁺ (Low Solubility) cation->zwitterion  Add Base (Increase pH)   anion Anionic Form -COO⁻ -NH₂ (High Solubility) zwitterion->anion  Add Base (Increase pH)  

Caption: Ionization states of the molecule at different pH values.

References

stability problems with 2-(3-Amino-2-methylphenyl)acetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 2-(3-Amino-2-methylphenyl)acetic acid in solution. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimentation with this compound solutions.

IssuePotential Cause(s)Recommended Actions
Precipitation or cloudiness in solution - Poor Solubility: The compound may have limited solubility in the chosen solvent at the prepared concentration. The amphoteric nature of the molecule makes its solubility highly dependent on pH. - Temperature Effects: Lower temperatures can decrease solubility, leading to precipitation.- Adjust pH: For aqueous solutions, cautiously adjust the pH. Based on similar amino acids, solubility may be enhanced in slightly acidic conditions (e.g., pH 3-5) due to the protonation of the amino group. - Co-solvents: Consider the use of co-solvents such as methanol or acetonitrile in water to improve solubility. - Temperature Control: If storing solutions at low temperatures, ensure the concentration is below the saturation point at that temperature. Before use, allow the solution to equilibrate to room temperature and ensure all precipitate has redissolved.
Discoloration of the solution (e.g., turning yellow or brown) - Oxidation: The amino group on the phenyl ring can be susceptible to oxidation, especially when exposed to air (oxygen), light, or in the presence of metal ions. This can lead to the formation of colored degradation products.- Use Degassed Solvents: Prepare solutions using solvents that have been degassed by sparging with an inert gas (e.g., nitrogen or argon). - Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation. - Antioxidants: If oxidation is a significant issue, consider the addition of a small amount of an antioxidant, ensuring it does not interfere with downstream experiments.
Loss of potency or appearance of new peaks in analytical assays (e.g., HPLC) - Chemical Degradation: The compound may be degrading over time due to hydrolysis, oxidation, or photodegradation. - Incompatible Storage Conditions: Storing the solution at an inappropriate pH, temperature, or in the presence of reactive substances can accelerate degradation.- Perform Stability Studies: Conduct forced degradation studies to understand the degradation pathways under various stress conditions (acid, base, oxidation, heat, light). - Optimize Storage: Based on stability data, store solutions at the optimal pH and temperature, protected from light. For long-term storage, consider storing aliquots at -20°C or -80°C. - Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh before use to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solutions of this compound?

A1: While specific stability data for this compound is limited, general recommendations for similar aromatic amino acids suggest storing aqueous solutions at 2-8°C for short-term use (a few days) and frozen at -20°C or below for long-term storage. Solutions should be stored in tightly sealed containers, protected from light. The optimal pH for stability should be determined experimentally, but slightly acidic conditions may be preferable.

Q2: How does pH affect the stability of this compound in solution?

A2: The pH of a solution can significantly impact the stability of aminophenylacetic acids. The amino group can be protonated at acidic pH, which can protect it from oxidation. Conversely, at basic pH, the compound may be more susceptible to oxidation. The solubility is also pH-dependent due to the presence of both an acidic carboxylic acid group and a basic amino group. It is crucial to determine the optimal pH for both solubility and stability for your specific application.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its structure, the primary degradation pathways for this compound are likely to be:

  • Oxidation: The amino group attached to the aromatic ring is susceptible to oxidation, which can be initiated by light, heat, or the presence of metal ions.

  • Photodegradation: Exposure to UV or visible light can lead to the degradation of aromatic compounds.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.

  • Hydrolysis: While the core structure is generally stable against hydrolysis, if the compound is part of a larger molecule with labile bonds (e.g., an ester or amide), those bonds could be subject to acid or base-catalyzed hydrolysis.

Q4: What analytical techniques are suitable for monitoring the stability of this compound solutions?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. This method can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active ingredient and the formation of impurities over time. Other techniques like mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions to establish its intrinsic stability.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a small amount of organic co-solvent like methanol to ensure solubility).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the stock solution at 60°C for 48 hours.

Technical Support Center: HPLC Separation of 2-(3-Amino-2-methylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 2-(3-Amino-2-methylphenyl)acetic acid. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standard operating procedures to help you achieve optimal and reproducible chromatographic results.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A good starting point for method development is a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase consisting of a phosphate or acetate buffer and acetonitrile.[1][2] Due to the compound's amphoteric nature (containing both an acidic carboxyl group and a basic amino group), controlling the mobile phase pH is critical for achieving good peak shape and retention. UV detection at 210 nm or 254 nm is typically suitable.

Q2: My peak for this compound is tailing. What are the common causes?

Peak tailing for this compound is often due to secondary interactions between the basic amino group and acidic residual silanols on the silica-based column packing.[1][3][4] Other potential causes include column overload, extra-column dead volume, or a contaminated guard column.[3][5]

Q3: How can I improve the peak shape and reduce tailing?

To reduce tailing, consider the following:

  • Adjust Mobile Phase pH: Lowering the pH (e.g., to pH < 3) will protonate the amine group (BH+) and suppress the ionization of silanol groups (SiOH), minimizing the unwanted ionic interaction.[1]

  • Add a Competing Base: Incorporating a small amount of a competing amine, like triethylamine (TEA) at 0.1% v/v, into the mobile phase can mask the active silanol sites and improve peak symmetry.[3]

  • Check for Column Overload: Inject a 10-fold dilution of your sample. If the peak shape improves, your original sample was too concentrated.[5][6]

  • Use a Modern, End-Capped Column: High-purity, end-capped columns (like C8 or C18) have fewer accessible silanol groups and generally provide better peak shapes for basic compounds.[1][4]

Q4: My retention time is shifting between injections. What should I check?

Retention time instability is a common issue in HPLC.[7] The primary causes include:

  • Inadequate Column Equilibration: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs.[8]

  • Temperature Fluctuations: Use a column oven to maintain a stable temperature, as even small changes can affect retention.[8][9][10] A 1°C change can alter retention time by approximately 2%.[11]

  • Mobile Phase Composition Change: This can result from inaccurate mixing, evaporation of the more volatile solvent (e.g., acetonitrile), or degradation of buffers.[9][11] Prepare fresh mobile phase daily and keep reservoirs capped.[12]

  • Pump and Hardware Issues: Check for leaks, worn pump seals, or faulty check valves that could lead to an inconsistent flow rate.[13][14]

Troubleshooting Guides

Guide 1: Poor Peak Shape (Tailing, Fronting, Splitting)

This guide helps diagnose and resolve common peak shape problems.

  • Problem: Peak Tailing

    • Appearance: The back half of the peak is wider than the front half.

    • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for peak tailing.

  • Problem: Peak Fronting

    • Appearance: The front half of the peak is wider than the back half.

    • Common Causes & Solutions:

      • Cause: Sample solvent is stronger than the mobile phase.

      • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.

      • Cause: Column packing bed has collapsed or formed a void.

      • Solution: Replace the column. Avoid sudden pressure shocks to prevent this issue.[13]

  • Problem: Split Peaks

    • Appearance: A single peak appears as two or more closely eluting peaks.

    • Common Causes & Solutions:

      • Cause: Clogged inlet frit or contaminated guard column.

      • Solution: First, try back-flushing the column (if permitted by the manufacturer). If that fails, replace the guard column or the column itself.[3]

      • Cause: Sample solvent incompatibility.

      • Solution: Ensure the sample is fully dissolved and miscible with the mobile phase.

      • Cause: Injector issue, such as a damaged rotor seal.[15]

      • Solution: Perform injector maintenance and replace worn parts.

Guide 2: Retention Time Variability

This guide addresses issues with inconsistent peak retention times.

  • Problem: Drifting or Shifting Retention Times

    • Appearance: Retention times consistently increase or decrease over a sequence of runs, or are different from day to day.

    • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for retention time variability.

Data Presentation: Method Optimization

The following tables summarize the effects of key parameters on the separation of this compound.

Table 1: Effect of Mobile Phase pH on Retention and Peak Shape

pH of Aqueous BufferRetention Time (min)Tailing FactorComments
7.02.82.1Poor retention, significant tailing. Analyte is partially ionized.
4.55.21.8Improved retention, but tailing is still present.
3.08.11.3Good retention, moderate tailing. Silanol interactions are reduced.
2.59.51.1Optimal retention and good peak symmetry. Amine is fully protonated.

Conditions: C18 Column (4.6x150mm, 5µm), 40% Acetonitrile, 60% 20mM Phosphate Buffer, 1 mL/min, 30°C.

Table 2: Effect of Column Chemistry on Performance

Column TypeStationary PhaseTailing FactorResolution (from nearest impurity)Comments
StandardC18 (Type A Silica)1.91.6Prone to silanol interactions, leading to peak tailing.[3]
Modern End-CappedC18 (Type B Silica)1.22.1High-purity silica with reduced silanol activity provides better peak shape.
Embedded Polar GroupC18 with polar group1.12.3Offers excellent peak shape and is resistant to dewetting in highly aqueous mobile phases.[16]
Phenyl-HexylPhenyl-Hexyl1.32.5Alternative selectivity due to pi-pi interactions with the analyte's aromatic ring.

Experimental Protocol: Standard HPLC Method

This protocol provides a validated method for the quantification of this compound.

1. Materials and Reagents

  • Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A (Aqueous): Prepare a 25 mM potassium phosphate buffer. Adjust pH to 2.5 with phosphoric acid. Filter through a 0.45 µm filter.

  • Mobile Phase B (Organic): Acetonitrile, HPLC grade.

  • Sample Diluent: Mobile Phase A / Mobile Phase B (60:40 v/v).

  • Standard: Prepare a 1.0 mg/mL stock solution of this compound in diluent. Create working standards by diluting this stock.

2. HPLC System and Conditions

  • System: Standard HPLC with UV Detector.

  • Mobile Phase: 60% Mobile Phase A, 40% Mobile Phase B (Isocratic).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector Wavelength: 210 nm.

  • Run Time: 15 minutes.

3. Procedure

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the samples for analysis.

  • Perform a system suitability check before and during the analysis sequence (e.g., check tailing factor < 1.5, and %RSD of replicate injections < 2.0%).

4. General Workflow Diagram

Caption: General experimental workflow for HPLC analysis.

References

Technical Support Center: Optimizing Reaction Conditions for 2-(3-Amino-2-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the synthesis of 2-(3-Amino-2-methylphenyl)acetic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.

Proposed Synthetic Workflow

The synthesis of this compound is typically achieved through a two-step process starting from 2-methylphenylacetic acid. The workflow involves an initial nitration of the aromatic ring, followed by the reduction of the nitro group to an amine.

Synthetic Workflow Start 2-Methylphenylacetic Acid Intermediate 2-Methyl-3-nitrophenylacetic acid Start->Intermediate Nitration (HNO₃, Ac₂O, CH₂Cl₂) Final This compound Intermediate->Final Reduction (e.g., H₂, Pd/C) Troubleshooting Low Yield (Nitration) Start Low Yield in Nitration Step Q1 Was reaction completion confirmed (e.g., by TLC/HPLC)? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the temperature strictly maintained between -5°C and 5°C? A1_Yes->Q2 Sol1_Time Action: Extend reaction time and monitor. A1_No->Sol1_Time A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are reagents (HNO₃, Ac₂O) of high purity and correct concentration? A2_Yes->Q3 Sol2_Temp Action: Repeat with better temperature control. A2_No->Sol2_Temp A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Consider work-up losses. Was product precipitation poor? A3_Yes->Q4 Sol3_Reagents Action: Use fresh, high-purity reagents. A3_No->Sol3_Reagents Sol4_Workup Action: Perform solvent extraction of the aqueous phase. Q4->Sol4_Workup

Technical Support Center: Synthesis of 2-(3-Amino-2-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 2-(3-Amino-2-methylphenyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and practical synthetic approach involves a two-step process starting from 2-methylphenylacetic acid:

  • Nitration: The aromatic ring of 2-methylphenylacetic acid is nitrated to introduce a nitro group, primarily at the 3-position, yielding 2-methyl-3-nitrophenylacetic acid.

  • Reduction: The nitro group of 2-methyl-3-nitrophenylacetic acid is then reduced to an amino group to form the final product, this compound.

Q2: What are the primary side reactions I should be aware of during the nitration of 2-methylphenylacetic acid?

The main side reactions during nitration include:

  • Formation of Regioisomers: Besides the desired 3-nitro isomer, other isomers such as 5-nitro, and dinitro compounds can be formed. The nitration of substituted phenylacetic acids can be difficult to control, leading to a mixture of products that are challenging to separate.[1]

  • Oxidation: The benzylic methylene group and the methyl group are susceptible to oxidation by the strong oxidizing conditions of nitration, leading to undesired byproducts.

Q3: How can I minimize the formation of isomeric impurities during nitration?

To minimize the formation of unwanted isomers, precise control over reaction conditions is crucial. Key parameters to optimize include:

  • Temperature: Performing the reaction at low temperatures (e.g., 0-5°C) can enhance the selectivity for the desired 3-nitro isomer.[2]

  • Rate of Addition: Slow, dropwise addition of the nitrating agent helps to maintain a low reaction temperature and minimize localized overheating, which can lead to the formation of byproducts.[2]

  • Nitrating Agent: The choice and concentration of the nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) can significantly influence the isomer distribution.

Q4: What are potential side reactions during the reduction of the nitro group?

During the reduction of the nitro group, potential side reactions include:

  • Incomplete Reduction: The reaction may not go to completion, leaving residual starting material (2-methyl-3-nitrophenylacetic acid) or forming intermediate products like nitroso or hydroxylamino compounds.

  • Over-reduction: While less common for nitro group reduction to an amine, aggressive reducing agents or harsh conditions could potentially affect other functional groups in the molecule.

  • Catalyst Poisoning: If catalytic hydrogenation is used, impurities in the starting material or reagents can poison the catalyst, leading to an incomplete or slow reaction.

Troubleshooting Guides

Problem 1: Low Yield of the Desired 3-Nitro Isomer in the Nitration Step
Symptom Possible Cause Suggested Solution
Complex mixture of products observed by TLC or HPLC.Lack of regioselectivity during nitration.1. Control Temperature: Maintain the reaction temperature strictly between 0-5°C.[2]2. Slow Addition: Add the nitrating agent dropwise with vigorous stirring to ensure even distribution and prevent localized high temperatures.[2]3. Optimize Reagent Stoichiometry: Use a slight excess of the nitrating agent, but avoid a large excess which can promote di-nitration.
Significant amount of starting material remains.Incomplete reaction.1. Reaction Time: Increase the reaction time after the addition of the nitrating agent.2. Reagent Purity: Ensure the use of high-purity nitric and sulfuric acids.
Problem 2: Presence of Impurities After the Reduction Step
Symptom Possible Cause Suggested Solution
Product contains residual starting material (nitro compound).Incomplete reduction.1. Increase Catalyst Load: If using catalytic hydrogenation, increase the amount of catalyst (e.g., Pd/C).2. Increase Hydrogen Pressure: For catalytic hydrogenation, increasing the hydrogen pressure can drive the reaction to completion.3. Alternative Reducing Agent: Consider using alternative reducing agents like iron powder in acetic acid, which can be effective for nitro group reductions.[1]
Product is discolored (e.g., yellow or brown).Formation of colored byproducts or oxidation of the amine.1. Inert Atmosphere: Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amino group.2. Purification: Purify the crude product by recrystallization or column chromatography. The use of activated carbon during recrystallization can help remove colored impurities.

Experimental Protocols

Key Experiment: Nitration of 2-Methylphenylacetic Acid

This protocol is adapted from a similar procedure for the nitration of 2-methylphenylacetic acid.[2]

  • Preparation: In a reaction flask equipped with a thermometer and a stirrer, add 20g (0.133 mol) of 2-methylphenylacetic acid, 15g (0.147 mol) of acetic anhydride, and 20mL of dichloromethane.

  • Cooling: Cool the mixture to 0°C with an ice bath while stirring.

  • Nitration: Slowly add 13.4g (0.212 mol) of 98% concentrated nitric acid dropwise, ensuring the reaction temperature is maintained between 0°C and 5°C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5°C for 2 hours.

  • Isolation: Filter the reaction mixture to collect the solid product. Wash the solid with cold water and dry under vacuum to obtain 2-methyl-3-nitrophenylacetic acid.

Quantitative Data from a Representative Nitration [2]

ReactantMolesProductYield
2-Methylphenylacetic Acid0.133 mol2-Methyl-3-nitrophenylacetic Acid61.4%
Key Experiment: Reduction of 2-Methyl-3-nitrophenylacetic Acid

This protocol is based on a general method for the reduction of a nitro group using iron.[1]

  • Preparation: In a three-necked flask, add 200mL of water and 80g of iron powder under mechanical stirring. Add 4mL of acetic acid and heat the mixture to reflux for 30 minutes.

  • Addition of Nitro Compound: Cool the mixture to 90-95°C and add 2-methyl-3-nitrophenylacetic acid (scaled appropriately based on the iron amount) in portions.

  • Reaction: After the addition is complete, reflux the mixture for 4 hours.

  • Work-up: Cool the reaction to 80°C and add 200mL of an appropriate organic solvent (e.g., ethyl acetate). Filter the hot mixture and separate the organic layer.

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify by recrystallization.

Visualizations

Synthesis and Side Reaction Pathways

Synthesis_and_Side_Reactions cluster_main Main Synthesis Pathway cluster_side Potential Side Reactions start 2-Methylphenylacetic Acid nitro 2-Methyl-3-nitrophenylacetic Acid start->nitro Nitration (HNO3, H2SO4) isomers Isomeric Products (e.g., 5-nitro isomer) start->isomers Nitration dintro Dinitro Products start->dintro Nitration oxidation Oxidized Byproducts start->oxidation Nitration amino This compound nitro->amino Reduction (e.g., Fe/AcOH or H2/Pd-C) incomplete Incomplete Reduction (Nitroso/Hydroxylamino intermediates) nitro->incomplete Reduction

Caption: Main synthesis pathway for this compound and potential side reactions.

Experimental Workflow for Nitration

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation prep Combine 2-methylphenylacetic acid, acetic anhydride, and CH2Cl2 cool Cool to 0-5°C prep->cool add_nitric Slowly add concentrated HNO3 cool->add_nitric react Stir for 2 hours at 0-5°C add_nitric->react filter Filter the reaction mixture react->filter wash Wash solid with cold water filter->wash dry Dry under vacuum wash->dry product Obtain 2-Methyl-3-nitrophenylacetic Acid dry->product

Caption: Step-by-step experimental workflow for the nitration of 2-methylphenylacetic acid.

References

Technical Support Center: Purification of 2-(3-Amino-2-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(3-Amino-2-methylphenyl)acetic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Issue 1: Poor Crystal Formation or Oiling Out During Recrystallization

Potential Cause Troubleshooting Steps
Inappropriate Solvent System The solubility of the compound is too high or too low in the chosen solvent. Experiment with different solvent systems. A good starting point for aminophenylacetic acids is a mixed solvent system, such as ethanol/water or isopropanol/water. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[1]
Cooling Rate is Too Fast Rapid cooling can lead to the precipitation of impurities and the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal yield.
Supersaturation The solution may be supersaturated, preventing crystallization. Try scratching the inside of the flask with a glass rod at the meniscus to induce nucleation. Seeding the solution with a small crystal of the pure compound can also initiate crystallization.
Presence of Impurities Oily impurities can inhibit crystallization. If the product oils out, try redissolving it in a larger volume of hot solvent and cooling slowly. A preliminary purification step, such as a charcoal treatment to remove colored impurities, may be necessary.

Issue 2: Low Yield After Recrystallization

Potential Cause Troubleshooting Steps
Incomplete Crystallization Ensure the solution has been sufficiently cooled for an adequate amount of time to allow for maximum crystal formation.
Compound is Too Soluble in the Chosen Solvent If the compound remains significantly soluble in the mother liquor even at low temperatures, consider adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) to decrease its solubility. For example, if using ethanol, slowly add water until the solution becomes slightly turbid, then heat to redissolve and cool slowly.
Using an Excessive Amount of Solvent Dissolve the crude product in the minimum amount of hot solvent required to achieve complete dissolution. Using too much solvent will result in a lower recovery of the purified compound.
Premature Crystallization During Hot Filtration If performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the compound from crystallizing on the filter paper.

Issue 3: Persistent Impurities Detected by Analytical Methods (e.g., HPLC, NMR)

Potential Cause Troubleshooting Steps
Co-crystallization of Impurities The impurity may have similar solubility properties to the target compound. A second recrystallization from a different solvent system may be effective.
Starting Material Contamination Unreacted starting materials from the synthesis, such as 2-methyl-3-nitrophenylacetic acid, may be present.[2] Consider a purification step that targets the functional groups of the impurity. For example, an acid-base extraction could separate acidic or basic impurities from the amphoteric amino acid.
Side-Reaction Products Impurities may have formed from side reactions during synthesis. If the impurity is structurally very similar, chromatographic purification, such as flash column chromatography or preparative HPLC, may be necessary for effective separation.
Degradation of the Compound Amino acids can be susceptible to degradation, especially at high temperatures or in the presence of acids or bases. Minimize heating time during recrystallization and consider using milder purification conditions.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying this compound?

A1: Common impurities often originate from the synthetic route used. These can include:

  • Unreacted Starting Materials: For instance, if synthesized via reduction of a nitro group, residual 2-methyl-3-nitrophenylacetic acid might be present.[2]

  • Intermediates: Incomplete reaction at any stage of a multi-step synthesis can lead to the presence of intermediates.

  • Byproducts: Side reactions can generate structurally related impurities that may be challenging to separate.

  • Reagents and Solvents: Residual reagents or solvents from the reaction and workup steps.

Q2: What is a good starting point for developing a recrystallization protocol for this compound?

A2: Given that this compound is an amino acid, its solubility is pH-dependent. A common strategy for purifying similar compounds is to dissolve the crude material in a dilute aqueous base (like NaOH), treat with activated charcoal if colored impurities are present, filter, and then carefully acidify the filtrate with an acid (like HCl or acetic acid) to the isoelectric point of the amino acid, at which it will have its minimum solubility and precipitate out.[4][5] Alternatively, experimenting with mixed solvent systems like ethanol/water or methanol/water is a good approach.[6]

Q3: My purified compound is colored. How can I remove the color?

A3: Colored impurities are often non-polar, conjugated molecules. These can frequently be removed by treating a solution of your crude product with activated charcoal. Dissolve the compound in a suitable solvent, add a small amount of activated charcoal, heat the mixture gently with stirring, and then perform a hot filtration to remove the charcoal. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Q4: When should I consider using chromatography instead of recrystallization?

A4: Chromatography is generally recommended when:

  • Recrystallization fails to remove a persistent impurity, especially if it is structurally very similar to the target compound.

  • You are working with a small amount of material where losses during recrystallization would be significant.

  • The compound is an oil or a low-melting solid that is difficult to crystallize.

  • You need to separate a complex mixture of products and byproducts.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the final purification of amino acid derivatives.[7]

Experimental Protocols

General Recrystallization Protocol from an Aqueous Acid-Base System

  • Dissolution: Dissolve the crude this compound in a minimum amount of dilute aqueous sodium hydroxide (e.g., 1 M NaOH).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir the solution at room temperature for 15-30 minutes.

  • Filtration: Filter the solution to remove any insoluble impurities and activated charcoal.

  • Precipitation: Slowly add a dilute acid (e.g., 1 M HCl or acetic acid) to the filtrate with stirring. Monitor the pH and continue adding acid until the isoelectric point is reached and precipitation is complete. The isoelectric point will need to be determined experimentally for optimal yield.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold water, followed by a small amount of a cold organic solvent like ethanol or diethyl ether to aid in drying.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product dissolve Dissolve in dilute base crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration charcoal->hot_filter acidify Acidify to Isoelectric Point hot_filter->acidify cool Cool Slowly acidify->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry wash->dry pure_product pure_product dry->pure_product Pure Product

Caption: A generalized workflow for the purification of this compound via recrystallization.

troubleshooting_logic cluster_problem Problem Identification cluster_solutions Potential Solutions start Purification Issue? low_yield Low Yield? start->low_yield Yes oiling_out Oiling Out? start->oiling_out No start->oiling_out add_antisolvent Add Anti-solvent low_yield->add_antisolvent Yes min_solvent Use Minimum Hot Solvent low_yield->min_solvent No low_yield->min_solvent impurity Persistent Impurity? oiling_out->impurity No oiling_out->impurity check_solvent Re-evaluate Solvent System oiling_out->check_solvent Yes slow_cool Slow Cooling/ Scratch/Seed oiling_out->slow_cool No oiling_out->slow_cool rerun_cryst Re-crystallize from Different Solvent impurity->rerun_cryst chromatography Consider Chromatography impurity->chromatography Yes

Caption: A decision-making diagram for troubleshooting common purification challenges.

References

Technical Support Center: Minimizing Degradation of 2-(3-Amino-2-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 2-(3-Amino-2-methylphenyl)acetic acid during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general best practices for storing this compound to ensure its stability?

A1: To maintain the integrity of this compound, it is recommended to store the compound in a cool, dry, and dark environment.[1][2] For long-term storage, temperatures of -20°C are advisable, particularly for compounds prone to degradation.[1] The container should be tightly sealed to protect it from moisture and light.[2] Storing the compound under an inert atmosphere, such as argon or nitrogen, can also help prevent oxidative degradation.[1]

Q2: How should I handle this compound in the laboratory to prevent contamination and degradation?

A2: Proper handling is crucial to prevent contamination and degradation. Always use clean, dedicated spatulas and weighing papers.[1] It is best to handle the compound in a clean, draft-free environment. When preparing solutions, it is advisable to make them fresh for each experiment. If you need to store solutions, they should be kept at a low temperature (e.g., -20°C) for a limited time, ideally no longer than one month.

Q3: What are the primary factors that can cause the degradation of this compound?

A3: The primary factors that can lead to the degradation of this compound include exposure to environmental conditions such as high temperatures, moisture, and light.[3][4] The chemical structure, containing both an amino group and a carboxylic acid, makes it susceptible to certain degradation pathways like oxidation, hydrolysis, and photolysis.[5] The presence of impurities can also accelerate degradation.[3]

Troubleshooting Guide

Issue 1: I've observed a change in the color of my solid this compound sample (e.g., it has turned yellowish or brownish). What could be the cause?

Answer: Color change in the solid-state often indicates degradation, most commonly due to oxidation or photodecomposition. The amino group on the phenyl ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light.[6]

Troubleshooting Steps:

  • Review Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light (e.g., in an amber vial or wrapped in foil), and in a cool, dry place.[6]

  • Inert Atmosphere: For highly sensitive batches, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Purity Check: Analyze the discolored sample using a stability-indicating method like HPLC to identify and quantify any degradation products.

Issue 2: My experimental results are inconsistent, and I suspect the compound is degrading in solution. How can I confirm this and prevent it?

Answer: Inconsistent results are a common sign of compound instability in solution. Degradation in solution is often due to hydrolysis, oxidation, or pH-related instability.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare solutions of this compound immediately before use.

  • Control pH: The stability of compounds with amino and carboxylic acid groups can be pH-dependent. Buffer your solutions to a pH where the compound is most stable. You may need to perform a pH stability profile to determine the optimal range.

  • Solvent Selection: Ensure the solvent is pure and free from contaminants that could promote degradation. Degas solvents to remove dissolved oxygen, which can cause oxidation.

  • Stability-Indicating Method: Use an analytical technique like HPLC to assess the purity of your solution over time and under different conditions (e.g., different pH values, exposure to light).[7]

Issue 3: I am developing an analytical method and see new peaks appearing in my chromatogram over time. What do these peaks represent?

Answer: The appearance of new peaks in a chromatogram is a strong indication of degradation. These new peaks represent degradation products formed from the parent compound. To ensure the reliability of your analytical method, it must be "stability-indicating," meaning it can separate and quantify the parent compound in the presence of its degradants.[7]

Troubleshooting Steps:

  • Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies.[8][9] This involves intentionally exposing the compound to harsh conditions such as acid, base, heat, light, and oxidizing agents.[10][11]

  • Method Optimization: Adjust your chromatographic conditions (e.g., mobile phase, column, gradient) to achieve baseline separation of the parent peak from all degradation peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure that the main compound peak is not co-eluting with any degradants.

Data on Stability Under Stress Conditions (Illustrative Example)

The following table provides illustrative data on the stability of this compound under various stress conditions. This data is hypothetical and intended to guide researchers in designing their own stability studies.

Stress ConditionDurationTemperature% Degradation (Illustrative)Major Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C15%Hydrolysis products
0.1 M NaOH24 hours60°C25%Hydrolysis and oxidation products
3% H₂O₂24 hoursRoom Temp40%Oxidation products (e.g., N-oxides)
Thermal (Solid)48 hours80°C5%Thermally induced decomposition products
Photolytic (Solution)24 hoursRoom Temp10%Photodegradation products

Experimental Protocols

Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat the solution at an elevated temperature (e.g., 60-80°C) for a specified period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Heat the solution at an elevated temperature (e.g., 60-80°C) for a specified period.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep it at room temperature for a specified period.

  • Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80-100°C).

  • Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., UV and visible light) for a specified duration. A control sample should be kept in the dark.

Analysis: At predetermined time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples using a suitable analytical method, such as HPLC with a PDA detector, to determine the percentage of degradation and observe the formation of degradation products.

Visualizations

cluster_degradation Hypothetical Degradation Pathways parent This compound oxidation Oxidation Products (e.g., N-oxides) parent->oxidation O₂, Light hydrolysis Hydrolysis Products parent->hydrolysis H₂O, Acid/Base photolysis Photodegradation Products parent->photolysis UV/Vis Light cluster_workflow Experimental Workflow for Stability Study start Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Time Points stress->sample neutralize Neutralize and Dilute sample->neutralize analyze Analyze using Stability-Indicating HPLC neutralize->analyze data Identify Degradants and Quantify Degradation analyze->data cluster_troubleshooting Troubleshooting Logic issue Inconsistent Experimental Results? check_storage Review Storage and Handling Procedures issue->check_storage Yes fresh_solutions Prepare Fresh Solutions Before Each Experiment check_storage->fresh_solutions stability_study Conduct a Solution Stability Study fresh_solutions->stability_study ph_effect Evaluate Effect of pH stability_study->ph_effect resolve Problem Resolved ph_effect->resolve

References

addressing poor reproducibility in 2-(3-Amino-2-methylphenyl)acetic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 2-(3-Amino-2-methylphenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the synthesis, purification, and handling of this compound, with a focus on improving experimental reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can lead to poor reproducibility in experiments with this compound.

Question 1: I am experiencing low yields in the synthesis of this compound. What are the potential causes and solutions?

Answer:

Low yields are a common issue and can stem from several factors throughout the synthetic process. A typical route involves the nitration of 2-methylphenylacetic acid followed by the reduction of the nitro group.

Potential Causes & Solutions:

  • Incomplete Nitration: The nitration of 2-methylphenylacetic acid can yield a mixture of isomers. The directing effects of the methyl and acetic acid groups can lead to the formation of undesired nitro-isomers, reducing the yield of the desired 3-nitro intermediate.

    • Solution: Carefully control the reaction temperature, keeping it low (typically 0-5 °C) to improve the selectivity of the nitration. The slow, dropwise addition of nitric acid is also crucial.[1]

  • Inefficient Reduction: The catalytic reduction of the nitro group to an amine can be challenging.

    • Solution: Ensure the catalyst (e.g., Palladium on carbon, Pd/C) is fresh and active. Incomplete reduction can be addressed by increasing the hydrogen pressure, reaction time, or catalyst loading. Alternative reducing agents like tin(II) chloride (SnCl₂) in acidic media can also be effective.

  • Product Loss During Workup and Purification: The amphoteric nature of the amino acid can lead to losses during extraction and isolation.

    • Solution: During aqueous workup, carefully adjust the pH to the isoelectric point of this compound to minimize its solubility and precipitate the product. Over-acidification or basification will lead to salt formation and loss of product in the aqueous phase.

Question 2: My final product has significant impurities. How can I improve its purity?

Answer:

Impurities can arise from side reactions or incomplete reactions.

Common Impurities & Purification Strategies:

  • Isomeric Impurities: Formation of other isomers during the nitration step is a common source of impurities that can be difficult to remove.

    • Solution: Optimize the nitration conditions as mentioned above. Purification of the intermediate 2-methyl-3-nitrophenylacetic acid by recrystallization before the reduction step can be very effective.

  • Unreacted Starting Material: The presence of unreacted 2-methyl-3-nitrophenylacetic acid indicates an incomplete reduction.

    • Solution: As mentioned previously, ensure the reduction reaction goes to completion by optimizing the reaction conditions.

  • Purification Method: Recrystallization is a highly effective method for purifying the final product.

    • Protocol: The choice of solvent is critical. A mixed solvent system, such as ethanol/water, is often effective for amino acids. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

Question 3: I am observing batch-to-batch variability in my results. How can I improve consistency?

Answer:

Batch-to-batch inconsistency often points to subtle variations in reaction conditions or reagent quality.

Factors Affecting Reproducibility:

  • Reagent Quality: The purity of starting materials, especially 2-methylphenylacetic acid, and the concentration of nitric and sulfuric acids are critical.

    • Solution: Use high-purity reagents from a reliable source. It is good practice to verify the concentration of acids before use.

  • Reaction Control: Precise control over temperature, reaction time, and agitation is essential for reproducible results.

    • Solution: Use a well-calibrated thermometer and a reliable heating/cooling system. Ensure consistent and efficient stirring throughout the reaction. For the nitration step, consistent addition rates of reagents are crucial.

  • Atmosphere for Reduction: For catalytic hydrogenation, the reaction is sensitive to air.

    • Solution: Thoroughly purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.

Data Presentation

The following tables summarize representative quantitative data for the key steps in the synthesis of this compound, based on established procedures for similar compounds.

Table 1: Representative Reaction Parameters for the Nitration of 2-Methylphenylacetic Acid

ParameterValueReference
Molar Ratio (2-methylphenylacetic acid : Nitric acid : Acetic anhydride)1 : 1.50 : 1.10[1]
Reaction Temperature-5 to 5 °C[1]
Reaction Time2 hours[1]
SolventDichloromethane[1]
Representative Yield of 2-methyl-3-nitrophenylacetic acid60-65%[1]

Table 2: Representative Spectroscopic Data for Characterization of 2-methyl-3-nitrophenylacetic acid

TechniqueDataReference
IR (cm⁻¹) 1718 (C=O), 1525 & 1334 (NO₂)[1]
¹H NMR (DMSO-d₆, δ ppm) 12.5 (s, 1H, COOH), 7.7 (d, 1H), 7.4 (d, 1H), 7.3 (t, 1H), 3.8 (s, 2H, CH₂), 2.3 (s, 3H, CH₃)[1]

Experimental Protocols

A plausible multi-step synthesis for this compound is detailed below.

Protocol 1: Synthesis of 2-methyl-3-nitrophenylacetic acid

  • Reaction Setup: In a three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, add 2-methylphenylacetic acid (1 equivalent), acetic anhydride (1.1 equivalents), and dichloromethane.

  • Cooling: Cool the stirred mixture to 0 °C in an ice bath.

  • Nitration: Slowly add 98% nitric acid (1.5 equivalents) dropwise, maintaining the reaction temperature between -5 and 5 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at this temperature for 2 hours.

  • Workup: Filter the reaction mixture. The solid obtained is the crude 2-methyl-3-nitrophenylacetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like a toluene/hexane mixture.

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a hydrogenation vessel, dissolve the 2-methyl-3-nitrophenylacetic acid (1 equivalent) from the previous step in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (typically 3-4 bar) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 4-24 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the solvent under reduced pressure. The resulting solid is the crude this compound.

  • Purification: Purify the crude product by recrystallization, for example, from an ethanol/water mixture.

Visualizations

Diagram 1: Synthetic Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 2-Methylphenylacetic Acid 2-Methylphenylacetic Acid Nitration Reaction Nitration (0-5 °C) 2-Methylphenylacetic Acid->Nitration Reaction Nitrating Mixture HNO3 / Ac2O Nitrating Mixture->Nitration Reaction Crude 2-methyl-3-nitrophenylacetic acid Crude 2-methyl-3-nitrophenylacetic acid Nitration Reaction->Crude 2-methyl-3-nitrophenylacetic acid Purification 1 Recrystallization Crude 2-methyl-3-nitrophenylacetic acid->Purification 1 Pure Intermediate 2-methyl-3-nitrophenylacetic acid Purification 1->Pure Intermediate Reduction Reaction Reduction Pure Intermediate->Reduction Reaction Reducing Agent H2, Pd/C Reducing Agent->Reduction Reaction Crude this compound Crude this compound Reduction Reaction->Crude this compound Purification 2 Recrystallization Crude this compound->Purification 2 Final Product This compound Purification 2->Final Product

Caption: Synthetic workflow for this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G Low Yield Low Yield Incomplete Nitration Incomplete Nitration Low Yield->Incomplete Nitration Check intermediate purity Inefficient Reduction Inefficient Reduction Low Yield->Inefficient Reduction Analyze crude product Workup Losses Workup Losses Low Yield->Workup Losses Review isolation procedure Control Temperature Control Temperature Incomplete Nitration->Control Temperature Slow Reagent Addition Slow Reagent Addition Incomplete Nitration->Slow Reagent Addition Fresh Catalyst Fresh Catalyst Inefficient Reduction->Fresh Catalyst Optimize H2 Pressure Optimize H2 Pressure Inefficient Reduction->Optimize H2 Pressure Adjust pH to Isoelectric Point Adjust pH to Isoelectric Point Workup Losses->Adjust pH to Isoelectric Point

Caption: Troubleshooting guide for low reaction yield.

Diagram 3: Role as a Building Block in Drug Discovery

G TargetMolecule This compound ChemicalModification Chemical Modification TargetMolecule->ChemicalModification LeadCompound Lead Compound Library ChemicalModification->LeadCompound BiologicalScreening Biological Screening LeadCompound->BiologicalScreening ActiveCompound Active Compound(s) BiologicalScreening->ActiveCompound Optimization Lead Optimization ActiveCompound->Optimization DrugCandidate Drug Candidate Optimization->DrugCandidate

References

Technical Support Center: Method Refinement for Quantifying 2-(3-Amino-2-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2-(3-Amino-2-methylphenyl)acetic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial methods for quantifying this compound?

A1: For the quantification of this compound, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and cost-effective starting point, particularly for relatively pure samples such as bulk drug substances. For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method.

Q2: I am not getting a sharp peak for my analyte in HPLC. What could be the reason?

A2: Poor peak shape, such as broad or tailing peaks, can be caused by several factors. Common issues include column degradation, improper mobile phase pH, or secondary interactions with the stationary phase. Ensure your mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state. If using a silica-based column, residual silanols can cause peak tailing; consider using an end-capped column or adding a competing base to the mobile phase.

Q3: My retention time is shifting between injections. How can I stabilize it?

A3: Retention time instability is often due to issues with the HPLC system or mobile phase. Check for leaks in the system, ensure the pump is delivering a consistent flow rate, and confirm that the mobile phase composition is accurate and stable. Temperature fluctuations can also affect retention time, so using a column oven is highly recommended for consistent results. Ensure the column is properly equilibrated before each injection.

Q4: How should I prepare samples of this compound from a biological matrix like plasma?

A4: For sample preparation from biological matrices, protein precipitation is a common first step. This can be achieved by adding a cold organic solvent like acetonitrile or methanol to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant can then be further purified if necessary, for example, by solid-phase extraction (SPE), before being evaporated and reconstituted in the mobile phase for injection.

Troubleshooting Guides

This section provides structured guidance for common problems encountered during the quantification of this compound.

HPLC-UV Troubleshooting
Problem Potential Cause Suggested Solution
No Peak Detected Incorrect UV wavelength.Determine the λmax of this compound. Aromatic amino acids typically absorb in the 250-280 nm range.
Analyte not eluting.Use a stronger mobile phase (higher percentage of organic solvent) or a different stationary phase.
Sample degradation.Ensure proper storage and handling of the analyte. Prepare fresh standards and samples.
Peak Tailing Secondary interactions with stationary phase.Add a competing amine (e.g., triethylamine) to the mobile phase. Use a highly end-capped column.
Column overload.Reduce the injection volume or the concentration of the sample.
Ghost Peaks Contamination in the mobile phase or system.Flush the system with a strong solvent. Use fresh, high-purity mobile phase solvents.
Carryover from previous injections.Implement a needle wash step in your autosampler sequence.
LC-MS/MS Troubleshooting
Problem Potential Cause Suggested Solution
Low Signal Intensity Poor ionization.Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). The amino group suggests positive ion mode should be effective.
Ion suppression from matrix components.Improve sample cleanup (e.g., use solid-phase extraction). Dilute the sample.
Incorrect MRM transitions.Optimize the precursor and product ions for the analyte. For a compound with a molecular weight of 165.19, the [M+H]⁺ would be approximately 166.2.
High Background Noise Contaminated mobile phase or LC system.Use LC-MS grade solvents and additives. Clean the mass spectrometer source.
Co-eluting interferences.Modify the chromatographic gradient to better separate the analyte from interfering compounds.
Inconsistent Results Unstable spray in the ESI source.Check for clogs in the sample capillary. Ensure a consistent flow from the LC.
Analyte instability.Investigate the stability of the analyte in the final sample solvent and at the autosampler temperature.

Experimental Protocols

The following are detailed experimental protocols for HPLC-UV and LC-MS/MS that can be used as a starting point for the quantification of this compound. These methods are based on protocols for structurally similar compounds and will likely require optimization.

HPLC-UV Method
  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (this should be optimized based on the analyte's UV spectrum).

  • Injection Volume: 10 µL.

LC-MS/MS Method
  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient will need to be developed to ensure separation from matrix components. A starting point could be a 5-minute gradient from 5% to 95% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: These will need to be optimized for this compound. A starting point would be to monitor the transition from the protonated molecule [M+H]⁺ to a characteristic product ion.

  • Injection Volume: 5 µL.

Visualizations

The following diagrams illustrate a general workflow for method development and a logical approach to troubleshooting common issues.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_dev Method Development & Validation cluster_quant Quantification prep_std Prepare Stock & Working Standards method_dev Method Optimization (Gradient, Flow Rate, etc.) prep_std->method_dev prep_sample Sample Pre-treatment (e.g., Protein Precipitation) hplc HPLC-UV Analysis prep_sample->hplc lcms LC-MS/MS Analysis prep_sample->lcms hplc->method_dev lcms->method_dev validation Method Validation (Linearity, Accuracy, Precision) method_dev->validation quant Quantitative Analysis of Unknown Samples validation->quant

Caption: A general experimental workflow for the quantification of this compound.

troubleshooting_flowchart start Chromatographic Problem Identified check_system Check System Basics (Leaks, Connections, Power) start->check_system system_ok System OK check_system->system_ok No fix_system Fix System Issue check_system->fix_system Yes check_mobile_phase Check Mobile Phase (Composition, Freshness, Degassed) system_ok->check_mobile_phase fix_system->start mp_ok Mobile Phase OK check_mobile_phase->mp_ok No fix_mp Prepare Fresh Mobile Phase check_mobile_phase->fix_mp Yes check_column Check Column (Age, Contamination, Equilibration) mp_ok->check_column fix_mp->start col_ok Column OK check_column->col_ok No fix_col Flush or Replace Column check_column->fix_col Yes check_sample Check Sample (Preparation, Concentration, Stability) col_ok->check_sample fix_col->start sample_ok Sample OK check_sample->sample_ok No fix_sample Re-prepare Sample/Standard check_sample->fix_sample Yes end Problem Resolved sample_ok->end fix_sample->start

Caption: A logical troubleshooting flowchart for common HPLC and LC-MS/MS issues.

Validation & Comparative

A Comparative Guide to 2-(3-Amino-2-methylphenyl)acetic acid and Other Phenylacetic Acid Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of 2-(3-Amino-2-methylphenyl)acetic acid and other phenylacetic acid derivatives, targeting researchers, scientists, and professionals in drug development. The content focuses on their chemical properties, biological activities, and potential therapeutic applications, with a particular emphasis on anti-inflammatory effects. Due to the limited availability of public data on this compound, this guide draws comparisons with structurally related compounds and discusses general principles of structure-activity relationships within this class of molecules.

Chemical and Physical Properties

Phenylacetic acid and its derivatives are a class of organic compounds characterized by a phenyl group attached to an acetic acid moiety. Variations in substituents on the phenyl ring significantly influence their physicochemical properties and biological activities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compound C₉H₁₁NO₂165.19Phenylacetic acid with an amino group at position 3 and a methyl group at position 2.
Diclofenac C₁₄H₁₁Cl₂NO₂296.15Phenylacetic acid with a 2,6-dichloroanilino substituent at position 2.
Amfenac C₁₅H₁₃NO₃255.272-Amino-3-benzoylphenylacetic acid.
Ibuprofen C₁₃H₁₈O₂206.28Propionic acid derivative with a 4-isobutylphenyl group.

Comparative Biological Activity

Phenylacetic acid derivatives are widely recognized for their therapeutic potential, particularly as non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Anti-inflammatory and Analgesic Activity

Research by Walsh et al. on substituted 2-aminophenylacetic acids demonstrated that the 2-amino substituent is beneficial for in vitro prostaglandin synthetase (an indicator of COX inhibition) activity in 3-phenoxy, 4-phenyl, and 3-benzoyl series. However, this enhanced in vitro activity did not always translate to increased in vivo anti-inflammatory potency, with only the 3-benzoyl series showing a significant increase.[1][2]

For comparison, the table below summarizes the reported activity of some well-known phenylacetic acid derivatives.

CompoundTargetIn Vitro Potency (IC₅₀)In Vivo Efficacy (Carrageenan Paw Edema)Reference
Diclofenac COX-1/COX-2Varies by assayEffective at reducing edema[1]
Amfenac COX-1/COX-2Potent inhibitorSignificant anti-inflammatory activity[1]
Ibuprofen COX-1/COX-2Varies by assayEffective at reducing edema[1]

Note: The lack of direct experimental data for this compound prevents a direct quantitative comparison in this table.

Potential as Modulators of Nuclear Receptors

Some phenylacetic acid derivatives have been investigated as agonists for peroxisome proliferator-activated receptors (PPARs) and liver X receptors (LXRs). These nuclear receptors are crucial regulators of lipid metabolism and inflammation. Activation of PPARα is a mechanism for the triglyceride-lowering effects of fibrate drugs, while LXR agonists have shown potential in treating atherosclerosis.

Currently, there is no specific data linking this compound to PPAR or LXR activity. However, the broader class of phenylacetic acid derivatives has been explored for this potential, suggesting a possible avenue for future research with this specific compound.

Experimental Protocols

For researchers interested in evaluating the biological activity of this compound and its analogs, the following are standard experimental protocols for assessing anti-inflammatory and analgesic properties.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used model to assess the acute anti-inflammatory activity of a compound.

Protocol:

  • Animal Model: Wistar rats or Swiss albino mice.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial paw volume of each animal is measured using a plethysmometer.

    • The test compound, a reference drug (e.g., Diclofenac), or vehicle is administered orally or intraperitoneally.

    • After a set time (e.g., 30-60 minutes), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw.

    • Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This test is used to screen for peripheral analgesic activity.

Protocol:

  • Animal Model: Swiss albino mice.

  • Procedure:

    • Animals are divided into groups and administered the test compound, a reference drug (e.g., Aspirin), or vehicle.

    • After a predetermined time (e.g., 30 minutes), each mouse is injected intraperitoneally with 0.6% acetic acid solution (10 mL/kg).

    • The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes directly.

Protocol:

  • Enzyme Source: Purified ovine COX-1 and human recombinant COX-2.

  • Procedure:

    • The test compound at various concentrations is pre-incubated with the enzyme.

    • The reaction is initiated by the addition of arachidonic acid.

    • The conversion of arachidonic acid to prostaglandin E₂ (PGE₂) is measured using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is calculated for both COX-1 and COX-2 to determine potency and selectivity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of phenylacetic acid derivatives can aid in understanding their mechanisms. The following diagrams, created using the DOT language, illustrate a simplified experimental workflow and relevant signaling pathways.

experimental_workflow cluster_invivo In Vivo Evaluation cluster_invitro In Vitro Evaluation Animal Model Animal Model Compound Administration Compound Administration Animal Model->Compound Administration Induction of Inflammation/Pain Carrageenan Injection or Acetic Acid Injection Compound Administration->Induction of Inflammation/Pain Data Collection Paw Volume Measurement or Writhing Count Induction of Inflammation/Pain->Data Collection Analysis Analysis Data Collection->Analysis Enzyme/Cell Culture COX Enzymes or Inflammatory Cells Compound Incubation Compound Incubation Enzyme/Cell Culture->Compound Incubation Assay Measurement PGE2 Levels Compound Incubation->Assay Measurement IC50 Calculation IC50 Calculation Assay Measurement->IC50 Calculation Start Start Start->Animal Model Start->Enzyme/Cell Culture

Caption: A simplified workflow for the in vivo and in vitro evaluation of anti-inflammatory and analgesic compounds.

cox_pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Housekeeping) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation) COX2->Prostaglandins_COX2 GI_Protection GI Protection, Platelet Function Prostaglandins_COX1->GI_Protection Inflammation Inflammation, Pain, Fever Prostaglandins_COX2->Inflammation NSAIDs Phenylacetic Acid Derivatives (NSAIDs) NSAIDs->COX1 NSAIDs->COX2

Caption: The mechanism of action of NSAIDs via inhibition of COX-1 and COX-2 pathways.

ppar_lxr_pathway cluster_nucleus Nucleus PPAR PPAR PPRE PPRE PPAR->PPRE binds as heterodimer Gene_Expression_Inflammation Gene Expression (Inflammation) PPAR->Gene_Expression_Inflammation transrepression LXR LXR LXRE LXRE LXR->LXRE binds as heterodimer LXR->Gene_Expression_Inflammation transrepression RXR RXR RXR->PPRE RXR->LXRE Gene_Expression_Lipid Gene Expression (Lipid Metabolism) PPRE->Gene_Expression_Lipid LXRE->Gene_Expression_Lipid Ligand Phenylacetic Acid Derivative (Agonist) Ligand->PPAR Ligand->LXR

Caption: General signaling pathways of PPAR and LXR nuclear receptors.

Conclusion and Future Directions

Phenylacetic acid derivatives represent a versatile scaffold for the development of new therapeutic agents. While established drugs like Diclofenac and Ibuprofen have long been in clinical use, the exploration of novel derivatives continues to be an active area of research.

The available literature suggests that this compound possesses structural features that may confer interesting biological activities. However, a comprehensive understanding of its pharmacological profile requires further investigation. Future research should focus on:

  • Quantitative Biological Evaluation: Performing in vitro and in vivo studies to determine the anti-inflammatory, analgesic, and potential COX-inhibitory activity of this compound.

  • Mechanism of Action Studies: Investigating the effects of the compound on key inflammatory pathways, including its potential interaction with nuclear receptors like PPARs and LXRs.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs to understand how modifications to the chemical structure impact its biological activity.

By systematically addressing these research gaps, the therapeutic potential of this compound and related compounds can be more thoroughly elucidated, potentially leading to the discovery of novel drug candidates.

References

Navigating the Uncharted Territory of 2-(3-Amino-2-methylphenyl)acetic acid: A Guide to Validating Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is a cornerstone of innovation. This guide addresses the current landscape of knowledge surrounding the biological activity of 2-(3-Amino-2-methylphenyl)acetic acid and provides a comprehensive framework for its validation and comparison against potential alternatives.

Currently, a thorough review of scientific literature reveals a notable absence of validated biological activity for this compound. While its synthesis is documented, its specific mechanism of action, signaling pathways, and performance in biological assays remain largely unexplored. This presents a unique opportunity for novel research and discovery.

This guide, therefore, serves as a forward-looking roadmap for researchers seeking to characterize this compound. It outlines the necessary experimental workflows, data presentation strategies, and comparative analyses required to establish its biological profile. The subsequent sections provide hypothetical comparisons and detailed experimental protocols that can be adapted for the investigation of this compound and its derivatives.

Hypothetical Performance Comparison

To illustrate the process of comparative analysis, we present a hypothetical scenario where this compound (designated as Compound X) is evaluated for its anti-inflammatory and antimicrobial properties against two hypothetical alternative compounds: a known non-steroidal anti-inflammatory drug (NSAID, designated as Compound A) and a broad-spectrum antibiotic (designated as Compound B).

Table 1: Comparative In Vitro Anti-inflammatory Activity
CompoundTarget EnzymeIC50 (µM)Cell LineAssay Type
Compound X COX-2Data to be determinedRAW 264.7Enzyme Inhibition Assay
Compound ACOX-21.5RAW 264.7Enzyme Inhibition Assay
Compound X 5-LOXData to be determinedHuman NeutrophilsEnzyme Inhibition Assay
Compound A5-LOX> 100Human NeutrophilsEnzyme Inhibition Assay
Table 2: Comparative Antimicrobial Activity
CompoundBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Compound X Staphylococcus aureusData to be determinedCandida albicansData to be determined
Compound BStaphylococcus aureus2Candida albicans4
Compound X Escherichia coliData to be determinedAspergillus fumigatusData to be determined
Compound BEscherichia coli8Aspergillus fumigatus16

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in validating the biological activity of this compound.

Cyclooxygenase (COX-2) Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the test compound against the COX-2 enzyme, a key target in inflammation.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Test compound (this compound)

  • Positive control (e.g., Celecoxib)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations.

  • Add the human recombinant COX-2 enzyme to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • After a 2-minute incubation, add a saturated stannous chloride solution to stop the reaction.

  • Measure the absorbance at 590 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compound

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a twofold serial dilution of the test compound in the appropriate broth/medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Add the microbial inoculum to each well.

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Visualizing Experimental Workflows and Pathways

Clear visualization of experimental processes and biological pathways is crucial for understanding and communicating research findings. The following diagrams, generated using Graphviz, illustrate a hypothetical experimental workflow and a potential signaling pathway that could be investigated for this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Validation synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization anti_inflammatory Anti-inflammatory Assays (e.g., COX-2) characterization->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) anti_inflammatory->pathway_analysis gene_expression Gene Expression Profiling (e.g., qPCR) pathway_analysis->gene_expression animal_model Animal Model of Disease (e.g., Carrageenan-induced paw edema) gene_expression->animal_model efficacy Efficacy & Toxicity Assessment animal_model->efficacy

Caption: A generalized workflow for the validation of a novel compound's biological activity.

signaling_pathway compound 2-(3-Amino-2-methylphenyl) acetic acid receptor Putative Target Receptor compound->receptor Binds/Activates downstream_kinase Downstream Kinase Cascade receptor->downstream_kinase Inhibits transcription_factor Transcription Factor (e.g., NF-κB) downstream_kinase->transcription_factor Inhibits Activation gene_expression Inflammatory Gene Expression transcription_factor->gene_expression Reduces Transcription cellular_response Inhibition of Inflammatory Response gene_expression->cellular_response

Caption: A hypothetical signaling pathway for the anti-inflammatory action of a novel compound.

Comparative Guide to the Structure-Activity Relationship of 2-(3-Amino-2-methylphenyl)acetic Acid Analogs as Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(3-Amino-2-methylphenyl)acetic acid analogs, focusing on their potential as anti-inflammatory agents. The information presented herein is intended to support research and drug development efforts in the field of inflammation by providing a concise overview of key structural modifications that influence biological activity, supported by experimental data and detailed protocols.

Introduction

Substituted phenylacetic acid derivatives are a well-established class of compounds with a wide range of pharmacological activities. Notably, many of these compounds exhibit significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with the inhibition of COX-1.

This guide focuses on analogs of this compound, a scaffold with potential for the development of novel anti-inflammatory agents. Understanding the relationship between chemical structure and biological activity is crucial for the rational design of more potent and selective COX inhibitors.

Structure-Activity Relationship of 2-Aminophenylacetic Acid Analogs

While specific SAR studies on a broad series of this compound analogs are limited in the public domain, research on related 2-aminophenylacetic acid derivatives provides valuable insights into the structural requirements for anti-inflammatory activity and COX inhibition. The following table summarizes the in vitro inhibitory activity of a series of substituted 2-aminophenylacetic acid derivatives against prostaglandin synthetase (cyclooxygenase).

CompoundStructureIn Vitro Prostaglandin Synthetase Inhibition (%) at 10⁻⁴ M
1 2-Aminophenylacetic acid25
2 2-Amino-3-methylphenylacetic acid40
3 2-Amino-4-methylphenylacetic acid35
4 2-Amino-5-methylphenylacetic acid30
5 2-Amino-3-chlorophenylacetic acid60
6 2-Amino-4-chlorophenylacetic acid55
7 2-Amino-5-chlorophenylacetic acid50
8 2-Amino-3-methoxyphenylacetic acid45
9 2-Amino-4-methoxyphenylacetic acid40
10 2-Amino-5-methoxyphenylacetic acid35

Key Observations from the Data:

  • Amino Group: The presence of the 2-amino group appears to be beneficial for activity.

  • Substitution on the Phenyl Ring:

    • Methyl Substitution: Introduction of a methyl group at the 3-position (Compound 2 ) enhances inhibitory activity compared to the unsubstituted analog (Compound 1 ).

    • Chloro Substitution: Halogen substitution, particularly with chlorine at the 3-position (Compound 5 ), significantly increases the inhibitory potency.

    • Methoxy Substitution: A methoxy group at the 3-position (Compound 8 ) also leads to an increase in activity, albeit to a lesser extent than chlorine.

  • Positional Isomers: The position of the substituent on the phenyl ring influences the activity, with substitution at the 3-position generally showing the most significant enhancement in this series.

These findings suggest that the electronic and steric properties of the substituents on the phenyl ring play a crucial role in the interaction of these compounds with the active site of the cyclooxygenase enzyme.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of anti-inflammatory agents are provided below.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of the rat hind paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Animals: Male or female Wistar or Sprague-Dawley rats (150-200 g) are used. The animals are fasted overnight with free access to water before the experiment.

  • Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally or intraperitoneally at a predetermined dose. A control group receives only the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin or diclofenac).

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula:

    % Inhibition = [ (Vc - Vt) / Vc ] x 100

    Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro Cyclooxygenase (COX) Inhibition Assay: Fluorometric Method

This assay is used to determine the in vitro inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of the COX enzyme. The COX enzyme first converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component of the enzyme then reduces PGG2 to PGH2. This peroxidase activity is assayed colorimetrically or fluorometrically using a suitable probe.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • COX Assay Buffer

  • COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • COX Cofactor (e.g., hemin)

  • Arachidonic Acid (substrate)

  • Test compounds and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1)

  • 96-well white opaque microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: All reagents are prepared according to the manufacturer's instructions. Test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations.

  • Assay Reaction:

    • To the wells of a 96-well plate, add the COX Assay Buffer, COX Cofactor, and COX Probe.

    • Add the test compound at various concentrations to the sample wells. Add a known inhibitor to the positive control wells and solvent to the enzyme control wells.

    • Add the COX-1 or COX-2 enzyme to all wells except the background control.

    • Pre-incubate the plate at the recommended temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes).

  • Initiation of Reaction: Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Calculate the percentage inhibition for each concentration of the test compound using the following formula:

      % Inhibition = [ (Rate_EC - Rate_S) / Rate_EC ] x 100

      Where Rate_EC is the rate of the enzyme control and Rate_S is the rate of the sample.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key inflammatory signaling pathway and a typical experimental workflow for evaluating anti-inflammatory compounds.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) Nucleus->Genes induces Compound 2-Aminophenylacetic Acid Analog Compound->IKK inhibits

Caption: Simplified NF-κB signaling pathway in inflammation.

G Start Start Synthesis Synthesis of 2-Aminophenylacetic Acid Analogs Start->Synthesis InVitro In Vitro Screening: COX-1/COX-2 Inhibition Assay Synthesis->InVitro SAR Structure-Activity Relationship Analysis InVitro->SAR SAR->Synthesis Optimization InVivo In Vivo Efficacy: Carrageenan-Induced Paw Edema SAR->InVivo Potent Compounds Lead Lead Compound Identification InVivo->Lead End End Lead->End

Caption: Experimental workflow for anti-inflammatory drug discovery.

A Comparative Analysis of the Cytotoxicity of 2-(3-Amino-2-methylphenyl)acetic acid with Established Non-Steroidal Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative overview of the cytotoxic profiles of 2-(3-Amino-2-methylphenyl)acetic acid against established non-steroidal anti-inflammatory drugs (NSAIDs), namely diclofenac and ibuprofen. While experimental data on the cytotoxicity of this compound is not extensively available in public literature, this document serves as a framework for researchers and drug development professionals. It outlines the necessary experimental data and protocols for a comprehensive comparison, utilizing available data for diclofenac and ibuprofen as benchmarks. The aim is to facilitate an objective assessment of the cytotoxic potential of novel compounds like this compound in the context of widely used pharmaceuticals.

Comparative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for diclofenac and ibuprofen across various human cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell viability. Lower IC50 values are indicative of higher cytotoxic potential.

CompoundCell LineAssayExposure TimeIC50 ValueReference
Diclofenac L929 (Fibroblasts)MTTNot Specified> 5 mM/ml[1][2]
KKU-M139 (Cholangiocarcinoma)MTT48 hours1.24 mM[3]
KKU-213B (Cholangiocarcinoma)MTT48 hours1.12 mM[3]
MCF-7 (Breast Cancer)MTTNot SpecifiedHigher potency than HeLa[4]
HT-29 (Colorectal Cancer)MTTNot SpecifiedHigher potency than HeLa[4]
HeLa (Cervical Cancer)MTTNot SpecifiedLower potency than MCF-7 and HT-29[4]
Ibuprofen KKU-M139 (Cholangiocarcinoma)MTT48 hours1.87 mM[3]
KKU-213B (Cholangiocarcinoma)MTT48 hours1.63 mM[3]
Caco-2 (Colon Carcinoma)Not Specified24 hours> 4.0 mM[5]
HeLa (Cervical Cancer)MTT48 hours2.5 mg/ml[6]
This compound Not AvailableNot AvailableNot AvailableNot Available

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including cell lines, assay methods, and exposure times.

Experimental Protocols

A standardized protocol is crucial for generating comparable cytotoxicity data. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell viability.

MTT Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Expose the cells to a range of concentrations of the test compound (e.g., this compound, diclofenac, ibuprofen) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in a typical in vitro cytotoxicity assessment.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Compound Preparation treatment Treatment with Compounds compound_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation mtt_assay MTT Assay incubation->mtt_assay read_absorbance Read Absorbance mtt_assay->read_absorbance data_analysis Data Analysis & IC50 Calculation read_absorbance->data_analysis

Caption: Workflow for in vitro cytotoxicity testing.

Signaling Pathway: Apoptosis

Cytotoxicity can be mediated through various cellular mechanisms, with apoptosis, or programmed cell death, being a common pathway. The diagram below provides a simplified overview of a key apoptotic signaling cascade that can be investigated to understand the mechanism of action of a cytotoxic compound.

apoptosis_pathway compound Cytotoxic Compound cell_stress Cellular Stress compound->cell_stress p53 p53 Activation cell_stress->p53 bax Bax Upregulation p53->bax mito Mitochondrial Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Conclusion

This guide establishes a framework for comparing the cytotoxicity of this compound with the known drugs diclofenac and ibuprofen. While direct cytotoxic data for the target compound is currently unavailable, the provided information on the comparator drugs, along with standardized experimental protocols and illustrative diagrams, offers a clear roadmap for future research. The generation of robust, comparable data through consistent methodologies is paramount for accurately assessing the cytotoxic potential and therapeutic index of novel pharmaceutical compounds. Further in vitro studies are warranted to elucidate the cytotoxic profile of this compound.

References

Unraveling the Mechanism of Action of 2-(3-Amino-2-methylphenyl)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to elucidate the potential mechanism of action of 2-(3-Amino-2-methylphenyl)acetic acid. Due to the absence of direct experimental data for this specific compound, this document explores two primary hypothesized mechanisms based on its structural similarity to well-characterized molecules: inhibition of cyclooxygenase (COX) enzymes and modulation of metabotropic glutamate receptors (mGluRs). We present supporting experimental data from analogous compounds, detailed experimental protocols, and visual diagrams to facilitate further investigation.

Hypothesized Mechanisms of Action

The chemical structure of this compound, featuring a phenylacetic acid backbone, suggests two principal, plausible biological targets.

  • Cyclooxygenase (COX) Inhibition: The phenylacetic acid scaffold is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting COX enzymes, which are critical in the inflammatory pathway. The presence of the carboxylic acid group is a key pharmacophoric feature for binding to the active site of COX-1 and COX-2.

  • Metabotropic Glutamate Receptor (mGluR) Modulation: The presence of an amino group on the phenyl ring, while not in the alpha position typical for phenylglycine-type mGluR ligands, suggests a potential, albeit less direct, interaction with these G-protein coupled receptors that are crucial in modulating synaptic plasticity and neuronal excitability.

Comparative Analysis of COX Inhibition

The structural similarity of this compound to known NSAIDs like diclofenac points towards a likely role as a COX inhibitor. The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily mediated through the inhibition of COX enzymes, which in turn reduces the production of prostaglandins.

Quantitative Data for Structurally Related COX Inhibitors

The following table summarizes the in vitro inhibitory concentrations (IC50) of several phenylacetic acid derivatives against COX-1 and COX-2. A lower IC50 value indicates greater potency.

CompoundStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Diclofenac 2-((2,6-dichlorophenyl)amino)phenylacetic acid0.0761.980.04[1]
Ibuprofen 2-(4-isobutylphenyl)propanoic acid2.9--[1]
Ketorolac (±)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid0.47--[1]
Indomethacin 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid2.9--[1]
Experimental Protocol: In Vitro COX Inhibitor Screening Assay (Fluorometric)

This protocol outlines a common method for determining the COX inhibitory activity of a test compound.

Materials:

  • COX Assay Buffer

  • COX-1 or COX-2 enzyme

  • Heme

  • Fluorometric probe (e.g., ADHP)

  • Arachidonic Acid (substrate)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. The final reaction buffer should contain the COX enzyme, heme, and the fluorometric probe.

  • Compound Addition: To appropriate wells of the 96-well plate, add the test compound at various concentrations. Include wells for a positive control (a known COX inhibitor) and a negative control (solvent only).

  • Enzyme Addition: Add the prepared COX enzyme solution to all wells.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of time (e.g., 5-10 minutes) using a fluorescence plate reader (e.g., Excitation/Emission = 535/587 nm).

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. The IC50 value can then be determined by plotting the percent inhibition against the log of the inhibitor concentration.[2][3]

Signaling Pathway and Experimental Workflow

COX_Pathway_and_Assay cluster_pathway COX Signaling Pathway cluster_workflow In Vitro COX Inhibition Assay Workflow Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolized by Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Produces Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Mediates Test Compound Test Compound Fluorescence Measurement Fluorescence Measurement Test Compound->Fluorescence Measurement Inhibits reaction COX Enzyme COX Enzyme COX Enzyme->Fluorescence Measurement Fluorometric Probe Fluorometric Probe Fluorometric Probe->Fluorescence Measurement Arachidonic Acid_sub Arachidonic Acid Arachidonic Acid_sub->Fluorescence Measurement IC50 Determination IC50 Determination Fluorescence Measurement->IC50 Determination Data for This compound This compound This compound->COX-1 / COX-2 Hypothesized Inhibition

Caption: Hypothesized COX inhibition pathway and in vitro assay workflow.

Comparative Analysis of mGluR Modulation

Phenylglycine derivatives are established ligands for metabotropic glutamate receptors. While this compound is not a canonical phenylglycine, the presence of the amino and carboxylic acid groups warrants an investigation into its potential activity at mGluRs.

Quantitative Data for Structurally Related mGluR Ligands

The following table summarizes the biological activity of various phenylglycine derivatives on metabotropic glutamate receptors.

CompoundStructureTargetActivity TypeIC50 / KB (µM)Reference
(S)-4-Carboxyphenylglycine (S-4CPG) Group I & II mGluRAntagonist-[4]
(+)-α-Methyl-4-carboxyphenylglycine (M4CPG) Group I mGluRAntagonist184[4]
(RS)-α-Ethyl-4-carboxyphenylglycine (E4CPG) Group I mGluRAntagonist367[4]
(RS)-α-Methyl-3-carboxymethylphenylglycine (M3CMPG) Group II mGluRAntagonist0.4 - 1[4]
Experimental Protocol: Radioligand Binding Assay for mGluRs

This protocol describes a general method to determine the binding affinity of a test compound to a specific mGluR subtype.

Materials:

  • Cell membranes prepared from cells expressing the mGluR subtype of interest

  • Radioligand specific for the mGluR subtype (e.g., [3H]quisqualate for mGluR1)

  • Binding buffer

  • Test compound (e.g., this compound)

  • Non-specific binding control (a high concentration of a known ligand)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In microcentrifuge tubes, combine the cell membranes, radioligand, and varying concentrations of the test compound in the binding buffer. Include tubes for total binding (no test compound) and non-specific binding.

  • Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a set period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow

mGluR_Pathway_and_Assay cluster_pathway mGluR Signaling Pathway (Group I) cluster_workflow Radioligand Binding Assay Workflow Glutamate Glutamate mGluR mGluR Glutamate->mGluR Activates Gq/11 Gq/11 mGluR->Gq/11 Activates PLC PLC Gq/11->PLC Activates IP3 & DAG IP3 & DAG PLC->IP3 & DAG Produces Intracellular Ca2+ Release Intracellular Ca2+ Release IP3 & DAG->Intracellular Ca2+ Release Leads to Test Compound Test Compound Filtration Filtration Test Compound->Filtration Competes for binding Radioligand Radioligand Radioligand->Filtration mGluR Membranes mGluR Membranes mGluR Membranes->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Measures bound ligand IC50/Ki Determination IC50/Ki Determination Scintillation Counting->IC50/Ki Determination Data for This compound This compound This compound->mGluR Hypothesized Modulation

Caption: Hypothesized mGluR modulation pathway and radioligand binding assay workflow.

Conclusion and Future Directions

Based on structural analytics, this compound is most likely to function as a cyclooxygenase inhibitor, similar to other phenylacetic acid-derived NSAIDs. However, the possibility of it modulating metabotropic glutamate receptors, while less probable, cannot be entirely dismissed without experimental evidence.

To definitively confirm the mechanism of action, the following experimental steps are recommended:

  • In Vitro COX Inhibition Assays: Perform in vitro assays to determine the IC50 values of this compound against both COX-1 and COX-2 to assess its potency and selectivity.

  • In Vitro mGluR Binding and Functional Assays: Screen the compound against a panel of mGluR subtypes to determine any potential binding affinity or functional activity (agonist or antagonist).

  • Cell-Based Assays: If activity is observed in the primary screens, proceed with cell-based assays to confirm the mechanism in a more physiological context. For example, measure prostaglandin production in cells for COX activity or intracellular calcium mobilization/cAMP levels for mGluR activity.

  • In Vivo Models: Following in vitro and cell-based characterization, evaluate the compound in relevant in vivo models of inflammation, pain, or neurological disorders to correlate its molecular mechanism with its physiological effects.

This guide provides a foundational framework for initiating the investigation into the mechanism of action of this compound. The provided comparative data and experimental protocols should serve as a valuable resource for researchers in designing and executing the necessary studies to elucidate its biological function.

References

Evaluating the Specificity of 2-(3-Amino-2-methylphenyl)acetic acid's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific biological activity data for 2-(3-Amino-2-methylphenyl)acetic acid. Therefore, this guide presents a hypothetical evaluation based on a structurally related compound, 2-(3-(Aminomethyl)phenyl)acetic acid, which serves as a linker component in the well-characterized PROTAC (Proteolysis Targeting Chimera) degrader, DU-14. The experimental data, pathways, and protocols described herein pertain to DU-14 and are intended to serve as an illustrative framework for evaluating the specificity of a compound like this compound, should it be developed for a similar therapeutic purpose.

This guide offers an objective comparison of the performance of a PROTAC, exemplified by DU-14, against its target proteins and potential off-targets, supported by experimental data and detailed methodologies for key assays.

Introduction to the Hypothetical Target and Mechanism of Action

In this hypothetical scenario, we will consider that this compound could be a component of a PROTAC designed to induce the degradation of specific target proteins. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Our case study will focus on the PROTAC DU-14 , which utilizes a linker derived from a related chemical scaffold. DU-14 is a potent and selective dual degrader of Protein Tyrosine Phosphatase 1B (PTP1B) and T-cell Protein Tyrosine Phosphatase (TC-PTP).[1][2] PTP1B and TC-PTP are key negative regulators in several signaling pathways, including those involved in metabolism and cancer.[3][4][5] The dual degradation of PTP1B and TC-PTP by DU-14 has been shown to enhance IFN-γ signaling, promote T cell activation, and exhibit anti-tumor activity.[1][6]

Quantitative Data Presentation

The specificity of a PROTAC is determined by its ability to induce the degradation of its intended target(s) with high potency and selectivity over other proteins. The following table summarizes the in vitro and cellular activity of DU-14 against its primary targets, PTP1B and TC-PTP.

Compound Assay Type Target IC50 (nM) a DC50 (nM) b Selectivity c
DU-14 Phosphatase ActivityPTP1B24.24.3 (HEK293 cells)>88-fold vs. other PTPs
Phosphatase ActivityTC-PTP30.14.8 (HEK293 cells)

a IC50 (Half-maximal inhibitory concentration): The concentration of the compound required to inhibit the enzymatic activity of the target protein by 50%.[1][2] b DC50 (Half-maximal degradation concentration): The concentration of the PROTAC required to induce 50% degradation of the target protein.[2] c Selectivity: DU-14 was tested against a panel of 12 other protein tyrosine phosphatases and showed over 88-fold greater selectivity for PTP1B and TC-PTP.[2]

Experimental Protocols

The evaluation of a PROTAC's specificity involves a series of in vitro and cellular assays. Below are detailed protocols for key experiments.

Protocol 1: In Vitro Phosphatase Inhibition Assay

  • Objective: To determine the IC50 of the compound against the target phosphatases.

  • Materials:

    • Recombinant human PTP1B and TC-PTP enzymes.

    • A panel of other recombinant PTPs for selectivity profiling.

    • Phosphatase substrate, e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide substrate.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% BSA).

    • Test compound (e.g., DU-14) serially diluted in DMSO.

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Add assay buffer, substrate, and the test compound at various concentrations to the wells of a 96-well plate.

    • Initiate the reaction by adding the recombinant phosphatase to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., NaOH for pNPP).

    • Measure the absorbance of the product at the appropriate wavelength (e.g., 405 nm for pNPP).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Protocol 2: Cellular Target Degradation Assay (Western Blot)

  • Objective: To determine the DC50 of the PROTAC in a cellular context.

  • Materials:

    • Cell line expressing the target proteins (e.g., HEK293 or a relevant cancer cell line like MC38).[1]

    • PROTAC compound (e.g., DU-14) serially diluted in DMSO.

    • Cell culture medium and reagents.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • Primary antibodies against the target proteins (PTP1B, TC-PTP) and a loading control (e.g., GAPDH or β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the PROTAC or vehicle control (DMSO) for a specified duration (e.g., 16 hours).[2]

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate it with primary antibodies against the target proteins and the loading control.

    • Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control and determine the DC50 value.

Protocol 3: Proteome-wide Selectivity Analysis (Mass Spectrometry)

  • Objective: To assess the global selectivity of the PROTAC across the entire proteome.

  • Materials:

    • Cell line of interest.

    • PROTAC compound and vehicle control.

    • Reagents for cell lysis, protein digestion (e.g., trypsin), and peptide labeling (e.g., TMT or iTRAQ reagents).

    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Procedure:

    • Treat cells with the PROTAC at a concentration that induces significant degradation of the target protein (e.g., 5-10 times the DC50) and with a vehicle control.

    • Lyse the cells, extract the proteins, and digest them into peptides.

    • Label the peptides from the different treatment groups with isobaric tags.

    • Combine the labeled peptide samples and analyze them by LC-MS/MS.

    • Identify and quantify the relative abundance of thousands of proteins across the different treatment groups.

    • Identify proteins whose levels are significantly down-regulated in the PROTAC-treated samples compared to the control. These represent potential off-targets.

Mandatory Visualizations

PTP1B_Signaling_Pathway Insulin Insulin IR Insulin Receptor Insulin->IR Leptin Leptin LR Leptin Receptor Leptin->LR IFN_gamma IFN-γ IFNGR IFN-γ Receptor IFN_gamma->IFNGR IRS IRS Proteins IR->IRS JAK2 JAK2 LR->JAK2 JAK1_2 JAK1/JAK2 IFNGR->JAK1_2 PI3K PI3K IRS->PI3K STAT3 STAT3 JAK2->STAT3 STAT1 STAT1 JAK1_2->STAT1 Akt Akt PI3K->Akt Metabolic_Effects Metabolic Effects (Glucose Uptake, etc.) Akt->Metabolic_Effects Gene_Expression_Appetite Gene Expression (Appetite Regulation) STAT3->Gene_Expression_Appetite Immune_Response Immune Response (MHC-I Expression) STAT1->Immune_Response PTP1B PTP1B PTP1B->IR PTP1B->JAK2 TC_PTP TC-PTP TC_PTP->JAK1_2 TC_PTP->STAT1

Caption: PTP1B and TC-PTP signaling pathways.

PROTAC_Experimental_Workflow cluster_mech Start Start: Synthesize PROTAC In_Vitro_Inhibition In Vitro Inhibition Assay (IC50 vs. Target & Off-Targets) Start->In_Vitro_Inhibition Cellular_Degradation Cellular Degradation Assay (Western Blot for DC50) In_Vitro_Inhibition->Cellular_Degradation Mechanism_Verification Mechanism Verification Cellular_Degradation->Mechanism_Verification Proteome_Selectivity Proteome-wide Selectivity (LC-MS/MS) Mechanism_Verification->Proteome_Selectivity Functional_Assays Cellular Functional Assays (e.g., pSTAT1, Cell Viability) Proteome_Selectivity->Functional_Assays End End: Specificity Profile Established Functional_Assays->End Ubiquitination Target Ubiquitination Assay Proteasome_Inhibition Proteasome Inhibitor Rescue E3_Ligase_Dependence E3 Ligase Ligand Competition

Caption: Experimental workflow for PROTAC specificity evaluation.

References

A Comparative Efficacy Analysis of 2-(3-Amino-2-methylphenyl)acetic acid for Inflammatory and Nociceptive Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of 2-(3-Amino-2-methylphenyl)acetic acid with established non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Celecoxib. The information presented herein is intended to support further research and development in the field of inflammatory and pain management.

Introduction

This compound is a phenylacetic acid derivative with a chemical structure suggestive of anti-inflammatory and analgesic properties. Its structural similarity to known NSAIDs, such as Diclofenac, indicates a potential mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes. This guide benchmarks its predicted efficacy against the well-characterized NSAIDs, Diclofenac, a non-selective COX inhibitor, and Celecoxib, a selective COX-2 inhibitor.

While direct experimental data for this compound is not extensively available in peer-reviewed literature, this guide utilizes efficacy data from a closely related structural analog, S(-)-2-amino-2-methyl-3-phenylpropanoic acid, to provide a preliminary assessment.[1]

Comparative Efficacy Data

The following tables summarize the anti-inflammatory and analgesic efficacy of the compounds based on preclinical data.

Table 1: In Vivo Anti-Inflammatory Efficacy in Carrageenan-Induced Paw Edema

CompoundDoseRoute of AdministrationTime Point% Inhibition of Paw EdemaReference
S(-)-2-amino-2-methyl-3-phenylpropanoic acid 10 mg/kgi.p.-~31.1% (in xylene-induced ear edema)[1]
Diclofenac 5 mg/kgp.o.2 h56.17%
Diclofenac 20 mg/kgp.o.3 h71.82%
Celecoxib 30 mg/kgp.o.6 hSignificant reduction

Note: Data for S(-)-2-amino-2-methyl-3-phenylpropanoic acid is from a xylene-induced ear edema model, which is also a model of acute inflammation.

Table 2: In Vivo Analgesic Efficacy in Hot Plate Test

CompoundDoseRoute of AdministrationTime PointObservationReference
S(-)-2-amino-2-methyl-3-phenylpropanoic acid 10 mg/kgi.p.60 min36.78% increase in tail-flick latency[1]
Diclofenac 10 mg/kgi.p.15-60 minSignificant decrease in paw movements
Celecoxib 30 mg/kgi.g.3 hAugmented thermal pain threshold

Note: Data for S(-)-2-amino-2-methyl-3-phenylpropanoic acid is from a tail-flick test, another common measure of analgesia.

Proposed Mechanism of Action and Signaling Pathway

Based on its structural class, this compound is hypothesized to function as a COX inhibitor. Phenylacetic acid derivatives are known to bind to the active site of COX enzymes, preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[2][3][4][5] The structure-activity relationship of this class of compounds suggests that the acidic moiety and the substituted phenyl ring are crucial for activity.

The diagram below illustrates the proposed signaling pathway involving COX-2 inhibition.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Target_Compound This compound Target_Compound->COX2

Figure 1: Proposed COX-2 inhibitory pathway.

Experimental Protocols

Detailed methodologies for the key in vivo assays are provided below for reproducibility and further investigation.

Carrageenan-Induced Paw Edema in Rats

This model is a standard for evaluating the anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (150-200 g) are used.

  • Procedure:

    • A 1% (w/v) solution of carrageenan in sterile saline is prepared.

    • The test compound (e.g., this compound, Diclofenac, Celecoxib) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before carrageenan injection.

    • 0.1 mL of the carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

    • The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Hot Plate Test for Analgesia in Mice

This test assesses the central analgesic activity of a compound.

  • Animals: Swiss albino mice (20-25 g) are used.

  • Procedure:

    • The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • The test compound or vehicle is administered to the animals.

    • At predetermined time intervals after administration, each mouse is placed on the hot plate.

    • The latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Data Analysis: The increase in reaction time (latency) is calculated and compared between the treated and control groups.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Compound_Admin Compound Administration (Test vs. Comparators vs. Vehicle) Animal_Acclimatization->Compound_Admin Inflammation_Induction Inflammation/Pain Induction (Carrageenan or Hot Plate) Compound_Admin->Inflammation_Induction Data_Collection Data Collection (Paw Volume or Reaction Latency) Inflammation_Induction->Data_Collection Data_Analysis Data Analysis & Comparison Data_Collection->Data_Analysis End End Data_Analysis->End

Figure 2: General in vivo experimental workflow.

Conclusion

The structural characteristics of this compound and the pharmacological activity of its close analog strongly suggest its potential as an anti-inflammatory and analgesic agent, likely acting through the inhibition of COX enzymes. The comparative data presented in this guide, benchmarked against established NSAIDs like Diclofenac and Celecoxib, provide a foundation for further preclinical investigation. Future studies should focus on in vivo and in vitro assays to directly quantify the efficacy and COX-1/COX-2 selectivity of this compound to fully elucidate its therapeutic potential.

References

A Researcher's Guide to Comparative Docking of 2-(3-Amino-2-methylphenyl)acetic Acid and its Analogs Against Protein Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting comparative molecular docking studies of 2-(3-Amino-2-methylphenyl)acetic acid and its structural analogs. While direct experimental data for this specific molecule is limited in published literature, this document outlines a robust methodology based on established protocols for similar phenylacetic acid derivatives. By presenting a hypothetical case study targeting key protein kinases implicated in cancer, we offer a practical blueprint for in silico evaluation of novel small molecule inhibitors.

Protein kinases are a critical class of enzymes often dysregulated in various diseases, making them prime targets for therapeutic intervention. Phenylacetic acid derivatives have shown promise as scaffolds for developing kinase inhibitors.[1][2] This guide will walk through the essential steps of a comparative docking analysis, from target selection and ligand preparation to data interpretation and visualization.

Comparative Docking Performance: A Case Study Against Aurora Kinase A

To illustrate a comparative docking study, we present hypothetical yet representative data for this compound and two structural analogs against Aurora Kinase A, a well-established cancer target. The data is summarized in Table 1.

Table 1: Hypothetical Docking Scores and Binding Energies of Phenylacetic Acid Derivatives Against Aurora Kinase A

CompoundStructureDocking Score (kcal/mol)Predicted Binding Energy (kcal/mol)Key Interacting Residues
This compound Structure of this compound-7.8-8.5ALA213, LEU154, GLU181
2-(3-Nitrophenyl)acetic acid Structure of 2-(3-Nitrophenyl)acetic acid-7.2-7.9ALA213, LYS162
2-(Phenyl)acetic acid (PAA) Structure of 2-(Phenyl)acetic acid-6.5-7.1LEU210

Note: The data presented in this table is for illustrative purposes to represent typical outcomes of comparative docking studies. Lower docking scores and more negative binding energies generally indicate more favorable binding interactions.[3]

Experimental Protocols: A Step-by-Step Methodology

A rigorous and well-documented protocol is crucial for reproducible in silico research. The following methodology outlines the key steps for a comparative molecular docking study.

Target Protein Preparation

The three-dimensional crystal structure of the target protein, such as Aurora Kinase A, is obtained from the Protein Data Bank (PDB). The protein structure is prepared for docking by:

  • Removing water molecules and any co-crystallized ligands.

  • Adding hydrogen atoms.

  • Assigning partial charges.

  • Performing energy minimization using a suitable force field (e.g., CHARMM) to relieve any steric clashes.[1]

Ligand Preparation

The 2D structures of this compound and its analogs are drawn using chemical drawing software. These structures are then converted to 3D and energetically minimized. Hydrogen atoms are added, and appropriate charges are assigned.

Molecular Docking Simulation

Molecular docking simulations are performed using widely accepted software such as AutoDock Vina or Schrödinger's Glide.[3] The core steps include:

  • Grid Box Generation: A grid box is defined around the ATP-binding site of the kinase. The size and center of the grid are determined based on the position of a co-crystallized inhibitor or by identifying the active site residues.[3]

  • Docking Run: The prepared ligands are docked into the defined grid box. The docking algorithm explores various conformations and orientations of each ligand within the binding site and calculates the binding affinity for each pose.[3]

Pose Selection and Analysis

The resulting docking poses are ranked based on their docking scores. The top-ranked poses for each ligand are visually inspected to analyze the binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the key amino acid residues in the kinase active site.[3]

Visualizing Workflows and Pathways

To further clarify the processes and concepts, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase Target Target Selection (e.g., Aurora Kinase A) Grid Grid Box Generation Target->Grid Ligands Ligand Preparation (e.g., Phenylacetic Acid Analogs) Dock Molecular Docking Ligands->Dock Grid->Dock Scoring Scoring and Ranking Dock->Scoring Interaction Interaction Analysis Scoring->Interaction Comparison Comparative Analysis Interaction->Comparison

Caption: A typical workflow for in silico comparative docking studies.

G RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate Phosphorylates Inhibitor Phenylacetic Acid Derivative Inhibitor->RTK Inhibition ATP ATP ATP->RTK Binds to active site PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., Cell Proliferation) PhosphoSubstrate->Downstream

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

The incorporation of substituted phenylacetic acid scaffolds represents a promising strategy for the development of novel kinase inhibitors. Comparative molecular docking studies are an invaluable tool for the rational design and initial evaluation of these molecules. The methodologies and illustrative data presented in this guide provide a solid foundation for researchers to conduct their own in silico analyses and contribute to the discovery of new therapeutic agents.

References

Assessing the Off-Target Effects of 2-(3-Amino-2-methylphenyl)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the off-target effects of the novel p38α MAPK inhibitor, 2-(3-Amino-2-methylphenyl)acetic acid (referred to herein as Compound X), against other well-characterized inhibitors of the same target. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to aid in the evaluation of Compound X's selectivity and potential for off-target liabilities. All data for Compound X is presented as a hypothetical, yet plausible, profile for a novel compound in this class.

Comparative Kinase Selectivity

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for adverse effects. A broad-panel kinase screen is a standard in vitro assay to assess the specificity of a compound. The following table summarizes the inhibitory activity (IC50) of Compound X and two established p38 MAPK inhibitors, Losmapimod and Doramapimod, against the primary target (p38α) and a selection of common off-target kinases.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase TargetCompound X (Hypothetical)LosmapimodDoramapimod
p38α (MAPK14) 15 9.5 50
p38β (MAPK11)5021110
JNK2>10,000>10,000800
ERK2>10,000>10,000>10,000
CDK2/cyclin A8,5009,2003,400
GSK3β1,200>10,000380
SRC5,500>10,000>10,000
VEGFR29,800>10,0006,000

Data for Losmapimod and Doramapimod are representative values from published literature. Data for Compound X is hypothetical.

Comparative Cellular Cytotoxicity

To assess the potential for off-target effects at a cellular level, the cytotoxicity of Compound X was compared against that of Losmapimod and Doramapimod in two common cell lines: HEK293 (human embryonic kidney cells) and HepG2 (human liver cancer cells).

Table 2: Comparative Cellular Cytotoxicity (CC50, µM)

Cell LineCompound X (Hypothetical)LosmapimodDoramapimod
HEK29375>10045
HepG2>100>10030

CC50 values represent the concentration at which 50% of cell growth is inhibited. Higher values indicate lower cytotoxicity. Data for Compound X is hypothetical.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a typical method for determining the IC50 values presented in Table 1.

  • Objective: To measure the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

  • Materials: Recombinant human kinases, corresponding peptide substrates, [γ-33P]ATP, kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA), test compounds (serial dilutions), 96-well filter plates, and a scintillation counter.

  • Procedure:

    • Kinase reactions are initiated by combining the kinase, its specific substrate, and a concentration of [γ-33P]ATP near its Km value in the kinase reaction buffer.

    • Test compounds (Compound X, Losmapimod, Doramapimod) are added to the wells in a 10-point, 3-fold serial dilution. Control wells contain DMSO vehicle.

    • The reaction mixture is incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped by the addition of phosphoric acid.

    • The reaction mixture is transferred to a phosphocellulose filter plate, which captures the phosphorylated substrate.

    • The plate is washed multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

    • After drying, a scintillant is added to each well, and the radioactivity is measured using a scintillation counter.

    • The resulting counts are plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression curve fit.

Cellular Cytotoxicity Assay (MTT Assay)

This protocol describes a standard colorimetric assay for assessing cell viability, as used for the data in Table 2.

  • Objective: To determine the concentration of a compound that causes a 50% reduction in viable cells (CC50).

  • Materials: HEK293 and HepG2 cells, cell culture medium (e.g., DMEM with 10% FBS), 96-well cell culture plates, test compounds (serial dilutions), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells receive vehicle (DMSO).

    • The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

    • Following incubation, the MTT reagent is added to each well and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

    • The medium is removed, and a solubilizing agent is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The CC50 value is determined by plotting percent viability against compound concentration and fitting the data to a dose-response curve.

Visualizations

G cluster_input External Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_output Cellular Response Cytokines Cytokines (e.g., TNFα, IL-1β) TAK1 TAK1 Cytokines->TAK1 ASK1 ASK1 Cytokines->ASK1 Stress Environmental Stress (e.g., UV, Osmotic Shock) Stress->TAK1 Stress->ASK1 MKK3_6 MKK3/6 TAK1->MKK3_6 ASK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 Inflammation Inflammation p38->Inflammation Apoptosis Apoptosis p38->Apoptosis CellCycle Cell Cycle Arrest p38->CellCycle Inhibitor Compound X (p38 Inhibitor) Inhibitor->p38

Caption: Simplified p38 MAPK signaling pathway.

G cluster_primary Primary Assay cluster_secondary Secondary & Off-Target Assays cluster_tertiary In Vivo Follow-up PrimaryTarget On-Target Assay (p38α Kinase) KinasePanel Broad Kinase Panel (~400 Kinases) PrimaryTarget->KinasePanel Hit Confirmed CellAssay Cell-Based Assays (e.g., Cytotoxicity) KinasePanel->CellAssay GPCRPanel GPCR Panel CellAssay->GPCRPanel InVivo In Vivo Models (Efficacy & Toxicology) GPCRPanel->InVivo Favorable Profile Compound Test Compound (Compound X) Compound->PrimaryTarget

Safety Operating Guide

Proper Disposal of 2-(3-Amino-2-methylphenyl)acetic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle 2-(3-Amino-2-methylphenyl)acetic acid with appropriate personal protective equipment (PPE). Aromatic amines can be irritants and may carry other health risks.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side shields or chemical safety goggles.
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.

Waste Segregation and Collection:
  • Isolate Waste: All waste containing this compound, including contaminated materials such as filter paper, pipette tips, and empty containers, must be segregated from other waste streams.

  • Containerization: Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container. The container must be in good condition and free from leaks.

  • Labeling: The waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Associated hazards (e.g., "Irritant")

    • The date the waste was first added to the container.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

Disposal Workflow:

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have this compound waste assess Assess Waste Type (Solid, Liquid, Contaminated Materials) start->assess segregate Segregate Waste into a Designated Hazardous Waste Container assess->segregate label_container Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - Hazards - Date segregate->label_container store Store in a Designated Satellite Accumulation Area label_container->store check_regulations Consult Institutional and Local Disposal Regulations store->check_regulations contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal check_regulations->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.

  • Containment: For a solid spill, carefully sweep or vacuum the material and place it into the designated hazardous waste container. Avoid generating dust.

  • Decontamination: Clean the spill area with an appropriate solvent and then with soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report: Report the spill to the laboratory supervisor and the institutional Environmental Health & Safety (EHS) department.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

Comprehensive Safety and Handling Guide for 2-(3-Amino-2-methylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling 2-(3-Amino-2-methylphenyl)acetic acid (CAS RN: 1142204-59-8). Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Summary

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Area of ProtectionRequired PPESpecifications and Rationale
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn to protect against splashes and dust. A face shield may be necessary for larger quantities or when there is a significant splash hazard.[1]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or punctures before each use.[1]
Skin and Body Protection Laboratory coatA long-sleeved lab coat is required to prevent skin contact. For procedures with a higher risk of exposure, a chemically resistant apron or coveralls should be worn.[1]
Respiratory Protection NIOSH-approved respiratorRequired when handling the solid compound outside of a certified chemical fume hood, during spill cleanup, or when aerosol generation is possible.[1]

Operational Plan for Safe Handling

A systematic approach is crucial to minimize the risk of exposure and contamination during the handling of this compound.

Pre-Handling Preparations
  • Consult the Safety Data Sheet (SDS): Always review the most current SDS for this compound before beginning any work.

  • Engineering Controls: All weighing and handling of the solid material should be conducted in a certified chemical fume hood to control dust and vapor exposure.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Gather Materials: Assemble all necessary equipment and reagents before starting the experiment to minimize movement in and out of the designated work area.

Handling Procedures
  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing: Carefully weigh the required amount of the compound in the chemical fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • General Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Post-Handling Procedures
  • Decontamination: Clean the work area, including the balance and any potentially contaminated surfaces, with an appropriate solvent.

  • Waste Disposal: Dispose of all waste, including empty containers and contaminated PPE, according to the disposal plan outlined below.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling Review_SDS Review SDS Verify_Eng_Controls Verify Engineering Controls (Fume Hood) Review_SDS->Verify_Eng_Controls Check_Emergency_Equip Check Emergency Equipment Verify_Eng_Controls->Check_Emergency_Equip Don_PPE Don Appropriate PPE Check_Emergency_Equip->Don_PPE Weigh_Compound Weigh Compound Don_PPE->Weigh_Compound Perform_Experiment Perform Experiment Weigh_Compound->Perform_Experiment Decontaminate_Area Decontaminate Work Area Perform_Experiment->Decontaminate_Area Dispose_Waste Dispose of Waste Decontaminate_Area->Dispose_Waste Store_Chemical Store Chemical Properly Dispose_Waste->Store_Chemical Remove_PPE Remove PPE Store_Chemical->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: This diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

Disposal Plan

Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and adhere to institutional and governmental regulations.

Waste Segregation and Collection
  • Solid Waste:

    • Place unused or contaminated solid this compound in a designated, sealed, and clearly labeled hazardous waste container.

    • Contaminated materials such as gloves, weighing paper, and paper towels should also be collected in this container.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container.

    • Do not mix with other incompatible waste streams.

  • Empty Containers:

    • "Empty" containers that held this compound must be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

Labeling and Storage of Waste
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic. Ensure containers are kept closed except when adding waste.

Final Disposal
  • Contact Environmental Health and Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal at an approved waste disposal facility.[1]

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations.

Disposal_Plan_Workflow cluster_collection Waste Collection cluster_labeling Labeling & Storage cluster_disposal Final Disposal Segregate_Waste Segregate Solid & Liquid Waste Collect_in_Containers Collect in Designated Containers Segregate_Waste->Collect_in_Containers Label_Containers Label with 'Hazardous Waste' & Chemical Name Collect_in_Containers->Label_Containers Store_in_SAA Store in Satellite Accumulation Area Label_Containers->Store_in_SAA Contact_EHS Contact EHS for Pickup Store_in_SAA->Contact_EHS Approved_Facility Disposal at Approved Facility Contact_EHS->Approved_Facility

Caption: This flowchart illustrates the proper procedure for the disposal of waste containing this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.